molecular formula C7H5IN2O B1343659 3-Iodo-1H-indazol-5-ol CAS No. 885519-38-0

3-Iodo-1H-indazol-5-ol

Cat. No.: B1343659
CAS No.: 885519-38-0
M. Wt: 260.03 g/mol
InChI Key: VVYKAQOZDUWBOD-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-5-ol is a useful research compound. Its molecular formula is C7H5IN2O and its molecular weight is 260.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYKAQOZDUWBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646306
Record name 3-Iodo-2H-indazol-5-ol
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Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-38-0
Record name 3-Iodo-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1H-indazol-5-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-1H-indazol-5-ol, a heterocyclic building block with significant potential in medicinal chemistry. Drawing upon established principles and data from structurally related analogs, this document will delve into its chemical properties, plausible synthetic routes, reactivity, and prospective applications in the development of novel therapeutics.

Introduction: The Indazole Scaffold and the Significance of this compound

The indazole core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole ring system is a key strategy in the design of new therapeutic agents. This compound, in particular, presents a unique combination of reactive sites: a hydroxyl group at the 5-position, which can act as a hydrogen bond donor or be further functionalized, and a highly reactive iodine atom at the 3-position. This iodine serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

Physicochemical Properties and Tautomerism

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its constituent parts and related molecules.

Tautomerism: It is crucial to recognize that this compound can exist in tautomeric forms, most notably as 5-Iodo-1H-indazol-3(2H)-one. The equilibrium between these forms can be influenced by the solvent, pH, and solid-state packing. For the purpose of this guide, "this compound" will be used to refer to this compound, with the understanding that it may exist in equilibrium with its tautomers.

PropertyPredicted/Inferred ValueNotes
CAS Number 141122-62-5 (for 5-Iodo-1H-indazol-3-ol)This CAS number is associated with a likely tautomer.
Molecular Formula C₇H₅IN₂O
Molecular Weight 260.03 g/mol
Appearance Likely a white to off-white or pale brown solidBased on related indazole compounds.
Melting Point Not availableThe related 3-Iodo-1H-indazole has a melting point of 142 °C. The presence of the hydroxyl group would likely increase the melting point due to hydrogen bonding.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The hydroxyl group will impart some polarity, while the iodinated indazole core remains largely hydrophobic.
pKa Not availableThe hydroxyl group is expected to be weakly acidic, and the indazole nitrogen atoms are weakly basic.

Synthesis of this compound

A definitive, optimized synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic strategy can be designed based on established methodologies for the iodination of indazoles. The most direct approach would involve the electrophilic iodination of the readily available precursor, 1H-indazol-5-ol.

Proposed Synthetic Pathway: Direct Iodination of 1H-Indazol-5-ol

The C3 position of the indazole ring is susceptible to electrophilic substitution. This allows for the direct iodination of 1H-indazol-5-ol using molecular iodine in the presence of a base.

G 1H-Indazol-5-ol 1H-Indazol-5-ol This compound This compound 1H-Indazol-5-ol->this compound I₂, KOH DMF, rt

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the successful iodination of similar indazole derivatives and would require optimization for this specific substrate.[1]

Materials:

  • 1H-Indazol-5-ol

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 1H-indazol-5-ol (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).

  • Stir the mixture at room temperature until the 1H-indazol-5-ol has fully dissolved and the corresponding potassium salt has formed.

  • Prepare a solution of iodine (1.5 equiv.) in DMF.

  • Add the iodine solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base.

  • A precipitate of the crude product is expected to form. Filter the solid and wash with water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one or more of the following techniques:

  • Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H12.0 - 13.0br sBroad singlet, chemical shift is concentration and solvent dependent.
O-H9.0 - 10.0br sBroad singlet, may exchange with D₂O.
H-4~7.3dDoublet, coupled to H-6 (small J).
H-6~6.9ddDoublet of doublets, coupled to H-4 and H-7.
H-7~7.5dDoublet, coupled to H-6.
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C3~85
C3a~140
C4~115
C5~150
C6~112
C7~125
C7a~135
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
N-H stretch (indazole)3100-3300 (broad)
C=C stretch (aromatic)1450-1600
C-O stretch (phenol)1200-1260
Mass Spectrometry
  • Expected [M+H]⁺: 260.95

  • Isotopic Pattern: The presence of iodine will result in a characteristic M+1 peak with a relative abundance of approximately 1.1% and a significant M+ peak.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules.

Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is highly susceptible to oxidative addition to a low-valent transition metal catalyst (typically palladium), making it an excellent substrate for a variety of cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions This compound This compound 3-Aryl-1H-indazol-5-ol 3-Aryl-1H-indazol-5-ol This compound->3-Aryl-1H-indazol-5-ol Suzuki-Miyaura (Ar-B(OH)₂) 3-Alkynyl-1H-indazol-5-ol 3-Alkynyl-1H-indazol-5-ol This compound->3-Alkynyl-1H-indazol-5-ol Sonogashira (R-C≡CH) 3-Amino-1H-indazol-5-ol 3-Amino-1H-indazol-5-ol This compound->3-Amino-1H-indazol-5-ol Buchwald-Hartwig (R₂NH) 3-Alkenyl-1H-indazol-5-ol 3-Alkenyl-1H-indazol-5-ol This compound->3-Alkenyl-1H-indazol-5-ol Heck (R-CH=CH₂)

Caption: Key cross-coupling reactions of this compound.

Causality Behind Experimental Choices:

  • N-Protection: The indazole N-H is weakly acidic and can interfere with many cross-coupling catalytic cycles. Therefore, protection of the indazole nitrogen (e.g., as a Boc, SEM, or THP ether) is often a necessary first step before attempting these transformations. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and good selectivity. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. Sonogashira couplings typically utilize a combination of a palladium catalyst and a copper(I) co-catalyst. The electron-donating or withdrawing nature of the substituents on the indazole ring can influence the optimal catalyst system.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors feature a substituted indazole core. The 3-position of the indazole often serves as a key point of interaction with the hinge region of the kinase ATP-binding site. The ability to easily diversify the substituent at the C3-position of this compound through cross-coupling reactions makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors. The 5-hydroxyl group can also be explored for additional interactions with the solvent-exposed region of the kinase or to improve the physicochemical properties of the molecule.

Biological Activity and Pharmacological Targets (Prospective)

While specific biological data for this compound is scarce, the indazole scaffold is a well-established pharmacophore. Derivatives of 3-aminoindazoles, which can be synthesized from 3-iodoindazoles, have been investigated as inhibitors of various kinases, including VEGFR, PDGFR, and c-Kit, which are important targets in oncology.[1] The 5-hydroxy substituent could potentially be explored for its role in targeting specific enzymes or for its metabolic profile.

Conclusion

This compound is a highly promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its strategic placement of a reactive iodine atom and a functionalizable hydroxyl group on the privileged indazole scaffold provides a powerful platform for the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to unlock new therapeutic opportunities.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15381–15393. [Link]

Sources

Synthesis of 3-Iodo-1H-indazol-5-ol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds, including potent kinase inhibitors.[1] Specifically, the 3-iodo-5-hydroxy-1H-indazole motif offers a unique combination of functionalities: a nucleophilic phenol for hydrogen bonding interactions and a synthetically versatile C3-iodide, an ideal handle for diversification through cross-coupling reactions.[2][3] This guide provides a comprehensive, field-proven pathway for the synthesis of 3-Iodo-1H-indazol-5-ol, designed for researchers and professionals in drug development. The proposed route prioritizes safety, scalability, and high-yield transformations based on established, reliable methodologies.

I. Strategic Overview: A Retrosynthetic Approach

A direct, single-step synthesis of this compound is not prominently described in the literature, necessitating a multi-step approach. A logical retrosynthetic analysis reveals a robust strategy: protecting the reactive 5-hydroxyl group as a methyl ether, performing a regioselective iodination at the C3 position, and concluding with a clean deprotection step. This strategy mitigates potential side reactions associated with the free phenol, such as unwanted electrophilic substitution on the benzene ring or complexation with reagents.

G Target This compound Intermediate_2 3-Iodo-5-methoxy-1H-indazole Target->Intermediate_2 Demethylation (BBr3) Intermediate_1 5-Methoxy-1H-indazole Intermediate_2->Intermediate_1 C3-Iodination (I2, KOH) Starting_Material 4-Methoxy-2-methylaniline Intermediate_1->Starting_Material Diazotization & Cyclization

Caption: Retrosynthetic analysis of this compound.

II. The Forward Synthesis: A Three-Step Pathway

The proposed forward synthesis is designed for efficiency and control, beginning with the construction of the indazole core, followed by regioselective iodination, and culminating in the final deprotection.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: C3-Iodination cluster_2 Step 3: Demethylation A 4-Methoxy-2-methylaniline B 5-Methoxy-1H-indazole A->B  NaNO2, Acetic Acid   C 5-Methoxy-1H-indazole D 3-Iodo-5-methoxy-1H-indazole C->D  I2, KOH, Dioxane   E 3-Iodo-5-methoxy-1H-indazole F This compound E->F  BBr3, DCM  

Caption: Proposed three-step synthesis pathway.

III. Experimental Protocols & Mechanistic Insights

The synthesis begins with the formation of the indazole core from a readily available aniline precursor. The reaction proceeds via an intramolecular cyclization of a diazonium salt, a classic and reliable method for constructing the indazole ring system.[4]

  • Reaction Principle: 4-Methoxy-2-methylaniline is treated with sodium nitrite in acetic acid. The in situ generated nitrous acid leads to diazotization of the aniline. The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, with the loss of a proton, to form the aromatic indazole ring. Acetic acid serves as both the solvent and the acid catalyst for the formation of the diazotizing agent.

Experimental Protocol:

  • To a stirred solution of 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid (approx. 50 mL per 10g of aniline) in a flask equipped with a thermometer, cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water (approx. 2.5 mL per 1g of NaNO2) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture into a beaker of ice water (approx. 500 mL).

  • Extract the aqueous mixture with chloroform or ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 5-methoxy-1H-indazole.[4]

Parameter Value Reference
Starting Material4-Methoxy-2-methylaniline[4]
Key ReagentsSodium Nitrite, Acetic Acid[4]
Typical Yield~18-25%[4]
PurificationSilica Gel Chromatography[4]

The C3 position of the indazole ring is the most nucleophilic and is preferentially halogenated under basic conditions.[5] This high regioselectivity is a key advantage, simplifying the purification process.

  • Reaction Principle: The iodination of 5-methoxy-1H-indazole is an electrophilic aromatic substitution. In the presence of a base like potassium hydroxide (KOH), the N-H proton of the indazole is abstracted, forming an indazolide anion. This greatly enhances the electron density of the heterocyclic ring, making it highly susceptible to attack by an electrophilic iodine source (I2). The reaction proceeds selectively at the C3 position due to its higher electron density compared to other positions on the ring.[3]

Experimental Protocol:

  • Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as dioxane or DMF (approx. 20 mL per 1g of indazole).

  • Add potassium hydroxide (KOH) (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to form the indazolide anion.

  • Add a solution of iodine (I2) (1.5 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 3-iodo-5-methoxy-1H-indazole can be purified by recrystallization or column chromatography. This reaction is often quantitative.

Parameter Value Reference
Starting Material5-Methoxy-1H-indazole
Key ReagentsIodine (I2), Potassium Hydroxide (KOH)
SolventDioxane or DMF
Typical Yield>95% (often quantitative)

The final step is the cleavage of the methyl ether to unveil the target phenol. Boron tribromide (BBr3) is an exceptionally effective and widely used reagent for the demethylation of aryl methyl ethers, particularly in complex heterocyclic systems where other methods might fail.[6][7]

  • Reaction Principle: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen. This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion (from BBr3) on the methyl group in an SN2-type reaction. This process can occur up to three times per molecule of BBr3.[8][9] The resulting borate ester is then hydrolyzed during the aqueous workup to yield the final phenolic product. This method is highly efficient at or below room temperature.[6][10]

Experimental Protocol:

  • Dissolve 3-iodo-5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 30 mL per 1g) under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr3) (1M in DCM, 3.0 eq) dropwise via a syringe.[10]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it dropwise to a stirring mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Stir vigorously until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the final compound, this compound.

Parameter Value Reference
Starting Material3-Iodo-5-methoxy-1H-indazole[6][10]
Key ReagentBoron Tribromide (BBr3)[6][8]
SolventAnhydrous Dichloromethane (DCM)[10]
Stoichiometry (BBr3)2.0 - 3.0 equivalents[8][10]
Work-upAqueous NaHCO3 quench[10]
IV. Conclusion

This guide outlines a robust and logical three-step synthesis for this compound. By leveraging a protective group strategy, the synthesis achieves high regioselectivity in the critical iodination step and employs a reliable demethylation protocol. Each step is based on well-documented and high-yielding transformations, providing a clear and reproducible pathway for medicinal chemists to access this valuable and versatile building block for drug discovery programs.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from [Link]

  • (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

  • Knochel, P. et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • (n.d.). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Retrieved from [Link]

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An In-depth Technical Guide to 3-Iodo-1H-indazol-5-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Iodo-1H-indazol-5-ol, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, applications, and safety considerations, underscoring its strategic importance in the construction of complex, biologically active molecules.

Core Chemical Identity and Physicochemical Properties

Identification and Structure

This compound is a disubstituted indazole, a class of aromatic heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The molecule features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with an iodine atom at position 3 and a hydroxyl group at position 5.

The presence of these specific functional groups imparts significant synthetic versatility. The iodine atom serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][3] The hydroxyl group provides a site for etherification, esterification, or can act as a hydrogen bond donor, influencing the molecule's interaction with biological targets.

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These data are critical for planning synthetic transformations, purification, and formulation.

PropertyValueReference(s)
CAS Number 141122-62-5[4]
Molecular Formula C₇H₅IN₂O[4][5]
Molecular Weight 260.03 g/mol [4][5]
Appearance White to off-white powder/crystalline solid[5]
Synonyms 5-Iodo-1H-indazol-3-ol, 3-Hydroxy-5-iodo (1H)indazole[4][5]

Note: Due to tautomerism, this compound can exist as this compound or 5-Iodo-1H-indazol-3(2H)-one. The indazol-5-ol form is commonly depicted.

Synthesis and Strategic Considerations

The synthesis of functionalized indazoles is a cornerstone of many drug discovery programs. While multiple synthetic routes can be envisioned for this compound, a common and logical strategy involves the functionalization of a pre-formed indazole core. A representative, multi-step synthesis might proceed from a commercially available nitroaniline precursor.

Representative Synthetic Pathway

A plausible synthetic route involves the reduction of a nitro group to an amine, which can then be transformed into the target compound. For instance, the synthesis could start from 3-iodo-5-nitro-1H-indazole.[6]

Step 1: Reduction of 3-Iodo-5-nitro-1H-indazole to 5-Amino-3-iodo-1H-indazole

The nitro group is a versatile precursor to an amine. A standard and effective method for this transformation is reduction using a metal catalyst, such as iron powder in the presence of an acid or an ammonium salt.[6]

  • Rationale: This reduction is a classic, high-yielding reaction in organic synthesis. Iron is inexpensive and effective, and the use of ammonium chloride in an ethanol/water solvent system provides a robust medium for the reaction.[6]

Step 2: Diazotization and Hydrolysis to this compound

The resulting 5-amino-3-iodo-1H-indazole can then be converted to the target phenol via a Sandmeyer-type reaction. The primary amine is first treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield the final hydroxylated product.

Detailed Experimental Protocol (Illustrative)

The following protocol is based on the reduction step described in the literature for a similar substrate.[6]

Synthesis of 5-Amino-3-iodo-1H-indazole from 3-Iodo-5-nitro-1H-indazole [6]

  • Reaction Setup: To a solution of 3-iodo-5-nitro-1H-indazole (1.0 g, 3.46 mmol) in a mixture of ethanol (24 mL) and water (8 mL), add iron powder (966 mg, 17.30 mmol) and ammonium chloride (925 mg, 17.30 mmol).

  • Heating: Stir the resulting suspension vigorously at 80°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 5-amino-3-iodo-1H-indazole, which can be used in the next step without further purification.

Applications in Drug Discovery & Medicinal Chemistry

The indazole scaffold is a key component in numerous approved drugs, particularly kinase inhibitors like Axitinib and Pazopanib.[1] The primary utility of this compound is as a versatile intermediate for creating libraries of novel indazole derivatives for screening against various biological targets.[2][7]

Role as a Versatile Synthetic Intermediate

The strategic placement of the iodo and hydroxyl groups allows for orthogonal chemical modifications.

  • The C3-Iodo Group: This is the primary site for introducing diversity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups. This is a critical strategy for exploring the structure-activity relationship (SAR) of a compound series.[2][3]

  • The C5-Hydroxyl Group: This group can be alkylated to form ethers or acylated to form esters, enabling fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. It also serves as a crucial hydrogen bond donor/acceptor, which can be vital for binding to a protein target.

Workflow for Kinase Inhibitor Synthesis

A common workflow in kinase inhibitor development involves using a 3-iodo-indazole core to build a molecule that can effectively bind to the ATP-binding pocket of a target kinase. The indazole often mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase.

The following diagram illustrates a generalized synthetic workflow utilizing a 3-iodo-indazole intermediate for the synthesis of a potential kinase inhibitor.

G A This compound (Core Scaffold) C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 3-(Aryl)-1H-indazol-5-ol (Intermediate) C->D C-C Bond Formation F O-Alkylation or N-Alkylation D->F E Alkyl Halide (R-X) or Electrophile E->F G Final Kinase Inhibitor Candidate F->G Property Modulation

Caption: Generalized workflow for synthesizing kinase inhibitors from a 3-iodo-indazole core.

This workflow highlights how the C3-iodo position is first used for a Suzuki coupling to install a larger aromatic fragment, a common feature in kinase inhibitors. Subsequently, the hydroxyl (or the N-H of the indazole) can be functionalized to modulate physicochemical properties and explore additional binding interactions. This systematic approach allows for the rapid generation and optimization of lead compounds.[7]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8][9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

    • Ingestion: Rinse mouth with water and consult a physician.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents.[8]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance in drug discovery cannot be overstated. Its pre-functionalized indazole core provides medicinal chemists with a reliable and versatile platform for constructing novel and diverse molecular architectures. The ability to perform selective modifications at the C3-iodo and C5-hydroxyl positions enables the systematic exploration of chemical space, accelerating the journey from a starting fragment to a potent and optimized drug candidate. A thorough understanding of its properties, synthesis, and safe handling is paramount for any research program leveraging this powerful building block.

References

  • Fraile, A., et al. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 67(1), 100-105. Available at: [Link]

Sources

Spectroscopic Blueprint of 3-Iodo-1H-indazol-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-1H-indazol-5-ol is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of an iodine atom at the 3-position and a hydroxyl group at the 5-position creates a unique electronic and structural profile, making it a valuable building block for the synthesis of targeted therapeutics, particularly in kinase inhibitor research.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and draws upon data from structurally related analogs to offer a robust predictive analysis. This guide is intended to serve as a foundational resource for researchers in the identification, characterization, and utilization of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar indazole derivatives and take into account the electronic effects of the iodo and hydroxyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are summarized below. The spectra are referenced to a standard solvent, such as DMSO-d₆, which is suitable for dissolving the polar compound and observing the exchangeable protons of the hydroxyl and amine groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the substitution pattern of the aromatic ring and the presence of labile protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
NH (indazole)~13.0Broad Singlet-The indazole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.
OH~9.5Broad Singlet-The phenolic hydroxyl proton is also labile and will appear as a broad singlet. Its chemical shift is concentration and temperature dependent.
H-7~7.5DoubletJ ≈ 8.5This proton is ortho to the indazole nitrogen and will be influenced by the electron-donating hydroxyl group.
H-4~7.0DoubletJ ≈ 2.0This proton is meta to the hydroxyl group and ortho to the iodine-bearing carbon, leading to a downfield shift.
H-6~6.8Doublet of DoubletsJ ≈ 8.5, 2.0This proton is ortho to the hydroxyl group and meta to the indazole nitrogen, resulting in an upfield shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The "heavy atom effect" of iodine is expected to significantly shield the C-3 carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-5~155The carbon bearing the hydroxyl group will be significantly deshielded.
C-3a~140A quaternary carbon in the pyrazole ring, adjacent to the benzene ring.
C-7a~135A quaternary carbon in the benzene ring, adjacent to the pyrazole ring.
C-7~125Aromatic CH carbon.
C-4~115Aromatic CH carbon.
C-6~110Aromatic CH carbon, shielded by the ortho hydroxyl group.
C-3~90The carbon directly attached to the iodine atom will be significantly shielded due to the heavy atom effect.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200-3600Broad, Strong
N-H Stretch (Indazole)3100-3300Broad, Medium
C-H Stretch (Aromatic)3000-3100Medium
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch (Phenolic)1200-1260Strong
C-I Stretch500-600Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₅IN₂O), the following is expected:

  • Molecular Formula: C₇H₅IN₂O

  • Molecular Weight: 260.03 g/mol

  • Exact Mass: 259.9447 g/mol

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): A prominent peak at m/z = 260 is anticipated in electron ionization (EI) mass spectrometry.

  • Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways may include the loss of I• (m/z = 133), CO (from the hydroxyl group), and HCN (from the pyrazole ring). High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] Ensure complete dissolution by gentle agitation.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[1]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Overall workflow for the spectroscopic characterization of this compound.

NMR_Interpretation cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis H1_NMR ¹H NMR Spectrum H1_shifts Chemical Shifts (δ) H1_NMR->H1_shifts H1_multiplicity Multiplicity (s, d, dd) H1_NMR->H1_multiplicity H1_coupling Coupling Constants (J) H1_NMR->H1_coupling C13_NMR ¹³C NMR Spectrum C13_shifts Chemical Shifts (δ) C13_NMR->C13_shifts C13_types Carbon Types (CH, Cq) C13_NMR->C13_types Structure Final Structure Confirmation H1_shifts->Structure H1_multiplicity->Structure H1_coupling->Structure C13_shifts->Structure C13_types->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is paramount, and it is our hope that this guide will facilitate future experimental studies on this promising compound.

References

  • PubChem. 3-Iodo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

Sources

The Strategic Application of 3-Iodo-1H-indazol-5-ol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Unique Potential of 3-Iodo-1H-indazol-5-ol

The 1H-indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved therapeutics. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of targeted inhibitors. This guide focuses on a particularly valuable, yet underexplored derivative: This compound . This molecule is strategically functionalized for diversification, featuring a hydroxyl group at the 5-position that can modulate solubility and serve as a hydrogen bond donor/acceptor, and a synthetically versatile iodine atom at the 3-position. The C-I bond is an ideal handle for introducing molecular complexity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to this compound, detail its potential applications in kinase and D-amino acid oxidase (DAAO) inhibition, and provide robust experimental protocols for its derivatization.

Synthetic Strategy: A Multi-Step Pathway to a Versatile Building Block

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient multi-step synthesis can be devised from commercially available precursors. This proposed pathway leverages well-established and reliable chemical transformations of the indazole ring system.

Proposed Synthetic Workflow

Synthetic_Workflow A 1H-Indazole B 5-Nitro-1H-indazole A->B Nitration (HNO3/H2SO4) C 3-Iodo-5-nitro-1H-indazole B->C Iodination (I2, KOH) D 5-Amino-3-iodo-1H-indazole C->D Reduction (Fe, NH4Cl) E This compound D->E Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Caption: Proposed synthetic route to this compound.

Detailed Synthetic Protocols

Step 1: Nitration of 1H-Indazole to 5-Nitro-1H-indazole

This initial step introduces the nitro group at the 5-position, which will later be converted to the target hydroxyl group.

  • Protocol:

    • To a stirred solution of 1H-indazole in concentrated sulfuric acid, cooled to 0°C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated 5-nitro-1H-indazole is collected by filtration, washed with water, and dried.

Step 2: Iodination of 5-Nitro-1H-indazole to 3-Iodo-5-nitro-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.

  • Protocol:

    • Dissolve 5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add potassium hydroxide (KOH) to the solution and stir until dissolved.

    • Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.

    • The product, 3-iodo-5-nitro-1H-indazole, will precipitate and can be collected by filtration, washed with water, and dried.

Step 3: Reduction of 3-Iodo-5-nitro-1H-indazole to 5-Amino-3-iodo-1H-indazole

The nitro group is selectively reduced to an amine, a crucial intermediate for the final step.

  • Protocol:

    • To a solution of 3-iodo-5-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.[1]

    • Heat the mixture to reflux (approximately 80°C) for 30-60 minutes.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-amino-3-iodo-1H-indazole.[1]

Step 4: Diazotization of 5-Amino-3-iodo-1H-indazole and Hydrolysis to this compound

This final step converts the amino group to a hydroxyl group via a diazonium salt intermediate. This method is analogous to the Sandmeyer reaction for introducing a hydroxyl group.

  • Protocol:

    • Suspend 5-amino-3-iodo-1H-indazole in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C to form the diazonium salt.

    • After the addition is complete, continue stirring at low temperature for a short period.

    • Slowly add the diazonium salt solution to a boiling aqueous solution to effect hydrolysis.

    • After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to afford this compound.

Potential Research Application I: A Versatile Scaffold for Kinase Inhibitor Development

The 3-iodo-indazole scaffold is a well-established starting point for the synthesis of potent kinase inhibitors. The iodine at the C3 position is a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of 3-amino-1H-indazole have been shown to target and inhibit components of this pathway.[2] By extension, derivatives of this compound are promising candidates for the development of novel inhibitors targeting this crucial oncogenic pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 3-Aryl-1H-indazol-5-ol Derivative Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

Experimental Protocols for Derivatization

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties at the C3 position.

  • Materials:

    • This compound (or a protected version)

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 2: Stille Cross-Coupling

The Stille reaction provides an alternative method for C-C bond formation, particularly useful with organostannane reagents.

  • Materials:

    • This compound (or a protected version)

    • Organostannane reagent (e.g., aryltributylstannane)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂)

    • Solvent (e.g., toluene, DMF)

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound and the organostannane reagent (1.1-1.5 equivalents) in the anhydrous, degassed solvent.

    • Add the palladium catalyst (2-5 mol%).

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • The residue can be purified directly by column chromatography to yield the 3-substituted product.

Potential Research Application II: Development of D-Amino Acid Oxidase (DAAO) Inhibitors

Recent research has identified 1H-indazol-3-ol derivatives as potent inhibitors of D-amino acid oxidase (DAAO).[3] DAAO is a flavoenzyme that degrades D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[4] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[3][4] Therefore, inhibiting DAAO to increase synaptic levels of D-serine is a promising therapeutic strategy for this disorder.

The 1H-indazol-3-ol scaffold has shown significant promise in this area, with derivatives exhibiting nanomolar inhibitory concentrations.[3] The this compound core provides an excellent starting point for developing novel DAAO inhibitors, where the 3-position can be functionalized to optimize binding affinity and pharmacokinetic properties.

DAAO_Inhibition DAAO D-Amino Acid Oxidase (DAAO) DSerine_Deg D-Serine Degradation DAAO->DSerine_Deg DSerine_Inc Increased Synaptic D-Serine NMDAR NMDA Receptor DSerine_Inc->NMDAR Co-agonism Neuronal_Func Enhanced Neuronal Function NMDAR->Neuronal_Func Inhibitor This compound Derivative Inhibitor->DAAO Inhibition

Caption: Mechanism of action for DAAO inhibitors.

Data Presentation: Inhibitory Activities of Related Indazole Derivatives

To illustrate the potential of the this compound scaffold, the following table summarizes the inhibitory activities of structurally related indazole derivatives against various kinases and DAAO.

Compound ClassTargetIC₅₀ (nM)Reference
3-Ethynyl-1H-indazole derivative (Compound 10)PI3Kα361[5]
3-Ethynyl-1H-indazole derivative (Compound 9)PI3Kα1850[5]
1H-Indazol-3-amine derivativeAkt KinaseLow µM[2]
6-Fluoro-1H-indazol-3-olDAAOPotent (nanomolar range)[3]
1H-Indazol-3-ol derivativesDAAONanomolar range[3]

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for modern drug discovery. Its strategic functionalization allows for facile diversification through established cross-coupling methodologies, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets. The demonstrated potential of the indazole scaffold in kinase inhibition, particularly within the PI3K/Akt/mTOR pathway, positions this compound as a key intermediate for the development of novel anti-cancer agents. Furthermore, the emerging role of 1H-indazol-3-ol derivatives as DAAO inhibitors opens up exciting new avenues for the treatment of neurological disorders such as schizophrenia. This technical guide provides the foundational knowledge and experimental framework for researchers to unlock the full therapeutic potential of this promising molecule.

References

  • Keseru, G. M., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1579-1587. [Link]

  • Google Patents. (2022).
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Reddy, M. V. R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 24(9), 4153-4155. [Link]

  • Laconde, G., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 6(5), 579-584. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • ScholarWorks@UNO. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [Link]

  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1007-1040. [Link]

  • Mandal, S., et al. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 5(3), 1008-1012. [Link]

  • Liu, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. [Link]

  • Sacchi, S., et al. (2013). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 19(14), 2499-2511. [Link]

  • Zhang, M., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1735. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • D'Auria, M., et al. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters, 57(35), 3968-3970. [Link]

  • El-Ghandour, A. H., et al. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds, 40(7), 964-965. [Link]

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Discovery and history of "3-Iodo-1H-indazol-5-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-1H-indazol-5-ol: Synthesis, History, and Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] First described by Emil Fischer, indazoles exist in tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a plethora of pharmacologically active compounds.[3] Numerous indazole-containing drugs have reached the market, including the anti-emetic granisetron and the kinase inhibitors pazopanib and axitinib, highlighting the scaffold's therapeutic importance.[2]

The functionalization of the indazole core is a key strategy in drug development, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. Substitution at the 3 and 5-positions is particularly common. The introduction of a halogen, such as iodine, at the C3-position provides a versatile handle for further molecular elaboration through cross-coupling reactions.[4] A hydroxyl group at the C5-position can act as a crucial hydrogen bond donor, mimicking the phenol bioisostere and enhancing interactions with protein targets. This guide focuses on a specific, highly functionalized derivative, this compound, providing a comprehensive overview of its probable synthetic routes, historical context, and significance for researchers in drug discovery.

Historical Context and Postulated Discovery

While a singular definitive report on the initial discovery of this compound is not prominent in the literature, its emergence can be understood within the broader history of indazole synthesis. Key historical methods for constructing the indazole core include the Jacobson indazole synthesis, first reported in 1908, which involves the cyclization of N-nitroso-o-toluidides.[5]

The synthesis of functionalized indazoles often involves building upon the core structure. The likely first synthesis of this compound would have been achieved through a multi-step sequence, leveraging well-established organic reactions. Given the documented synthesis of precursors like 3-Iodo-5-nitro-1H-indazole and its subsequent reduction to 5-amino-3-iodo-1H-indazole, the final conversion to the 5-ol derivative is a logical and expected transformation for medicinal chemists.[6] This final step, the conversion of an aromatic amine to a hydroxyl group via a diazonium salt, is a classic transformation known as the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[7] Therefore, the "discovery" of this compound is less a moment of serendipity and more a result of the systematic application of established synthetic methodologies to create novel, functionalized scaffolds for drug discovery programs.

Synthetic Elucidation: A Multi-Step Approach

The synthesis of this compound is best approached through a strategic, multi-step pathway starting from a substituted indazole precursor. The following protocol outlines a plausible and efficient route, with each step explained to provide insight into the underlying chemical principles.

Overall Synthetic Workflow

Synthetic_Workflow Start 5-Nitro-1H-indazole Step1 Step 1: Iodination Start->Step1 Intermediate1 3-Iodo-5-nitro-1H-indazole Step1->Intermediate1 Iodine, Base Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 5-Amino-3-iodo-1H-indazole Step2->Intermediate2 Fe, NH4Cl Step3 Step 3: Diazotization & Hydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Proposed multi-step synthesis of this compound.

Step 1: Iodination of 5-Nitro-1H-indazole

Objective: To regioselectively introduce an iodine atom at the C3 position of the indazole ring.

Protocol:

  • To a solution of 5-Nitro-1H-indazole in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base (e.g., potassium carbonate or potassium hydroxide).

  • Stir the mixture to form the indazolide anion.

  • Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 3-Iodo-5-nitro-1H-indazole, by column chromatography or recrystallization.

Causality and Expertise: The C3 position of the 1H-indazole ring is susceptible to electrophilic substitution due to its electron-rich nature. The use of a base is critical to deprotonate the N1-H, forming the indazolide anion, which is a more potent nucleophile and enhances the rate and selectivity of the iodination reaction.

Step 2: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group at the C5 position to a primary amine.

Protocol:

  • Suspend 3-Iodo-5-nitro-1H-indazole in a mixture of ethanol and water.[6]

  • Add iron powder (Fe) and ammonium chloride (NH₄Cl) to the suspension.[6]

  • Heat the mixture to reflux (approximately 80°C) and stir vigorously for 30-60 minutes.[6] The reaction progress can be monitored by TLC.

  • After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and extract the product, 5-Amino-3-iodo-1H-indazole, with ethyl acetate.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which is often used in the next step without further purification.[6]

Causality and Expertise: Reduction of an aromatic nitro group is a common transformation. The Fe/NH₄Cl system in a protic solvent is a classic, effective, and relatively mild method for this reduction.[6] It offers good chemoselectivity, leaving the iodo-substituent and the heterocyclic ring intact.

Step 3: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

Objective: To convert the C5-amino group to a hydroxyl group via a diazonium salt intermediate.

Protocol:

  • Dissolve 5-Amino-3-iodo-1H-indazole in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5°C) using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.[8][9] Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

  • The reaction mixture containing the aryl diazonium salt is then slowly added to a heated aqueous solution (often containing copper sulfate or simply heated to boiling) to facilitate the hydrolysis.[9] Vigorous evolution of nitrogen gas will be observed.

  • Heat the mixture until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product, this compound, with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the final product.

Causality and Expertise: This step is a cornerstone of aromatic chemistry. The diazotization reaction converts the amino group into an excellent leaving group (N₂).[10] The subsequent hydrolysis, where water acts as a nucleophile, displaces the dinitrogen gas to form the phenol (or in this case, indazolol).[9] Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Physicochemical Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Nitro-1H-indazoleC₇H₅N₃O₂163.13Yellow Solid
3-Iodo-5-nitro-1H-indazoleC₇H₄IN₃O₂289.03Yellow Solid
5-Amino-3-iodo-1H-indazoleC₇H₆IN₃259.05Yellow Solid[6]
This compound C₇H₅IN₂O 260.03 Off-white to pale solid

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valuable building block for the synthesis of complex molecules, particularly in the development of protein kinase inhibitors. The indazole core itself is known to form key interactions with the hinge region of many kinases.[11]

Role of the Functional Groups in Molecular Recognition

Molecular_Interactions cluster_functional_groups Key Functional Groups cluster_interactions Potential Interactions with Protein Target Molecule This compound Scaffold Indazole_N1H N1-H Indazole_N2 N2 Hydroxyl_OH 5-OH Iodo_C3 3-Iodo H_Bond_Donor Hydrogen Bond Donor Indazole_N1H->H_Bond_Donor H_Bond_Acceptor Hydrogen Bond Acceptor Indazole_N2->H_Bond_Acceptor Hydroxyl_OH->H_Bond_Donor Further_Synthesis Handle for Cross-Coupling (e.g., Suzuki, Sonogashira) Iodo_C3->Further_Synthesis

Caption: Functional group analysis of this compound.

  • 5-Hydroxyl Group: This group is a potent hydrogen bond donor and can also act as an acceptor. It often mimics the function of a tyrosine or serine residue's hydroxyl group, or interacts with key residues in an ATP-binding pocket.

  • Indazole N1-H and N2: The N1-H serves as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. This pattern is crucial for the bidentate hydrogen bonding with the "hinge" region of many protein kinases.[11]

  • 3-Iodo Group: The iodine atom is a versatile synthetic handle. It allows for the introduction of various aryl, heteroaryl, or alkynyl groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the exploration of the surrounding chemical space of the target protein, a process known as structure-activity relationship (SAR) optimization, to enhance potency and selectivity.

Conclusion

This compound represents a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. While its specific discovery is not pinpointed to a single publication, its existence is a logical outcome of the historical development of indazole chemistry and the demand for versatile, functionalized building blocks in drug discovery. The synthetic route, leveraging classic transformations like regioselective iodination, nitro reduction, and diazotization, is robust and accessible. The final compound, with its orthogonal functionalities—a hydroxyl group for polar interactions and an iodo group for synthetic elaboration—provides researchers with a powerful tool to design the next generation of targeted therapeutics, particularly in the realm of kinase inhibition.

References

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The Strategic Utility of 3-Iodo-1H-indazol-5-ol as a Versatile Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2] This bicyclic aromatic system, consisting of fused benzene and pyrazole rings, exists in different tautomeric forms, with the 1H-tautomer generally being more stable.[2] The structural rigidity and the presence of multiple sites for functionalization make indazole derivatives ideal candidates for interacting with a diverse range of biological targets. Consequently, the indazole core is found in a variety of FDA-approved drugs, including those with anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3] The strategic introduction of various substituents onto the indazole ring system is a key approach in the development of novel therapeutic agents with enhanced potency and selectivity.[4] Among the vast array of functionalized indazoles, 3-Iodo-1H-indazol-5-ol stands out as a particularly valuable chemical intermediate, offering a unique combination of reactive sites for molecular elaboration.

Physicochemical Properties of this compound

PropertyEstimated Value / Information
CAS Number Not explicitly assigned; may be indexed under tautomeric forms.
Molecular Formula C7H5IN2O
Molecular Weight 276.03 g/mol
Appearance Likely an off-white to light brown solid.
Solubility Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols.
Tautomerism Exists in equilibrium with its tautomer, 5-Iodo-1H-indazol-3-ol.

Synthesis Methodologies: A Proposed Route to this compound

A plausible synthetic route to this compound can be devised based on established methods for the functionalization of the indazole core. A common strategy involves the direct iodination of a suitable indazole precursor.

Synthesis of this compound 1H-Indazol-5-ol 1H-Indazol-5-ol This compound This compound 1H-Indazol-5-ol->this compound Iodination at C3 Reagents Iodine (I2) Potassium Carbonate (K2CO3) DMF Reagents->this compound

Caption: Proposed synthesis of this compound via direct iodination.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the C3-iodination of indazoles.[5]

Materials:

  • 1H-Indazol-5-ol

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indazol-5-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq) followed by the portion-wise addition of iodine (I₂, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired this compound.

Key Reactions and Applications as a Chemical Intermediate

The synthetic utility of this compound lies in the reactivity of its key functional groups: the iodo group at the C3 position and the hydroxyl group at the C5 position.

Reactions at the C3-Iodo Group

The iodine atom at the C3 position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

  • Stille Coupling: Coupling with organostannanes, which offers a wide tolerance of functional groups.[6]

  • Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.

  • Buchwald-Hartwig Amination: Synthesis of 3-aminoindazole derivatives by coupling with amines.

Coupling_Reactions Intermediate This compound Product 3-Substituted-1H-indazol-5-ol Intermediate->Product Pd Catalyst Suzuki Suzuki Coupling (R-B(OH)2) Suzuki->Product Stille Stille Coupling (R-SnBu3) Stille->Product Sonogashira Sonogashira Coupling (R-C≡CH) Sonogashira->Product

Caption: Cross-coupling reactions of this compound.

Reactions at the C5-Hydroxyl Group

The phenolic hydroxyl group at the C5 position can be readily functionalized through various reactions:

  • Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles.

  • Esterification: Acylation to form esters.

  • O-Arylation: Synthesis of diaryl ethers.

The presence of both the iodo and hydroxyl groups allows for sequential or orthogonal functionalization, enabling the synthesis of a wide array of complex indazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that are crucial in oncology. For instance, the indazole scaffold is a core component of several tyrosine kinase inhibitors.[3] The ability to introduce diverse substituents at the C3 position via cross-coupling reactions allows for the fine-tuning of the molecule's interaction with the kinase active site.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Intermediate This compound Coupling Cross-Coupling Reaction (e.g., Suzuki) Intermediate->Coupling Library Library of 3-Aryl-1H-indazol-5-ols Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Hit Hit Compound Identification SAR->Hit Lead Lead Optimization Hit->Lead Preclinical_Dev Preclinical Development Lead->Preclinical_Dev Further Development

Caption: Workflow for the use of this compound in drug discovery.

Safety Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety precautions for related iodo-indazole compounds should be followed. These compounds are generally considered hazardous.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.[9]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in modern drug discovery. Its strategic combination of a reactive iodo group and a functionalizable hydroxyl group on the privileged indazole scaffold provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The ability to perform a wide range of cross-coupling and functional group transformation reactions makes this compound an essential building block in the development of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for innovative drugs continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery and development process cannot be overstated.

References

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The Indazole Core Reimagined: A Technical Guide to 3-Iodo-1H-indazol-5-ol Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Introduction of Iodine and a Hydroxyl Group

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of numerous clinically approved drugs and investigational agents.[1] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on a particularly intriguing and synthetically versatile derivative: 3-Iodo-1H-indazol-5-ol . The strategic placement of an iodine atom at the 3-position and a hydroxyl group at the 5-position unlocks significant potential for the development of novel therapeutics. The 3-iodo group serves as a versatile synthetic handle for the introduction of diverse functionalities through well-established cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[4] Concurrently, the 5-hydroxyl group can act as a key hydrogen bond donor, mimicking the phenolic moiety of tyrosine in kinase active sites, and provides a point for further derivatization to modulate physicochemical properties.[5]

This in-depth technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of this compound and its analogues for researchers, scientists, and drug development professionals.

Synthetic Strategies: Forging the this compound Core

The synthesis of the this compound scaffold can be approached through a logical sequence of reactions, leveraging established methodologies for the functionalization of the indazole core. A plausible and efficient synthetic pathway is outlined below.

Step 1: Synthesis of the Starting Material: 1H-Indazol-5-ol

The journey begins with the synthesis of the foundational precursor, 1H-Indazol-5-ol. A common and effective method involves the demethylation of the more readily available 5-methoxy-1H-indazole.[6][7]

  • Reaction Setup: To a solution of 5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of boron tribromide (BBr₃) in DCM (2.2 eq) dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into an ice-water bath to quench the excess BBr₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1H-indazol-5-ol as a solid.[6][7]

Step 2: Regioselective Iodination at the C3 Position

With 1H-indazol-5-ol in hand, the next critical step is the regioselective introduction of an iodine atom at the 3-position. The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.[4]

  • Reaction Setup: Dissolve 1H-indazol-5-ol (1.0 eq) in N,N-dimethylformamide (DMF). To this solution, add a base such as potassium hydroxide (KOH) (3.0 eq) or potassium carbonate (K₂CO₃).

  • Iodinating Agent: Add iodine (I₂) (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize the excess iodine.

  • Precipitation and Filtration: The product, this compound, will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with water and dry under vacuum to obtain the desired product.[4][8]

G cluster_0 Step 1: Synthesis of 1H-Indazol-5-ol cluster_1 Step 2: C3-Iodination 5-methoxy-1H-indazole 5-methoxy-1H-indazole Demethylation (BBr3) Demethylation (BBr3) 1H-Indazol-5-ol 1H-Indazol-5-ol Iodination (I2, KOH) Iodination (I2, KOH) 1H-Indazol-5-ol->Iodination (I2, KOH) DMF, rt This compound This compound

Caption: Simplified PI3K/Akt/mTOR pathway with potential inhibition points.

Anti-inflammatory Activity: Modulating the Immune Response

Indazole derivatives have also demonstrated significant anti-inflammatory properties. [2][9][10][11]The mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-6. [9][11]The this compound scaffold can be elaborated to generate compounds that target these pathways, offering potential therapeutic avenues for a range of inflammatory disorders.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The this compound core provides a rich platform for SAR exploration. The following provides a conceptual framework for lead optimization:

  • N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can modulate the compound's pharmacokinetic properties and its interaction with the target protein.

  • C3-Diversification via Cross-Coupling: The 3-iodo group is a key handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of chemical space to enhance potency and selectivity.

  • 5-OH Derivatization: The 5-hydroxyl group can be alkylated or acylated to fine-tune solubility, cell permeability, and metabolic stability. It can also serve as a point of attachment for linkers in the development of proteolysis-targeting chimeras (PROTACs).

Experimental Workflows for Drug Discovery

A typical drug discovery workflow utilizing the this compound scaffold would involve the following key stages:

Diagram: Drug Discovery Workflow

G Start Synthesis Synthesis of This compound Analogues Start->Synthesis Screening Primary Screening (e.g., Kinase Assay) Synthesis->Screening Hit_Identification Hit Identification & Validation Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Screening Iterative Cycles In_Vivo In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: An iterative drug discovery workflow for novel therapeutics.

General Protocol for a Biochemical Kinase Assay
  • Reaction Components: In a microplate well, combine the kinase, a suitable substrate (peptide or protein), ATP (often radiolabeled with ³²P or a fluorescent analog), and the test compound (a this compound derivative) in a suitable buffer. [1][12][13][14][15]2. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.

  • Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a denaturing agent).

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including:

    • Radiometric assays: Measuring the incorporation of ³²P into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Its strategic functionalization allows for the systematic exploration of chemical space to develop potent and selective modulators of key biological targets, particularly protein kinases. The synthetic accessibility of this core, coupled with the well-established methodologies for its further derivatization, provides a robust foundation for medicinal chemistry campaigns. Future efforts in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel therapeutic areas beyond oncology and inflammation, and the application of this scaffold in emerging drug discovery modalities such as targeted protein degradation.

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An In-Depth Technical Guide to the Safe Handling of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Iodo-1H-indazol-5-ol (CAS No. 885519-38-0), a heterocyclic building block pivotal in contemporary drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document is intended for researchers, chemists, and laboratory professionals engaged in the synthesis, manipulation, and characterization of this and structurally related compounds. By integrating established chemical safety principles with a risk-based assessment tailored to the specific hazards of this molecule, this guide aims to foster a proactive safety culture and mitigate potential risks. We will delve into a detailed analysis of its toxicological profile based on GHS classifications, outline step-by-step protocols for safe handling, storage, and disposal, and provide clear, actionable emergency procedures.

Understanding the Compound: A Risk-Based Perspective

This compound is a member of the indazole family, a class of compounds recognized for their broad pharmacological activities.[1][3] Its utility as a synthetic intermediate means it is frequently handled in its pure, powdered form. As with many novel or specialized chemical entities, comprehensive toxicological data for this compound is not publicly available. Therefore, a precautionary principle is paramount.[4] The risk assessment must be predicated on its known GHS hazard classifications and the inherent reactivity of its functional groups (iodo, indazole, phenol).

It is prudent to treat this compound as potentially hazardous upon acute and chronic exposure until proven otherwise.[4] The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.

GHS Hazard Identification and Interpretation

The Globally Harmonized System (GHS) provides a clear, concise summary of the known hazards associated with this compound.[5] Understanding the causality behind these codes is the first step in a robust risk assessment.

GHS Hazard CodeHazard StatementExpert Interpretation & Causality
H302 Harmful if swallowedThis classification suggests systemic toxicity upon ingestion. While specific LD50 data is unavailable, this code mandates careful handling to prevent oral intake.
H315 Causes skin irritationThe compound can cause local inflammation, redness, and discomfort upon contact with the skin. This is a common property of functionalized aromatic heterocycles.
H319 Causes serious eye irritationDirect contact of the powder or aerosols with the eyes can lead to significant, potentially damaging, irritation. This is a critical risk during weighing and transfer operations.
H335 May cause respiratory irritationFine powders of this nature can be easily aerosolized, and inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

This data is summarized from publicly available safety information.[5]

The Core of Safety: A Proactive Risk Mitigation Workflow

A self-validating safety protocol begins before the compound is even handled. It involves a systematic process of recognizing hazards, assessing risks, minimizing exposure, and preparing for emergencies.

RiskMitigationWorkflow cluster_Plan Phase 1: Planning & Assessment cluster_Execution Phase 2: Execution with Controls cluster_Contingency Phase 3: Contingency & Disposal P1 Recognize Hazards (GHS H302, H315, H319, H335) P2 Assess Risks (Weighing, Transfer, Reaction Setup) P1->P2 P3 Consult SDS & Literature P2->P3 E1 Implement Engineering Controls (Fume Hood, Ventilation) P3->E1 Proceed to Experiment E2 Utilize Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E1->E2 E3 Follow Safe Handling Protocols E2->E3 C1 Prepare for Emergencies (Spill Kit, Eyewash, Shower) E3->C1 Post-Experiment C2 Segregate & Label Waste C1->C2 C3 Follow Chemical Disposal Procedures C2->C3

Caption: Proactive Risk Mitigation Workflow for this compound.

Mandatory Protocols for Safe Handling

Adherence to the following protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound, especially the handling of its solid form, must be conducted within a certified chemical fume hood.[6][7] This is the most critical step to mitigate the risk of respiratory irritation (H335) by containing airborne particulates.

  • Work Area Designation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the planned procedure.[6][8]

PPE ItemSpecificationRationale & Causality
Eye Protection ANSI Z87.1-compliant safety goggles.[4]Protects against eye irritation (H319) from airborne powder or splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Prevents skin irritation (H315). Gloves should be inspected before use and changed immediately if contaminated.[9]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required if work is confined to a fume hood.If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter may be necessary.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

    • Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.

    • Handle spatulas and other equipment gently to avoid creating dust clouds.

  • Transfer:

    • When transferring the solid to a reaction vessel, do so carefully and slowly.

    • If dissolving the solid, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of stirred solvent, which can increase aerosolization.

  • Post-Handling:

    • Thoroughly decontaminate the spatula, weighing boat, and any other equipment that came into contact with the compound.

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol).

    • Carefully remove gloves and wash hands thoroughly with soap and water.[9]

Storage and Waste Management

Storage Conditions
  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dry, and well-ventilated area. A dedicated cabinet for chemical reagents is appropriate.[7]

  • Incompatibilities: While specific incompatibility data is lacking, as a general principle, store away from strong oxidizing agents. The indazole and phenol moieties could be susceptible to oxidation.

Spill Management

Accidental spills must be treated as a potential exposure event.

  • Evacuate & Alert: Notify others in the immediate vicinity and restrict access to the spill area.

  • Assess: Evaluate the extent of the spill. For small spills within a fume hood, trained personnel can proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EHS) department.[1]

  • Cleanup (Small, Contained Spills):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not dry sweep, as this will generate dust.

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

    • Decontaminate the spill area with soap and water or an appropriate solvent.

Disposal Protocol

Disposal of this compound and its contaminated waste must comply with local, state, and federal regulations.

  • Do Not Drain Dispose: Iodinated organic compounds should never be poured down the drain due to their potential environmental toxicity.[10]

  • Waste Segregation: Collect all waste containing the compound (including contaminated gloves, paper towels, and absorbent material) in a clearly labeled, sealed hazardous waste container.

  • Chemical Treatment (Advanced): In some laboratory settings, it may be feasible to treat dilute iodinated waste streams. A common method involves reduction of the iodo- group to a less harmful iodide using a reducing agent like sodium thiosulfate.[11] This should only be performed by trained personnel following a validated standard operating procedure.

  • Professional Disposal: The primary method of disposal should be through your institution's hazardous waste management program, which will ensure proper incineration or other approved disposal methods.[10]

Emergency Response Procedures

Immediate and correct first aid is critical in the event of an exposure.

EmergencyResponse cluster_Routes Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inestion Inestion Start->Inestion Action_Inhalation Move to Fresh Air. Seek medical attention if symptoms persist. Inhalation->Action_Inhalation Action_Skin Remove contaminated clothing. Flush skin with copious water for 15 mins. Skin->Action_Skin Action_Eye Immediately flush eyes with water for 15 minutes. Seek immediate medical attention. Eye->Action_Eye Ingestion Ingestion Action_Ingestion Do NOT induce vomiting. Seek immediate medical attention. Provide SDS to medical personnel. Ingestion->Action_Ingestion

Caption: Emergency Response Flowchart for Accidental Exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Brush off any excess solid material from the skin, then flush the affected area with plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms such as coughing or shortness of breath occur, seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) or container label to the medical personnel.

Conclusion

The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. As a research compound with an incomplete toxicological profile, a culture of caution, rigorous risk assessment, and diligent adherence to engineering controls, PPE, and proper handling techniques are non-negotiable. By integrating the protocols outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with this valuable chemical intermediate, ensuring both personal safety and the integrity of their scientific work.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

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  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Available from: [Link]

  • Iodinated Contrast Media - A Safety Review. USC Journal. Available from: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available from: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Tennessee, Knoxville. Available from: [Link]

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  • A framework for chemical safety assessment incorporating new approach methodologies within REACH. NIH. Available from: [Link]

  • Iodine Waste Recycling Program. Mitsui Plastics, Inc. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, is a privileged pharmacophore in modern drug discovery. Its unique electronic properties and structural features are found in a multitude of biologically active compounds, including potent kinase inhibitors for oncology, anti-inflammatory agents, and antiviral therapeutics.[1][2] The functionalization of the indazole core is therefore a critical endeavor for medicinal chemists aiming to modulate pharmacological activity and develop novel intellectual property. Among the various positions on the indazole ring, C-3 functionalization has proven particularly fruitful for generating potent kinase inhibitors.[3][4]

This application note provides a detailed guide for researchers on the application of 3-iodo-1H-indazol-5-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the efficient introduction of a wide array of aryl and heteroaryl substituents at the C-3 position, a key transformation for constructing libraries of compounds for structure-activity relationship (SAR) studies.[1] We will delve into the mechanistic underpinnings of this reaction, provide field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6] The catalytic cycle, a well-established sequence of elementary steps, is crucial to understanding and optimizing the reaction.[7]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes iodo-substituted substrates like ours highly efficient coupling partners.[7][8]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I (this compound) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 / Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of the "Free" N-H Group

A significant consideration when working with 1H-indazoles is the presence of the acidic N-H proton. This functional group can potentially interfere with the catalytic cycle, leading to lower yields or reaction failure.[10] Historically, this has been circumvented by installing a protecting group on the indazole nitrogen, most commonly a tert-butyloxycarbonyl (Boc) group.[3] However, this adds extra steps to the synthetic sequence (protection and deprotection), which is undesirable from a process chemistry perspective.

Recent advancements have demonstrated that Suzuki couplings can be successfully performed on unprotected N-H indazoles under carefully optimized conditions.[10][11] This is highly advantageous for streamlining synthesis. The choice between a protected and unprotected strategy often depends on the specific substrates and the desired reaction outcome. Microwave-assisted protocols have shown particular promise for the direct coupling of unprotected 3-iodoindazoles.[11]

Experimental Protocols

Herein, we provide two robust protocols for the Suzuki cross-coupling of this compound derivatives: one utilizing an N-Boc protected substrate for maximum reliability and another for the direct coupling of the unprotected indazole, offering a more atom-economical approach.

Protocol 1: Suzuki Coupling of N-Boc-3-iodo-1H-indazol-5-ol

This protocol is recommended for initial explorations and when working with sensitive boronic acids, as the N-Boc group can enhance substrate stability and solubility.

Workflow Visualization:

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine N-Boc-3-iodo-1H-indazol-5-ol, boronic acid, catalyst, and base in a reaction vessel. B Add solvent (e.g., Dioxane/Water mixture). A->B C Degas the mixture (e.g., by bubbling with Argon for 15-20 min). B->C D Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate under reduced pressure. H->I J Purify the crude product by column chromatography. I->J

Caption: Step-by-step workflow for the N-Boc protected Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add N-Boc-3-iodo-1H-indazol-5-ol (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio). The reaction concentration is generally in the range of 0.1-0.2 M.

  • Inert Atmosphere: Seal the vial and thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-N-Boc-1H-indazol-5-ol.

Protocol 2: Direct Suzuki Coupling of Unprotected this compound (Microwave-Assisted)

This protocol offers a more efficient route by eliminating the need for protection and deprotection steps. Microwave irradiation is often key to achieving good yields with unprotected substrates.[11][13]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the boronic acid or boronate ester (1.5-2.0 eq.), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 0.05-0.1 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).[10][12]

  • Solvent Addition: Add a degassed solvent system such as 1,4-dioxane/water or DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (typically 120-160 °C) for a predetermined time (usually 15-60 minutes).[11] The optimal temperature and time should be determined for each specific substrate combination.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Optimization and Troubleshooting: A Scientist's Perspective

The success of a Suzuki coupling reaction often hinges on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is a robust, general-purpose catalyst. Pd(dppf)Cl₂ is often more effective for challenging couplings due to the electron-rich and bulky dppf ligand which promotes reductive elimination.[3][12] For unprotected indazoles, catalysts with bulky phosphine ligands like XPhos or SPhos can be particularly effective in preventing catalyst inhibition by the N-H group.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is crucial for activating the boronic acid.[9] Cs₂CO₃ is a strong, yet often gentle base that can lead to higher yields, especially with sensitive substrates. K₃PO₄ is another effective base, particularly in microwave-assisted reactions with unprotected indazoles.[13] The choice of base can significantly impact the reaction rate and side product formation.[14][15]
Solvent Dioxane/H₂O, Toluene, DMF, DMEA mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base.[5] 1,4-Dioxane is a widely used solvent. DMF can be beneficial for less soluble substrates. The choice of solvent can influence catalyst activity and reaction kinetics.[3]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Pinacol boronate estersBoronic acids are the most common coupling partners. Pinacol boronate esters can offer greater stability and are sometimes used for sluggish reactions or with substrates prone to protodeboronation.
Temperature Room Temperature to 160 °CWhile some highly reactive substrates can couple at room temperature, most reactions with iodoindazoles require heating. Microwave irradiation allows for rapid heating to higher temperatures, often accelerating the reaction and improving yields.[11][16]

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure thorough degassing of solvents and reaction mixture. Consider using a more robust catalyst or a pre-catalyst.

    • Insufficient Base Strength: Try a stronger base like Cs₂CO₃ or K₃PO₄.

    • Low Reactivity of Boronic Acid: Use a higher excess of the boronic acid or switch to the corresponding pinacol boronate ester.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at high temperatures. Reducing the reaction temperature or time may help.

    • Protodeboronation: The boronic acid is replaced by a proton. This is more common with electron-rich boronic acids and can be mitigated by using a less protic solvent or a milder base.

    • Dehalogenation of the Indazole: The iodo group is replaced by a hydrogen. This can be a competing pathway and may be influenced by the catalyst and reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the C-3 functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, solvent, and temperature—researchers can efficiently synthesize a diverse range of 3-aryl-1H-indazol-5-ols. Both N-protected and unprotected strategies are viable, with the latter offering a more streamlined approach, particularly when coupled with microwave-assisted synthesis. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals to leverage this powerful chemistry in their research endeavors.

References

  • Bellina, F., & Rossi, R. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2349–2363. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bio, M. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(30), 3796-3799. [Link]

  • J-GLOBAL. (n.d.). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. J-GLOBAL. [Link]

  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]

  • Rojas-Montoya, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Pathak, T. P., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]

  • Journal of Chemical Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 19934. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4969. [Link]

  • New Journal of Chemistry. (2021). Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Drugs incorporating 1-aryl-1H-indazoles. ResearchGate. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

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Application Notes & Protocols: Leveraging 3-Iodo-1H-indazol-5-ol in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Sonogashira cross-coupling reaction utilizing 3-Iodo-1H-indazol-5-ol, a key heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, and its C-3 functionalization via carbon-carbon bond formation is a critical strategy in drug discovery.[1][2] These notes detail the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer a comprehensive troubleshooting guide for researchers, chemists, and drug development professionals. The aim is to empower scientists to efficiently synthesize novel 3-alkynyl-1H-indazol-5-ol derivatives, which are valuable intermediates for creating kinase inhibitors, materials science components, and other biologically active molecules.[3][4]

Introduction: The Strategic Importance of this compound

The 1H-indazole core is a cornerstone in the design of therapeutic agents, with numerous approved drugs and clinical candidates featuring this bicyclic heterocycle.[2][4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal scaffold for targeting a wide range of biological targets. The specific substrate, this compound, offers two key points for chemical modification: the hydroxyl group at C-5 and, more significantly, the iodine atom at C-3.

The C-I bond at the 3-position is a highly versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira reaction stands out for its efficiency in forming a C(sp²)-C(sp) bond under relatively mild conditions.[5][6][7] This reaction enables the direct installation of a diverse array of terminal alkynes onto the indazole core, generating 3-ethynyl-1H-indazole derivatives. These products are not only final targets but also serve as precursors for more complex structures through subsequent transformations like "click chemistry" cycloadditions, making them invaluable in combinatorial chemistry and lead optimization efforts.[8]

Reaction Mechanism and Key Parameter Analysis

The Sonogashira reaction is a synergistic process that relies on two interconnected catalytic cycles, one driven by palladium and the other by a copper(I) co-catalyst.[5][9] While copper-free variants exist, the classical Sonogashira protocol is highly reliable for heteroaromatic iodides.[5][10]

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The reaction is initiated by the oxidative addition of the active Pd(0) species to the C-I bond of this compound. The reactivity trend for aryl halides in this step is I > Br > Cl, making the iodo-indazole an excellent substrate.[6][11] Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) form.[5]

  • Copper(I) Co-catalyst (e.g., CuI): The role of copper(I) iodide is to activate the terminal alkyne. It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5][9] This species is crucial for the subsequent transmetalation step with the palladium complex, which is typically the rate-limiting step in the copper cycle and significantly accelerates the overall reaction.[5][7]

  • Base (e.g., Triethylamine, Et₃N): An amine base serves two primary functions. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the hydrogen iodide (HI) generated during the reaction, preventing the formation of amine-halide salts that can inhibit the catalyst.[12]

  • Solvent (e.g., DMF, Acetonitrile): The choice of solvent is critical for solubilizing the reactants and catalysts. Polar aprotic solvents like DMF or acetonitrile are commonly used. It is imperative to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and suppress the primary side reaction, the oxidative homocoupling of the alkyne (Glaser coupling).[7][13]

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product ArI Ar-I (this compound) ArI->OxAdd CuI Cu(I)I Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Cu_Acetylide Cu(I)-C≡C-R Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide to Palladium Base Base (Et₃N) Base->Alkyne_Activation Alkyne H-C≡C-R Alkyne->Alkyne_Activation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Validated Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a representative terminal alkyne.

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable. Consult the Safety Data Sheet (SDS) for all reagents prior to use.[9]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)

  • Copper(I) iodide [CuI] (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 equiv), freshly distilled

  • Anhydrous, degassed solvent (e.g., DMF or CH₃CN)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Celite®

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 260 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 7.6 mg, 0.04 mmol, 4 mol%).[9]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (5 mL) followed by freshly distilled triethylamine (e.g., 0.42 mL, 3.0 mmol, 3.0 equiv) via syringe. Stir the resulting suspension at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically room temperature to 70 °C).[14] The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Upon completion (disappearance of the starting iodide by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the insoluble catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-1H-indazol-5-ol product.

Data Presentation: Reaction Scope and Conditions

The following table summarizes typical conditions and outcomes for the Sonogashira coupling of this compound with various terminal alkynes, demonstrating the versatility of the protocol.

Alkyne Substrate (R)Pd(PPh₃)₂Cl₂ (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylacetylene24Et₃N (3)DMF606>85
1-Hexyne36Et₃N (3)CH₃CN7012~80
2-Methyl-3-butyn-2-ol24Et₃N (3)DMF254>90[15]
(Trimethylsilyl)acetylene510DIPEA (3)THF508>90
Propargyl alcohol35Et₃N (3)DMF5010~75
N-Boc-propargylamine510Et₃N (3)DMF/Et₃N (1:1)7024~70[14]

Note: Yields are representative and may vary based on the specific substrate and reaction scale. Optimization may be required.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides a logical framework for diagnosing and resolving common problems in the Sonogashira coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Pd or Cu catalyst. 2. Impure amine base (oxidized). 3. Insufficient degassing (O₂ present). 4. Temperature too low for the specific substrate.1. Use fresh, high-purity catalysts. 2. Distill the amine base (e.g., Et₃N) immediately before use.[12] 3. Ensure thorough degassing of solvents and the reaction vessel (e.g., freeze-pump-thaw cycles). 4. Gradually increase the reaction temperature in 10-20 °C increments.[13]
Significant Glaser Homocoupling 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst.1. Improve inert atmosphere technique; ensure rigorous degassing. 2. Reduce the loading of CuI. Consider a copper-free Sonogashira protocol if the problem persists.[5]
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high. 2. Solvent choice (THF can sometimes promote Pd black formation). 3. Ligand dissociation.1. Lower the reaction temperature. 2. Switch to a different solvent system (e.g., DMF, Dioxane/Et₃N).[12][13] 3. Add a small excess of PPh₃ ligand (1-2 mol%) to stabilize the catalyst.
Difficulty with N-H Indazole 1. The acidic N-H proton of the indazole can sometimes interfere with the base. 2. Ring-opening of the indazole under strongly basic conditions.1. Consider N-protection of the indazole (e.g., with a Boc or SEM group) if yields are consistently low, although many reactions proceed without it.[7][16] 2. Use a milder base or ensure the reaction temperature is not excessively high.
Visualization: Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_setup Setup Checks Start Reaction Failure (Low Yield / No Product) Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Setup Review Reaction Setup (Inert Atmosphere) Start->Check_Setup Side_Products Analyze Byproducts (TLC/LCMS) Start->Side_Products Distill_Base Distill Amine Base Check_Reagents->Distill_Base Fresh_Catalyst Use Fresh Catalysts Check_Reagents->Fresh_Catalyst Degas_Solvent Degas Solvent Thoroughly Check_Reagents->Degas_Solvent Improve_Inert Improve Inert Technique (e.g., F-P-T) Check_Setup->Improve_Inert Check_Params Analyze Reaction Parameters Temp_Check Increase Temperature Check_Params->Temp_Check Is Temp < 80°C? Glaser_Check Glaser Homocoupling Detected Side_Products->Glaser_Check Diyne byproduct? Glaser_Check->Check_Params No Glaser_Check->Improve_Inert Yes Rerun1 Re-run Experiment Temp_Check->Rerun1 Yes Decomp_Check Pd Black Observed? Temp_Check->Decomp_Check No Lower_Temp Lower Temp / Change Solvent Decomp_Check->Lower_Temp Yes Consider_Ligand Consider N-Protection or Alternative Ligand Decomp_Check->Consider_Ligand No Lower_Temp->Rerun1 Consider_Ligand->Rerun1

Caption: A logical workflow for troubleshooting Sonogashira reactions.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • De Korver, R., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 771-780.
  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Reddit. Sonogashira troubleshooting help needed. (2020). [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). [Link]

  • ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Reddit. Struggling to make a sonogashira coupling reaction happen. (2021). [Link]

  • Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). [Link]

  • National Institutes of Health. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link]

  • Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). [Link]

  • National Institutes of Health. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). [Link]

  • ResearchGate. Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex. [Link]

  • PubChemLite. 3-iodo-1h-indazol-5-amine (C7H6IN3). [Link]

  • PubChemLite. 3-amino-5-iodo-1h-indazole (C7H6IN3). [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). [Link]

  • Royal Society of Chemistry. Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. (2023). [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). [Link]

Sources

Application Notes and Protocols for the Heck Coupling of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Iodo-1H-indazol-5-ol in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The ability to selectively functionalize this privileged heterocycle is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This compound represents a key building block for such endeavors. The presence of a hydroxyl group offers a potential site for further derivatization or can act as a crucial hydrogen bond donor for target engagement, while the iodo-substituent at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions.

Among the arsenal of carbon-carbon bond-forming reactions, the Mizoroki-Heck reaction stands out for its reliability and functional group tolerance in coupling aryl halides with alkenes.[3][4] This application note provides a detailed guide to employing this compound in Heck coupling protocols, offering insights into the reaction mechanism, practical experimental procedures, and troubleshooting advice to empower researchers in their synthetic campaigns. The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides in the rate-determining oxidative addition step of the Heck catalytic cycle, making this compound a highly valuable substrate for these transformations.[5][6]

The Heck Coupling Reaction: A Mechanistic Overview

The Heck reaction is a palladium-catalyzed process that involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][7] The catalytic cycle, illustrated below, is generally understood to proceed through a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.[8][9][10]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like palladium(II) acetate.[4][5] This step forms a Pd(II) intermediate. Subsequently, the alkene coordinates to the palladium center, followed by a migratory insertion of the alkene into the Pd-C bond.[3][11] The final steps involve a β-hydride elimination to yield the desired substituted alkene product and a palladium-hydride species, from which the active Pd(0) catalyst is regenerated by reductive elimination in the presence of a base.[3][11]

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArPdI Ar-Pd(II)-I(L)₂ OxAdd->ArPdI Coord Alkene Coordination ArPdI->Coord + Alkene PiComplex [Ar-Pd(II)-I(L)₂(alkene)] Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)-I(L)₂ MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim AlkeneOut Substituted Alkene AlkylPd->AlkeneOut Product Release HPdI H-Pd(II)-I(L)₂ BetaElim->HPdI RedElim Reductive Elimination (Base) HPdI->RedElim + Base RedElim->Pd0 HX_out [Base-H]⁺X⁻ RedElim->HX_out Byproduct ArI_in This compound Alkene_in Alkene Base_in Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Weigh and add solids: This compound, Pd(OAc)₂, PPh₃ inert_atm 2. Evacuate and backfill with inert gas (Ar or N₂) prep_reagents->inert_atm add_liquids 3. Add anhydrous DMF, Et₃N, and ethyl acrylate inert_atm->add_liquids heating 4. Heat the reaction mixture (e.g., 80-100 °C) add_liquids->heating monitoring 5. Monitor progress by TLC or LC-MS heating->monitoring cooling 6. Cool to room temperature monitoring->cooling Upon completion extraction 7. Dilute with water and extract with ethyl acetate cooling->extraction washing 8. Wash organic layer with brine extraction->washing drying 9. Dry over Na₂SO₄ and concentrate washing->drying purification 10. Purify by column chromatography drying->purification characterization 11. Characterize the product (NMR, MS) purification->characterization

Sources

The Strategic Utility of 3-Iodo-1H-indazol-5-ol as a Versatile Building Block for Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of clinically successful kinase inhibitors.[1] Its unique bicyclic aromatic structure, comprised of a fused benzene and pyrazole ring, provides an ideal framework for engaging with the ATP-binding site of various kinases. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key anchoring point for many inhibitors.[2] The strategic functionalization of the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Within this important class of compounds, 3-Iodo-1H-indazol-5-ol emerges as a particularly valuable and versatile building block for the synthesis of next-generation kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed experimental protocols and insights into its chemical reactivity and biological significance.

Physicochemical Properties and Strategic Advantages of this compound

The power of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups:

  • The C-3 Iodine: This halogen atom serves as a versatile synthetic handle for introducing a wide array of molecular complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] This allows for the facile and modular installation of various aryl, heteroaryl, and amino substituents at a key position for interacting with the kinase active site.

  • The C-5 Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a critical pharmacophoric feature. It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity and potency.[4] Furthermore, it can serve as a point for further derivatization to modulate solubility and other drug-like properties.

  • The Indazole N-H: The acidic proton on the indazole nitrogen can also participate in hydrogen bonding with the kinase hinge region. However, in many synthetic routes, this position is temporarily protected to control regioselectivity and prevent unwanted side reactions.

The interplay of these functional groups provides a powerful platform for generating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Synthetic Transformations: Protecting Group Strategies

To effectively utilize this compound in a multi-step synthesis, protection of the reactive hydroxyl and indazole N-H groups is often necessary.

Protection of the 5-Hydroxyl Group

A common and effective protecting group for the phenolic hydroxyl is the methoxymethyl (MOM) ether. It is stable to a wide range of reaction conditions, particularly the basic conditions often employed in palladium-catalyzed cross-coupling reactions.

Protocol 1: MOM Protection of this compound

  • Materials: this compound, N,N-Diisopropylethylamine (DIPEA), Methoxymethyl chloride (MOM-Cl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.5 eq) dropwise to the solution.

    • Slowly add MOM-Cl (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-5-(methoxymethoxy)-1H-indazole.

Protection of the Indazole N-H

The indazole nitrogen is often protected to prevent N-arylation during cross-coupling reactions and to improve solubility in organic solvents. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for N-2 protection of indazoles.

Protocol 2: N-SEM Protection of MOM-protected this compound

  • Materials: 3-iodo-5-(methoxymethoxy)-1H-indazole, Sodium hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 3-iodo-5-(methoxymethoxy)-1H-indazole (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the fully protected 3-iodo-5-(methoxymethoxy)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole.

Core Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids. This reaction is instrumental in attaching various aryl and heteroaryl moieties to the C-3 position of the indazole core.

Protocol 3: Suzuki-Miyaura Coupling of Protected this compound with an Arylboronic Acid

  • Materials: Fully protected this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a microwave vial or a Schlenk tube, combine the fully protected this compound (1.0 eq), the arylboronic acid (1.5 eq), [Pd(dppf)Cl₂] (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Heat the reaction mixture to 80-100 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 3-aryl-indazole derivative.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Deprotection Strategies

The final step in the synthesis of the target kinase inhibitor often involves the removal of the protecting groups to unveil the active pharmacophore.

Deprotection of the MOM Ether

Acidic conditions are typically employed for the removal of the MOM group.

Protocol 4: MOM Deprotection

  • Materials: MOM-protected indazole derivative, Hydrochloric acid (HCl) in methanol or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve the MOM-protected compound in a suitable solvent (e.g., methanol or DCM).

    • Add a solution of HCl in methanol (e.g., 2 M) or TFA (e.g., 10-20% v/v).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product if necessary.

Deprotection of the SEM Group

The SEM group is typically removed using a fluoride source.

Protocol 5: SEM Deprotection

  • Materials: SEM-protected indazole derivative, Tetrabutylammonium fluoride (TBAF) in THF.

  • Procedure:

    • Dissolve the SEM-protected compound in anhydrous THF.

    • Add a 1 M solution of TBAF in THF (1.5-2.0 eq).

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Case Study: Application in the Synthesis of AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a key target in oncology due to its role in tumor growth, metastasis, and drug resistance. Several potent AXL inhibitors feature the indazole scaffold. For instance, the clinical candidate BMS-777607 is a potent inhibitor of both c-Met and AXL kinases. While the exact synthesis of BMS-777607 may not start from this compound, the core structure highlights the importance of the 3-substituted indazole motif. A hypothetical synthesis of a simplified analog is presented below to illustrate the application of the described protocols.

Caption: Synthetic pathway to a kinase inhibitor analog.

Quantitative Data for Representative Indazole-Based Kinase Inhibitors:

Inhibitor NameTarget Kinase(s)IC₅₀ (nM)Reference
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3[1]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit10, 30, 47, 84, 74, 140[1]
BMS-777607c-Met, AXL, Ron, Tyro33.9, 1.1, 1.8, 4.3

The Role of the 5-Hydroxyl Group in Kinase Binding

The 5-hydroxyl group of the indazole ring can play a pivotal role in the binding of inhibitors to the kinase active site. X-ray crystallography studies of various kinase-inhibitor complexes have revealed that this hydroxyl group can act as a hydrogen bond donor, forming a critical interaction with backbone carbonyls or side chains of amino acid residues in the ATP-binding pocket.[2] This additional hydrogen bond can significantly contribute to the overall binding affinity and potency of the inhibitor.

Kinase_Binding cluster_0 Kinase Active Site cluster_1 Indazole-Based Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Acceptor H-Bond Acceptor (e.g., Asp, Glu) Indazole Indazole Core Indazole->Hinge H-Bond Aryl 3-Aryl Group Aryl->Pocket Hydrophobic Interaction Hydroxyl 5-Hydroxyl Group Hydroxyl->Acceptor H-Bond

Caption: Key interactions of a 5-hydroxy-indazole inhibitor.

Conclusion

This compound is a highly valuable and strategically functionalized building block for the synthesis of potent and selective kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions at the C-3 position, coupled with the important pharmacophoric contribution of the 5-hydroxyl group, provides medicinal chemists with a powerful tool for drug discovery. The protocols and insights provided in this application note are intended to facilitate the effective utilization of this versatile scaffold in the ongoing quest for novel cancer therapeutics.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules. [Link]

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. (2013). Journal of Medicinal Chemistry. [Link]

  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. (1999). Tetrahedron. [Link]

  • X-ray crystal structure of ERK5 (MAPK7) in complex with a specific inhibitor. (2013). Journal of Medicinal Chemistry. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. [Link]

  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. (2020). IUCrJ. [Link]

  • Repurposing Axl Kinase Inhibitors for the Treatment of Respiratory Syncytial Virus Infection. (2023). mBio. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

Sources

Strategic Diversification of the Indazole Scaffold: A Guide to the Synthesis of Substituted Indazoles from 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Power of a Strategic Starting Material

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, recognized for their diverse and potent biological activities.[1][2] This bicyclic heteroaromatic system is a "privileged structure," forming the core of numerous therapeutics with anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Several indazole-based drugs, including Pazopanib and Axitinib, are in clinical use, highlighting the scaffold's importance in drug development.[3][4]

The functionalization of the indazole ring is a key strategy for discovering novel therapeutic agents. This guide provides an in-depth exploration of synthetic strategies starting from a highly versatile and strategically functionalized precursor: 3-Iodo-1H-indazol-5-ol . This molecule offers two distinct and orthogonally reactive sites: the C-3 iodo group, primed for palladium-catalyzed cross-coupling reactions, and the C-5 hydroxyl group, amenable to a variety of derivatizations. By leveraging these two handles, researchers can rapidly generate extensive libraries of substituted indazoles for structure-activity relationship (SAR) studies.

This document moves beyond simple procedural lists, delving into the causality behind experimental choices to provide a self-validating framework for researchers, scientists, and drug development professionals.

The Synthetic Hub: Functionalization Pathways from this compound

The strategic positioning of the iodo and hydroxyl groups on the indazole core allows for a modular approach to synthesis. The C-3 position can be functionalized to build complex C-C and C-N bonds, while the C-5 phenol provides a vector for modifying physicochemical properties such as solubility and hydrogen bonding capacity.

G cluster_c3 C-3 Position Functionalization (Cross-Coupling) cluster_c5 C-5 Position Functionalization start This compound suzuki 3-Aryl/Vinyl-1H-indazol-5-ol start->suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) sonogashira 3-Alkynyl-1H-indazol-5-ol start->sonogashira Sonogashira (Alkyne, Pd/Cu cat.) buchwald 3-Amino-1H-indazol-5-ol start->buchwald Buchwald-Hartwig (Amine, Pd cat.) ether 3-Iodo-5-alkoxy/aryloxy-1H-indazole start->ether Williamson Ether Synthesis (R-X, Base)

Caption: Synthetic pathways from this compound.

Part 1: C-3 Functionalization via Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C-3 position is an excellent handle for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions compared to the corresponding bromides or chlorides.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Synthesize 3-Aryl/Vinyl Indazoles

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 3-aryl and 3-vinyl indazoles. These motifs are prevalent in kinase inhibitors.[6] The reaction involves the coupling of the 3-iodoindazole with an organoboron reagent, typically a boronic acid or its ester derivative.[6]

Causality and Expertise:

  • Catalyst Selection: Palladium complexes such as Pd(PPh₃)₄ or those formed in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[7][8] For challenging couplings, more sophisticated catalysts like PdCl₂(dppf) can offer improved yields and functional group tolerance.[7]

  • Base: A base is crucial for the transmetalation step. Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are frequently employed, often in an aqueous solution to facilitate the reaction.[8][9]

  • Solvent System: A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and water is typical, as it solubilizes both the organic and inorganic reagents.[8]

  • N-H Protection: While some Suzuki vinylations on 3-iodoindazoles can proceed without N-protection, N-H protection (e.g., with a Boc group) is often recommended to prevent potential side reactions and improve solubility and reaction consistency, particularly in arylations.[7][10][11]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ParameterConditionRationale / Comment
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) (1-5 mol%)Pd(PPh₃)₄ is a reliable choice. PdCl₂(dppf) is excellent for a broad substrate scope.[7]
Boron Reagent Aryl/Vinyl Boronic Acid or Pinacol Ester (1.1-1.5 equiv)Pinacol esters offer enhanced stability over boronic acids.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃ (2-3 equiv)The choice of base can be critical; Cs₂CO₃ is more reactive but also more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic system is standard for Suzuki couplings.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-indazol-5-ol

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazol-5-ol.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, yielding 3-alkynylindazoles.[12][13] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[14]

Causality and Expertise:

  • Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[14][15] This synergy allows the reaction to proceed under mild conditions.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX by-product and to act as the solvent in many cases.[16]

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols.[17] These often require a different choice of ligand and base.

  • N-H Protection: For Sonogashira couplings, N-protection is generally more critical than in Suzuki reactions to prevent undesired interactions of the acidic N-H proton with the catalytic cycle or the strong base.[11][12]

G cluster_cu pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-I pd0->pd_complex Oxidative Addition (Ar-I) product Ar-C≡C-R pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination pd_alkyne->product cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex alkyne H-C≡C-R alkyne->cu_acetylide + CuI, Base cuI CuI

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Experimental Protocol: Synthesis of 3-((4-fluorophenyl)ethynyl)-1-(tert-butoxycarbonyl)-1H-indazol-5-ol

Note: This protocol assumes prior N-protection of the starting material.

  • Inert Atmosphere: To a dry Schlenk flask under argon, add N-Boc-3-Iodo-1H-indazol-5-ol (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and Copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Reagents: Add anhydrous and degassed THF, followed by triethylamine (TEA, 2.5 equiv).

  • Alkyne Addition: Add 1-ethynyl-4-fluorobenzene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-8 hours. Monitor progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, then brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[18][19] It enables the synthesis of 3-aminoindazoles by coupling the 3-iodoindazole with a wide range of primary and secondary amines.[18]

Causality and Expertise:

  • Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often required.[18] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[19][20]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[20] The choice of base must be compatible with other functional groups in the molecule.[21]

  • Palladium Pre-catalysts: Using pre-formed palladium-ligand complexes (pre-catalysts) can lead to more reproducible results and higher activity by ensuring the correct palladium-ligand stoichiometry and avoiding catalyst deactivation.[22]

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale / Comment
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.[18]
Ligand Xantphos, BINAP, RuPhos (2-10 mol%)Bulky, electron-rich ligands are essential for high catalytic activity.[18][20]
Base NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.0 equiv)Strong bases are needed, but weaker bases like carbonates can be used for sensitive substrates.[23]
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation.[23]
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate.

Experimental Protocol: Synthesis of N-benzyl-1H-indazol-5-ol-3-amine

  • Inert Atmosphere: In a glovebox or a Schlenk tube under argon, combine this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Solvent and Amine: Remove the vessel from the glovebox (if used). Add anhydrous, degassed toluene via syringe, followed by benzylamine (1.2 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-24 hours, monitoring by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired product.

Part 2: C-5 Position Derivatization: Tuning Physicochemical Properties

The C-5 hydroxyl group offers a secondary site for modification, most commonly through O-alkylation or O-arylation to form ethers. This allows for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.

Experimental Protocol: Synthesis of 3-Iodo-5-methoxy-1H-indazole (Williamson Ether Synthesis)

  • Base Treatment: Dissolve this compound (1.0 equiv) in a suitable anhydrous solvent such as DMF or acetone.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Alkylating Agent: Add the alkylating agent, for example, methyl iodide (CH₃I, 1.5 equiv), to the suspension.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

References

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Shafi, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3143. [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1889. [Link]

  • ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • NIH. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... Scientific Diagram. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933. [Link]

  • ResearchGate. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Request PDF. [Link]

  • ACS Publications. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 105(7), 2851–2901. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • Thieme. (2015). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cycloaddition in Water. Synthesis, 48(05), 693-699. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Guenoun, F., et al. (2003). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. European Journal of Organic Chemistry, 2003(13), 2447-2453. [Link]

  • Royal Society of Chemistry. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(9), 4169-4175. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • MDPI. (2018). Supplementary Material for Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(11), 5132-5139. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(5), 779-786. [Link]

  • ResearchGate. (2021). Unexpected m/z for derivatized 5-hydroxyindoleacetic acid in ESI LC/MS?. ResearchGate. [Link]

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Application Note: A Detailed Protocol for the Regioselective Iodination of 1H-Indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodinated Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent kinase inhibitors used in oncology such as Axitinib and Pazopanib.[1][2] The functionalization of the indazole core is a critical strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. The introduction of an iodine atom, specifically, serves as a versatile synthetic handle. An iodo-group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures from the iodinated intermediate.[3][4]

This application note provides a comprehensive, field-proven protocol for the regioselective iodination of 1H-indazol-5-ol. The presence of the electron-donating hydroxyl group at the C5 position strongly influences the reactivity of the aromatic ring, making a deep understanding of the underlying mechanism crucial for achieving the desired product with high selectivity and yield.

Mechanistic Rationale and Experimental Design

The Underlying Chemistry: Electrophilic Aromatic Substitution

The protocol is based on the principles of electrophilic aromatic substitution (SEAr).[5] The reaction proceeds via the attack of the electron-rich aromatic ring of 1H-indazol-5-ol on an electrophilic iodine species.

Causality of Reagent and Substrate Reactivity:

  • Substrate Activation: The hydroxyl (-OH) group at the C5 position is a powerful activating group. Through the resonance effect, its lone pair of electrons increases the electron density of the benzene portion of the indazole ring, particularly at the positions ortho (C4 and C6) and para (C7, relative to the pyrazole ring fusion) to itself. This activation makes the ring highly susceptible to attack by electrophiles.[5]

  • Choice of Iodinating Agent: While molecular iodine (I₂) can be used, it is a relatively weak electrophile and often requires harsh conditions or strong oxidizing agents.[6][7] We have selected N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a milder, more efficient, and safer source of electrophilic iodine (I⁺).[8][9] Its use minimizes the formation of side products and simplifies the reaction setup. The reaction with NIS is known to be effective for phenols and other activated aromatic systems.[10]

  • Regioselectivity: Due to the strong directing effect of the C5-hydroxyl group, iodination is predicted to occur preferentially at the less sterically hindered ortho position, which is C4. While some formation of the C6-iodo isomer is possible, the conditions outlined in this protocol are optimized to favor the formation of 4-iodo-1H-indazol-5-ol.

Workflow Overview

The experimental process is designed for clarity, safety, and reproducibility. It involves the controlled addition of the iodinating agent, monitoring of the reaction progress, a straightforward aqueous workup to remove byproducts, and final purification via column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_node Dissolve 1H-Indazol-5-ol in Acetonitrile reaction_node Portion-wise addition of N-Iodosuccinimide (NIS) at 0°C to RT prep_node->reaction_node monitor_node Monitor reaction progress by TLC reaction_node->monitor_node Stir for 2-4h quench_node Quench with aq. Na₂S₂O₃ solution monitor_node->quench_node extract_node Extract with Ethyl Acetate quench_node->extract_node wash_node Wash organic layer (Water & Brine) extract_node->wash_node dry_node Dry (Na₂SO₄) & Concentrate wash_node->dry_node purify_node Purify by Flash Column Chromatography dry_node->purify_node analyze_node Characterize product (NMR, MS, etc.) purify_node->analyze_node

Caption: Experimental workflow for the iodination of 1H-indazol-5-ol.

Safety and Handling

Trustworthiness through Safety: A successful protocol is a safe protocol. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin irritation, and serious eye irritation.[11][12] Avoid inhalation of dust.[13][14] Keep away from heat and handle in accordance with good industrial hygiene and safety procedures.[11][15]

  • Acetonitrile (Solvent): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Ethyl Acetate (Extraction Solvent): Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[11][13]

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis and can be scaled accordingly.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1H-Indazol-5-ol134.14671 mg5.01.0
N-Iodosuccinimide (NIS)224.991.18 g5.251.05
Acetonitrile (ACN)41.0550 mL--
Ethyl Acetate (EtOAc)88.11~150 mL--
10% aq. Na₂S₂O₃-~50 mL--
Saturated aq. NaCl (Brine)-~50 mL--
Anhydrous Na₂SO₄142.04As needed--
Silica Gel (230-400 mesh)-As needed--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-5-ol (671 mg, 5.0 mmol).

    • Add acetonitrile (50 mL) and stir at room temperature until the starting material is fully dissolved.

    • Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition:

    • Once the solution is cooled, add N-Iodosuccinimide (1.18 g, 5.25 mmol) in three equal portions over 15 minutes.

    • Rationale: Portion-wise addition helps to control the reaction temperature, as electrophilic iodinations can be exothermic. Maintaining a low temperature can improve the regioselectivity of the reaction.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). A suitable eluent system is 50% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution. Shake well until the orange/brown color of iodine dissipates.

    • Rationale: The sodium thiosulfate quench is a critical step to neutralize any unreacted NIS and remove elemental iodine, simplifying the subsequent purification.[16]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Equilibrate the column with 20% ethyl acetate in hexanes.

    • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

    • Elute with a gradient of 20% to 60% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-iodo-1H-indazol-5-ol .

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to light brown solid.

  • Confirmation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the regiochemistry and purity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Confirm starting material quality.
Multiple Spots on TLC Formation of isomers (e.g., 6-iodo) or di-iodinated product.Ensure controlled, low-temperature addition of NIS. Use exactly 1.05 equivalents of NIS; excess can lead to di-iodination.
Purification Difficulty Poor separation of isomers.Use a shallower gradient during column chromatography or consider preparative HPLC for higher purity if needed.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 4-iodo-1H-indazol-5-ol. By leveraging the well-understood principles of electrophilic aromatic substitution and selecting the appropriate reagents, this method delivers the desired product in high yield and purity. The detailed mechanistic rationale and step-by-step instructions make this protocol a reliable resource for researchers in medicinal chemistry and drug development who require access to this valuable synthetic intermediate.

References

  • Radhika, R., et al. (n.d.). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide.
  • Synquest Labs. (n.d.). N-Iodosuccinimide Safety Data Sheet.
  • Apollo Scientific. (2023). N-Iodosuccinimide Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE MATERIAL SAFETY DATA SHEET.
  • Fluorochem. (2017). SAFETY DATA SHEET N-Iodosuccinimide.
  • Volochem Inc. (2015). N-Iodosuccinimide Safety Data Sheet.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • ResearchGate. (2025). ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid.
  • Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions.
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Hou, Y., et al. (2015). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)
  • Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions.
  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

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The Strategic Application of 3-Iodo-1H-indazol-5-ol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus stands as a privileged scaffold in the landscape of medicinal chemistry, forming the core architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have rendered it a cornerstone in the design of targeted therapies, particularly in oncology.[2][3] Within this esteemed class of heterocycles, 3-Iodo-1H-indazol-5-ol (CAS 141122-62-5) emerges as a highly versatile and strategic building block for the synthesis of novel drug candidates. The presence of an iodine atom at the C3-position provides a reactive handle for a myriad of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[4] This guide offers an in-depth exploration of the synthesis, properties, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to leverage this powerful intermediate in their discovery programs.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its effective utilization in synthesis and downstream applications.

PropertyValueSource
Molecular Formula C₇H₅IN₂O[5]
Molecular Weight 260.03 g/mol [5]
Appearance White to off-white powder[6]
CAS Number 141122-62-5[5]
Synonyms 5-Iodo-1H-indazol-3-ol, 5-Iodo-1,2-dihydroindazol-3-one[5]

The tautomeric nature of the indazolone core is a critical consideration. This compound can exist in equilibrium with its 5-Iodo-1H-indazol-3(2H)-one form. This tautomerism can influence its reactivity and interactions with biological targets.

Synthesis of this compound: A Proposed Protocol

While specific literature detailing the direct synthesis of this compound is not abundant, a plausible and robust synthetic route can be devised based on established methodologies for the functionalization of the indazole scaffold. The following protocol outlines a two-step process commencing with the commercially available 1H-indazol-5-ol.

Part 1: Protection of the Hydroxyl Group (Optional but Recommended)

The phenolic hydroxyl group can interfere with certain iodination reagents and subsequent cross-coupling reactions. Therefore, protection as a benzyl or silyl ether is advisable.

Protocol: Benzyl Protection of 1H-Indazol-5-ol

  • Dissolution: Dissolve 1H-indazol-5-ol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution and stir at room temperature.

  • Alkylation: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-(benzyloxy)-1H-indazole.

Part 2: Iodination at the C3-Position

The C3-position of the indazole ring is susceptible to electrophilic iodination.

Protocol: Iodination of 5-(benzyloxy)-1H-indazole

This protocol is adapted from established methods for the iodination of indazoles.[4]

  • Inert Atmosphere: To a solution of 5-(benzyloxy)-1H-indazole (1 equivalent) in DMF under an inert atmosphere (e.g., argon or nitrogen), add potassium hydroxide (KOH, 2 equivalents).

  • Iodine Addition: Add a solution of iodine (I₂, 1.5 equivalents) in DMF dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 3 hours.

  • Quenching and Precipitation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). A precipitate should form.

  • Isolation: Collect the solid by filtration, wash with water, and dry to afford 5-(benzyloxy)-3-iodo-1H-indazole.

Part 3: Deprotection of the Hydroxyl Group

The final step involves the removal of the benzyl protecting group to yield the desired this compound.

Protocol: Hydrogenolysis of 5-(benzyloxy)-3-iodo-1H-indazole

  • Catalyst Suspension: Suspend palladium on carbon (10 wt. % Pd/C) in a suitable solvent such as ethanol or methanol.

  • Substrate Addition: Add the 5-(benzyloxy)-3-iodo-1H-indazole to the suspension.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until complete consumption of the starting material.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Synthesis_Workflow start 1H-Indazol-5-ol step1 Protection of -OH group start->step1 intermediate1 5-(Benzyloxy)-1H-indazole step1->intermediate1 step2 Iodination at C3 intermediate1->step2 intermediate2 5-(Benzyloxy)-3-iodo-1H-indazole step2->intermediate2 step3 Deprotection intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of kinase inhibitors.[4] The C3-iodo group serves as a linchpin for introducing a diverse array of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C3-position of the indazole core. These substituents can be designed to interact with specific pockets within the ATP-binding site of target kinases.[9]

General Protocol for Suzuki-Miyaura Coupling with this compound

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Coupling start This compound product 3-Aryl/Heteroaryl-1H-indazol-5-ol start->product Suzuki-Miyaura Coupling reagents R-B(OH)₂ Pd Catalyst, Base reagents->product

Caption: Generalized Suzuki-Miyaura coupling reaction scheme.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 3-aminoindazole derivatives.[8] These derivatives are of significant interest as they can mimic the hydrogen bonding interactions of the hinge region of many kinases.

General Protocol for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Buchwald_Hartwig start This compound product 3-(Amino)-1H-indazol-5-ol start->product Buchwald-Hartwig Amination reagents R¹R²NH Pd Catalyst, Ligand, Base reagents->product

Caption: Generalized Buchwald-Hartwig amination reaction scheme.

Characterization and Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the indazole core are expected to appear in the range of δ 6.5-8.0 ppm. The N-H proton will likely be a broad singlet at lower field. The hydroxyl proton signal may be broad and its chemical shift will be solvent-dependent.
¹³C NMR Aromatic carbons will resonate in the δ 100-160 ppm region. The carbon bearing the iodine (C3) is expected to be significantly shielded and appear at a higher field (around δ 80-90 ppm).
Mass Spec (HRMS) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₅IN₂O (259.9447 m/z).
IR Spectroscopy Characteristic peaks for N-H and O-H stretching (broad, ~3200-3400 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹), and C-I stretching at lower wavenumbers.

Conclusion

This compound represents a strategically important and highly valuable building block in medicinal chemistry. Its facile derivatization through robust and versatile cross-coupling methodologies provides a direct and efficient route to novel indazole-based compounds with the potential for potent and selective kinase inhibition. The protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this key intermediate in their quest for the next generation of targeted therapeutics.

References

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Wiley. Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • NIH. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • ScienceOpen. Supporting Information. Available at: [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • PubChem. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744. Available at: [Link]

  • ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]

  • ResearchGate. Indazole derivatives as inhibitors of FGFR1. Available at: [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemchart. 5-Fluoro-3-iodo-1-methyl-1H-indazole (1060817-10-8). Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • ResearchGate. 13 C NMR of indazoles. Available at: [Link]

  • Patsnap. Synthesis method of 6-iodine-1H-indazole - Eureka. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Lead Sciences. 3-Iodo-5-(trifluoromethoxy)-1H-indazole. Available at: [Link]

  • PubChemLite. 3-amino-5-iodo-1h-indazole (C7H6IN3). Available at: [Link]

  • PubChem. 1H-Indazol-5-amine | C7H7N3 | CID 88012. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

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Application Note: Strategic Derivatization of the Hydroxyl Group of 3-Iodo-1H-indazol-5-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-1H-indazol-5-ol is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic modification of its C5 hydroxyl group is a critical tactic for modulating pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity. This guide provides an in-depth analysis and detailed protocols for the primary derivatization pathways of this hydroxyl group: O-alkylation, O-acylation, and silyl ether formation. We emphasize the critical prerequisite of N-protection of the indazole core to ensure regioselectivity and prevent unwanted side reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Importance of this compound

The indazole core is a privileged scaffold in modern drug discovery, renowned for its ability to mimic purine bases and engage in key hydrogen bonding interactions within enzyme active sites. The specific regioisomer, this compound, offers three distinct points for chemical modification:

  • C3-Iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl substituents.

  • Indazole Nitrogens (N1/N2): Nucleophilic sites that can be alkylated or, more commonly, protected to direct reactivity elsewhere on the molecule. The 1H-tautomer is generally more stable.[1]

  • C5-Hydroxyl Group: A phenolic hydroxyl that can act as a hydrogen bond donor/acceptor. Its derivatization into ethers or esters is a common strategy to fine-tune the molecule's properties.

This guide focuses exclusively on the derivatization of the C5-hydroxyl group, a modification that can profoundly impact a drug candidate's profile.

Core Consideration: The Necessity of N-Protection

The indazole N-H proton is acidic and will react under many of the basic conditions required for hydroxyl group derivatization. This leads to a loss of regioselectivity and the formation of complex product mixtures. Therefore, the first and most critical step in any synthetic sequence targeting the C5-OH group is the protection of the indazole nitrogen.

The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its eventual removal.[2] For the derivatizations described herein, a tert-butyloxycarbonyl (Boc) group is an excellent choice due to its straightforward introduction and its stability to the basic conditions used in ether and ester formation. It can be readily removed under acidic conditions that typically leave the newly formed ether or ester linkages intact.

Protocol 1: N-Boc Protection of this compound

This protocol describes the regioselective protection of the indazole nitrogen, which is a prerequisite for subsequent hydroxyl derivatization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or THF.

  • Add TEA (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-iodo-1H-indazol-5-ol.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming aryl ethers from phenols.[3] The reaction proceeds via an Sₙ2 mechanism where a phenoxide, generated by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.[4]

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) for substrates with multiple functional groups, as they are milder and reduce the risk of side reactions.[5][6]

  • Alkylating Agent: The reaction works best with primary alkyl halides (including benzylic and allylic halides). Secondary and tertiary halides are prone to elimination (E2) side reactions, which significantly reduces the yield of the desired ether.[4]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[6]

dot

Williamson_Ether_Synthesis cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction Core cluster_workup Step 3: Isolation start N-Boc Protected This compound deprotonation Deprotonation of OH (Phenoxide Formation) start->deprotonation Add Base (e.g., K₂CO₃, Cs₂CO₃) in DMF/Acetonitrile sn2 Nucleophilic Attack (SN2) on Alkyl Halide deprotonation->sn2 Add Alkyl Halide (R-X) workup Aqueous Workup & Extraction sn2->workup Monitor by TLC until completion purification Column Chromatography workup->purification product Target Ether Product purification->product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: O-Alkylation of N-Boc-3-iodo-1H-indazol-5-ol

Materials:

  • N-Boc-3-iodo-1H-indazol-5-ol (from Protocol 1)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate or DCM

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add N-Boc-3-iodo-1H-indazol-5-ol (1.0 eq) and K₂CO₃ (or Cs₂CO₃) (2.0 eq) to a round-bottom flask.

  • Add anhydrous DMF or acetonitrile to form a suspension.

  • Add the alkyl halide (1.2 eq) to the mixture at room temperature.

  • Heat the reaction to 50-80 °C and stir for 4-16 hours. Monitor progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine to remove residual DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ether.

  • (Optional) If the final product requires a free N-H, the Boc group can be removed by treating the purified ether with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.

O-Acylation for Ester Synthesis

The conversion of the phenolic hydroxyl group to an ester is another key derivatization, often achieved by reaction with an acyl chloride or an acid anhydride.[7] This transformation is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.[7] For less reactive phenols or for faster reaction times, the acyl chloride is preferred. Acetic anhydride is a common choice for introducing an acetyl group.[8]

  • Base: Pyridine can act as both a base and a nucleophilic catalyst. Triethylamine is a stronger, non-nucleophilic base. The choice often depends on the reactivity of the acylating agent and the stability of the substrate.

dot

Acylation_Reaction Indazole N-Boc-3-Iodo-1H-indazol-5-ol Plus1 + Indazole->Plus1 AcylChloride Acyl Chloride (R-COCl) Plus1->AcylChloride Arrow AcylChloride->Arrow Base Base (Pyridine or TEA) Solvent (DCM) 0°C to RT Arrow->Base EsterProduct Target Ester Product Arrow->EsterProduct Plus2 + Byproduct [Base-H]+Cl- Plus2->Byproduct EsterProduct->Plus2

Caption: General scheme for O-Acylation of the indazolol.

Protocol 3: O-Acylation of N-Boc-3-iodo-1H-indazol-5-ol

Materials:

  • N-Boc-3-iodo-1H-indazol-5-ol (from Protocol 1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (1.1-1.3 eq)

  • Anhydrous pyridine or triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-iodo-1H-indazol-5-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or TEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, 1 M HCl (to remove the base), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ester.

  • (Optional) The Boc group can be removed as described in Protocol 2.

Silyl Ether Formation for Hydroxyl Protection

While often used as a protecting group itself, the formation of a silyl ether is a form of derivatization. Silyl ethers are valuable for increasing lipophilicity or for temporarily masking the hydroxyl group while other transformations are performed on the molecule.[9] The tert-butyldimethylsilyl (TBDMS) group is common due to its moderate steric bulk and predictable reactivity.[10]

Causality Behind Experimental Choices:

  • Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMSCl) is a widely used reagent. Its reaction with alcohols is typically facilitated by a base.[9]

  • Catalyst/Base: Imidazole is a highly effective catalyst and base for this transformation. It reacts with TBDMSCl to form a more reactive silyl-imidazolium intermediate, which then silylates the alcohol.[9]

Protocol 4: TBDMS Silylation of N-Boc-3-iodo-1H-indazol-5-ol

Materials:

  • N-Boc-3-iodo-1H-indazol-5-ol (from Protocol 1)

  • Tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-3-iodo-1H-indazol-5-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 2-8 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water (2x) and brine (1x) to remove DMF and imidazole.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often clean enough for further use, but can be purified by flash column chromatography if necessary.

Summary of Derivatization Strategies

The following table summarizes the primary methods for derivatizing the C5-hydroxyl group of this compound, all of which are contingent on a prior N-protection step.

Derivatization TypeMethodKey ReagentsTypical ConditionsAdvantagesPotential Challenges
O-Alkylation Williamson Ether SynthesisAlkyl Halide, K₂CO₃/Cs₂CO₃50-80 °C, DMFRobust, reliable, wide range of alkyl groups possible.Requires primary alkyl halides to avoid elimination; requires heat.
O-Acylation EsterificationAcyl Chloride/Anhydride, Pyridine/TEA0 °C to RT, DCMFast, high-yielding, mild conditions.Acylating agents can be moisture-sensitive.
Silyl Ether SilylationTBDMSCl, ImidazoleRT, DMFVery mild conditions, high yields, useful protecting group.Silyl ethers have limited stability, especially to acid.
O-Alkylation Mitsunobu ReactionAlcohol, PPh₃, DEAD/DIAD0 °C to RT, THFVery mild, works for secondary alcohols with inversion of stereochemistry.[11][12]Stoichiometric phosphine oxide byproduct can complicate purification.[11]

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
  • Unknown. (n.d.). The Williamson Ether Synthesis.
  • University of Calgary. (n.d.). Ch24 - Acylation of phenols.
  • Unknown. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Grokipedia. (n.d.). Mitsunobu reaction.
  • Unknown. (n.d.). Williamson Ether Synthesis.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates.
  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. J Org Chem. 71(14):5392-5.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
  • ACS Publications. (n.d.). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • ACS Publications. (2018). Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. Organic Letters.
  • RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts.
  • ResearchGate. (n.d.). Conversion of alcohols, phenols and oximes to silyl ethers using....
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Wikipedia. (n.d.). Silyl ether.
  • SynArchive. (2024). Protection of Phenol by Silyl ether.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • JOCPR. (2025). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives.
  • ResearchGate. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron 67, 100-105.
  • NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

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Application Notes & Protocols: 3-Iodo-1H-indazol-5-ol as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of molecular tools for biological research and drug development, the indazole scaffold has emerged as a "privileged structure."[1] This bicyclic heterocycle, an isostere of the natural indole nucleus, offers a unique combination of hydrogen bond donating (at the N1-H) and accepting (at the N2) capabilities.[1] This electronic versatility makes it a superb hinge-binding element for interacting with biological targets like protein kinases.[2] When functionalized, indazole derivatives exhibit a wide spectrum of biological activities, including potent anti-cancer properties.[3][4]

This guide focuses on a key building block, 3-Iodo-1H-indazol-5-ol . This precursor is strategically designed for the synthesis of sophisticated fluorescent probes. The iodine atom at the C3 position serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, allowing for the facile introduction of a wide array of functional and reporter moieties.[5] Concurrently, the hydroxyl group at the C5 position provides a crucial site for installing environmentally sensitive triggers, enabling the design of "smart" probes that respond to specific biological activities, such as enzyme function.

These application notes provide the foundational knowledge and detailed protocols for leveraging this compound to create and apply a new generation of fluorescent probes for high-content imaging and cellular analysis.

Physicochemical Properties of the Precursor

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and for the formulation of its derivatives for biological assays. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from closely related indazole analogs.

PropertyValue / ObservationRationale & Scientific Insight
Molecular Formula C₇H₅IN₂O-
Molecular Weight 260.03 g/mol -
Appearance Expected to be an off-white to light brown solid.Based on typical appearance of iodinated aromatic compounds.
Solubility Sparingly soluble in water. Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (e.g., Methanol, Ethanol).[6]The heterocyclic, aromatic nature dictates solubility. DMSO is the recommended solvent for preparing stock solutions for biological assays.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dark place, protected from light and moisture to prevent potential degradation.Iodinated aryl compounds can be light-sensitive over long periods. The phenolic hydroxyl group may be susceptible to oxidation.
Reactivity C3-Iodo Group: Highly reactive in Pd-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).[5] C5-Hydroxyl Group: Functions as a nucleophile. Can be alkylated, acylated, or, critically, phosphorylated. N1-Hydrazo Group: Can be alkylated or acylated, but this often requires specific conditions to control regioselectivity.The C-I bond is weaker than C-Br or C-Cl, making it an excellent substrate for oxidative addition in Pd(0) catalytic cycles, enabling reactions under mild conditions. The phenolic -OH is a key site for introducing enzyme-cleavable masking groups.

Part 1: Synthesis of an Enzyme-Activatable Fluorescent Probe

The true power of this compound lies in its dual functionality. We can leverage the C3-iodo position to attach a fluorophore and the C5-hydroxyl group to install a "trigger" that modulates the fluorescence. Here, we present a representative protocol for synthesizing a hypothetical, yet highly plausible, fluorescent probe (Indazolyl-Dansyl-Phosphate, IDP) designed for the detection of alkaline phosphatase (ALP) activity.

Principle of Detection: The probe is designed to be in a fluorescence-quenched or low-fluorescence state. The phosphate group at the 5-position modulates the electronic properties of the indazole core. Alkaline phosphatase, an enzyme often upregulated in cancer cells, will cleave the phosphate ester.[7][8] This enzymatic reaction restores the native 5-hydroxyl group, inducing a significant change in the photophysical properties of the dansyl fluorophore, leading to a "turn-on" fluorescent signal.[9][10]

Synthetic Workflow Diagram

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Purification A This compound B Phosphorylated Intermediate A->B POCl3, Et3N Pyridine, 0°C to RT C Dansyl Acetylene D Probe Precursor (IDP) B->D C->D E Final Probe (IDP) D->E Silica Gel Chromatography LabelNode Pd(PPh3)4, CuI Et3N, DMF, RT

Caption: Synthetic route for the Alkaline Phosphatase probe (IDP).

Detailed Synthesis Protocol: Indazolyl-Dansyl-Phosphate (IDP)

Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should conduct their own optimization and characterization. Always use appropriate personal protective equipment (PPE).

Step 1: Phosphorylation of this compound

  • Causality: The hydroxyl group must be converted to a phosphate ester to serve as the substrate for alkaline phosphatase. This step "masks" the hydroxyl and modulates the electronic state of the fluorophore system.

  • Protocol:

    • To a stirred, cooled (0 °C) solution of this compound (1.0 eq) in anhydrous pyridine, add triethylamine (Et₃N, 3.0 eq).

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (N₂ or Ar).

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product is typically used in the next step without further purification, but can be purified by column chromatography if necessary.

Step 2: Sonogashira Coupling with Dansyl Acetylene

  • Causality: The Sonogashira reaction is a robust and efficient method for forming a C(sp²)-C(sp) bond, directly linking the indazole core to the dansyl fluorophore via an acetylene bridge.[5][11][12] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst activates the terminal alkyne.[13]

  • Protocol:

    • To a solution of the phosphorylated intermediate from Step 1 (1.0 eq) and dansyl acetylene (1.2 eq) in a solvent mixture of DMF and Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

    • Degas the mixture with N₂ or Ar for 15 minutes.

    • Stir the reaction at room temperature for 8-12 hours. The reaction environment should be protected from light.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Step 3: Purification

  • Causality: Chromatographic purification is essential to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity required for reliable biological assays.

  • Protocol:

    • Purify the crude product by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

    • Combine the fractions containing the desired product and evaporate the solvent.

    • Characterize the final product (IDP) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Application in Live-Cell Imaging

This section details the protocol for using the synthesized IDP probe to detect endogenous alkaline phosphatase activity in cultured mammalian cells.

Principle of Live-Cell Imaging with IDP

The cell-permeable IDP probe is introduced to living cells. In cells with significant ALP activity, the phosphate group is cleaved. This uncaging event restores the 5-hydroxyl group, leading to a dramatic increase in the fluorescence of the dansyl moiety upon excitation. The intensity of the fluorescence signal is directly proportional to the level of ALP enzymatic activity.

Experimental Workflow for Cellular Imaging

G A Cell Seeding (e.g., HeLa cells on glass-bottom dish) B Cell Culture (24h incubation) A->B C Probe Loading (Add IDP probe, e.g., 5 µM) B->C D Incubation (30 min at 37°C) C->D E Wash Step (Remove excess probe with PBS) D->E F Imaging (Fluorescence Microscopy) E->F G Data Analysis (Quantify fluorescence intensity) F->G

Caption: Workflow for live-cell imaging of ALP activity using the IDP probe.

Detailed Protocol for Live-Cell Imaging

1. Cell Preparation

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or another cancer cell line known for high ALP expression) onto glass-bottom dishes or chamber slides appropriate for microscopy.

  • Culture: Culture the cells in complete medium under standard conditions (37 °C, 5% CO₂) for 24 hours or until they reach 60-70% confluency.

2. Probe Preparation and Loading

  • Stock Solution: Prepare a 10 mM stock solution of the purified IDP probe in anhydrous DMSO. Store at -20 °C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium or Phosphate-Buffered Saline (PBS) to a final working concentration (typically 1-10 µM; optimization is recommended).

  • Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37 °C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.[14][15]

3. Imaging

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any extracellular probe, which helps to reduce background fluorescence.[16]

  • Imaging Medium: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or PBS) to the cells.

  • Microscopy: Place the dish on the stage of a fluorescence microscope equipped with a suitable filter set for the dansyl fluorophore (Excitation ≈ 340-350 nm, Emission ≈ 510-530 nm).[17][18]

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[19] It is advisable to acquire both a fluorescence image and a transmitted light (e.g., DIC or phase-contrast) image for cell morphology.

4. Data Analysis

  • Quantification: Use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the cells.

  • Normalization: If comparing different conditions, ensure that image acquisition settings are kept identical. Normalize the fluorescence signal to the number of cells or cell area.

  • Controls: For a robust experiment, include a negative control (cells not treated with the probe) and a positive control (cells treated with a known inducer of ALP, if available). An inhibited control (co-incubation with a known ALP inhibitor like levamisole) can confirm the specificity of the probe's activation.

Mechanism of Action: Enzyme-Mediated Signal Transduction

The IDP probe operates on a classic enzyme-activated, "turn-on" fluorescence mechanism. This design ensures a high signal-to-background ratio, as the probe is largely non-fluorescent until it interacts with its target enzyme.

G cluster_0 Probe State cluster_1 Enzymatic Action cluster_2 Activated State Probe_Inactive IDP Probe (Low Fluorescence) Phosphate group attached Product_Pi Inorganic Phosphate (Pi) Probe_Inactive->Product_Pi Releases Probe_Active Activated Probe (High Fluorescence) 5-Hydroxyl group restored Probe_Inactive->Probe_Active Dephosphorylation Enzyme Alkaline Phosphatase (ALP) Enzyme->Probe_Inactive Substrate H2O Substrate->Probe_Inactive

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-1H-indazol-5-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: Low or No Yield of the Desired Product

"I performed the direct iodination of 1H-indazol-5-ol using iodine and a base, but I'm getting a very low yield of this compound. What could be the issue?"

Answer:

Low yields in the direct iodination of 1H-indazol-5-ol can stem from several factors, primarily related to reaction conditions and the stability of the starting material and product.

Potential Causes and Solutions:

  • Sub-optimal Base and Solvent System: The choice of base and solvent is critical for the regioselective iodination at the C3 position. A common and effective method involves using iodine (I2) with a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2] The base is crucial for deprotonating the indazole ring, which activates it for electrophilic substitution.

    • Recommendation: Ensure your KOH is fresh and anhydrous. If using other bases like potassium carbonate (K2CO3), the reaction may require heating to proceed efficiently.[2]

  • Reaction Temperature and Time: While some iodinations of indazoles proceed at room temperature, the specific substrate 1H-indazol-5-ol may require heating to achieve a reasonable reaction rate.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no significant conversion is observed at room temperature after a few hours, consider gradually increasing the temperature to around 60-80°C.[2]

  • Degradation of Starting Material or Product: Indazoles, particularly those with hydroxyl groups, can be sensitive to strongly basic or oxidative conditions, leading to decomposition.

    • Recommendation: Add the iodine solution dropwise to the mixture of 1H-indazol-5-ol and base to maintain a controlled concentration of the electrophile.[2] Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Work-up Procedure: The work-up is critical for isolating the product and removing unreacted iodine.

    • Recommendation: After the reaction is complete, pour the mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) to quench any remaining iodine. This is typically followed by adjusting the pH to precipitate the product, which can then be collected by filtration.[2]

Question 2: Formation of Multiple Unidentified Byproducts

"My crude reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the desired this compound. What are the likely side reactions?"

Answer:

The formation of multiple byproducts is a common challenge in the functionalization of indazoles. The indazole ring has several reactive positions, and the hydroxyl group adds another layer of complexity.

Common Side Reactions:

  • Di-iodination: The indazole ring can be susceptible to further iodination, leading to the formation of di-iodinated species. The presence of an activating hydroxyl group can exacerbate this issue.

  • Iodination at other positions: While the C3 position is generally the most nucleophilic in the indazole ring, iodination can potentially occur at other positions on the benzene ring, especially under harsh conditions.

  • N-Iodination: Although less common, iodination on one of the nitrogen atoms is a possibility, though these intermediates are often unstable.

  • Oxidation of the Hydroxyl Group: The hydroxyl group can be sensitive to oxidation, leading to quinone-like structures or other degradation products, especially if the reaction is run in the presence of air for extended periods at elevated temperatures.

Troubleshooting Workflow for Byproduct Formation:

troubleshooting_byproducts start Multiple Byproducts Observed check_conditions Review Reaction Conditions start->check_conditions temp_too_high Is Temperature > 80°C? check_conditions->temp_too_high base_too_strong Is Base Concentration High? temp_too_high->base_too_strong No lower_temp Lower Temperature (e.g., RT to 50°C) temp_too_high->lower_temp Yes iodine_excess Is Iodine Stoichiometry > 1.5 eq? base_too_strong->iodine_excess No reduce_base Use Weaker Base or Lower Stoichiometry base_too_strong->reduce_base Yes control_iodine Use Stoichiometric Iodine (1.0-1.2 eq) iodine_excess->control_iodine Yes purification Optimize Purification iodine_excess->purification No lower_temp->purification reduce_base->purification control_iodine->purification column_chroma Column Chromatography with Gradient Elution purification->column_chroma recrystallization Recrystallization from Suitable Solvent System purification->recrystallization

Caption: Troubleshooting workflow for byproduct formation.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating closely related impurities. A gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often successful.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can significantly improve purity.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound, focusing on the underlying chemistry and optimization principles.

Question 3: Why is Iodination Favored at the C3 Position of the Indazole Ring?

Answer:

The regioselectivity of electrophilic substitution on the indazole ring is governed by the electronic properties of the heterocyclic system. The C3 position of the 1H-indazole is analogous to the C3 position of indole, which is known to be the most electron-rich and thus the most susceptible to electrophilic attack.

Mechanism of C3 Iodination:

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.

  • Deprotonation: The base removes the acidic proton from the N1 position of the indazole ring, forming the indazolide anion. This anion is a more potent nucleophile than the neutral indazole.

  • Nucleophilic Attack: The electron-rich C3 position of the indazolide anion attacks the electrophilic iodine molecule (I2).

  • Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic indazole ring, now substituted with iodine at the C3 position.

iodination_mechanism cluster_0 Mechanism of C3 Iodination indazole 1H-Indazol-5-ol anion Indazolide Anion indazole->anion + Base (-BH+) intermediate Sigma Complex anion->intermediate + I₂ product This compound intermediate->product - I⁻

Caption: Simplified mechanism of C3 iodination of 1H-indazol-5-ol.

The presence of the electron-donating hydroxyl group at the C5 position further activates the benzene ring towards electrophilic substitution, but the inherent reactivity of the C3 position of the pyrazole ring typically dominates.

Question 4: Are There Alternative Methods for Synthesizing this compound?

Answer:

While direct iodination is a common approach, other synthetic strategies can be employed, particularly if direct iodination proves problematic or if a different precursor is more readily available.

Alternative Synthetic Routes:

RouteDescriptionAdvantagesDisadvantages
Sandmeyer-type Reaction Starting from 3-amino-1H-indazol-5-ol, a diazotization reaction followed by treatment with an iodide salt (e.g., KI) can introduce the iodo group at the C3 position.Can be effective if the corresponding amino-indazole is available.Involves the use of potentially unstable diazonium salts.
Cyclization Routes Synthesis of the indazole ring with the iodo group already in place. For example, a substituted o-halohydrazone could undergo a copper-catalyzed cyclization.[3]Can offer good control over regioselectivity.Often requires multi-step synthesis of the starting materials.
Halogen Exchange If 3-bromo-1H-indazol-5-ol is available, a halogen exchange reaction (e.g., Finkelstein reaction) could potentially be used to replace the bromine with iodine.May be feasible if the bromo-analogue is more accessible.Can be an equilibrium-driven process and may require specific conditions.
Question 5: How does the N-H proton of the indazole affect subsequent reactions, and should it be protected?

Answer:

The acidic N-H proton of the indazole ring can indeed interfere with certain subsequent reactions, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where this compound is often used as a key intermediate.

Potential Issues with the N-H Proton:

  • Reaction with Organometallic Reagents: The acidic proton can react with and quench organometallic reagents used in cross-coupling reactions.

  • Catalyst Deactivation: It can coordinate to the metal center of the catalyst, potentially leading to deactivation.

  • Solubility Issues: The presence of the N-H group can lead to the formation of salts that may have poor solubility in organic solvents.

N-Protection Strategies:

To circumvent these issues, the indazole nitrogen is often protected with a suitable protecting group.

Protecting GroupAbbreviationCommon Deprotection Conditions
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)
(2-Trimethylsilyl)ethoxymethylSEMFluoride sources (e.g., TBAF) or acid
TetrahydropyranylTHPMild acid (e.g., PPTS)

The choice of protecting group will depend on the stability of the group to the planned reaction conditions and the ease of its subsequent removal. For many cross-coupling reactions, protection of the indazole nitrogen can lead to cleaner reactions and higher yields.[4]

III. Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 1H-Indazol-5-ol

  • Iodine (I2)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium Thiosulfate (Na2S2O3)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 1H-indazol-5-ol (1.0 eq.) in DMF, add powdered potassium hydroxide (2.0-3.0 eq.) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of iodine (1.1-1.5 eq.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate and stir until the iodine color disappears.

  • Adjust the pH of the solution to ~5-6 with dilute HCl.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried under vacuum.

  • If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

IV. References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Iodination reaction of commercial indazole. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Methods for preparing indazole compounds. Google Patents.

Sources

Technical Support Center: Purification of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 3-Iodo-1H-indazol-5-ol (CAS No. 885519-38-0). This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges associated with isolating this valuable synthetic intermediate. In the following sections, we will delve into field-proven troubleshooting protocols and frequently asked questions, grounding our advice in the fundamental principles of organic chemistry and separation science. Our goal is to empower you with the expertise to achieve high purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a heterocyclic compound characterized by the presence of both a phenolic hydroxyl group and an iodine atom on the indazole scaffold. These functional groups impart a significant degree of polarity to the molecule, which is a critical consideration for the design of effective purification strategies. The indazole core itself is capable of hydrogen bonding, and the acidic nature of the phenolic hydroxyl group, coupled with the basicity of the pyrazole nitrogens, suggests that the compound's solubility and chromatographic behavior will be highly dependent on the pH and polarity of its environment.

While a definitive melting point is not widely reported in publicly available literature, it is imperative for researchers to determine this experimentally as a primary indicator of purity. The compound is typically supplied as a powder with a purity of 95% or higher and should be stored in a dry, refrigerated environment (2-8°C) to maintain its stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for indazole syntheses, common impurities may include unreacted starting materials, positional isomers (e.g., iodination at a different position on the indazole ring), and byproducts from side reactions. If the synthesis involves a nitration followed by reduction and then iodination, you might encounter residual nitro or amino-indazol intermediates.

Q2: My compound appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?

A2: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. Given that this compound possesses both acidic (phenol) and basic (indazole nitrogens) functionalities, it may be susceptible to acid-catalyzed decomposition on the column. To mitigate this, consider deactivating the silica gel by pre-treating it with a small percentage of a basic modifier like triethylamine in your eluent system. Alternatively, using a different stationary phase such as neutral or basic alumina, or employing reversed-phase chromatography, can be effective strategies.

Q3: I am struggling to find a suitable single-solvent system for recrystallization. What do you recommend?

A3: It is common for polar compounds like this compound to not have an ideal single-solvent for recrystallization. The best approach is often to use a mixed-solvent system. A good starting point would be to dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then slowly add a less polar anti-solvent (e.g., water, hexane, or dichloromethane) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.

Q4: How can I effectively remove colored impurities from my crude product?

A4: Colored impurities are often highly conjugated organic molecules. An effective method for their removal is to perform a hot filtration with activated charcoal. Dissolve your crude this compound in a suitable hot solvent, add a small amount of activated charcoal, and briefly heat the mixture. The colored impurities will adsorb onto the surface of the charcoal. A subsequent hot gravity filtration to remove the charcoal, followed by crystallization of the filtrate, should yield a significantly decolorized product.

Troubleshooting Guide: Column Chromatography

Problem 1: The compound is streaking or tailing on the TLC plate and column.
  • Cause: Strong interaction between the polar this compound and the acidic silanol groups on the silica gel surface.

  • Solution:

    • Add a Basic Modifier: Incorporate 0.1-1% of triethylamine or ammonia in your mobile phase to neutralize the acidic sites on the silica gel.

    • Change the Stationary Phase: Switch to neutral or basic alumina, which is less acidic than silica gel.

    • Consider Reversed-Phase Chromatography: Utilize a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Problem 2: The compound is not eluting from the silica gel column.
  • Cause: The chosen eluent system is not polar enough to displace the highly polar compound from the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).

    • Use a Stronger Polar Solvent: If a mixture of ethyl acetate and hexanes is ineffective, switch to a more polar system like dichloromethane/methanol or even a small percentage of acetic acid in ethyl acetate to help protonate the indazole nitrogens and reduce their interaction with the silica.

Problem 3: Poor separation between the desired product and a close-running impurity.
  • Cause: The polarity of the product and the impurity are very similar in the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent combinations. Sometimes, switching one of the solvents (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity of the separation.

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity over the course of the column run. This can help to resolve compounds with similar Rf values.

    • Consider an Alternative Chromatographic Technique: If normal-phase chromatography is not providing adequate separation, preparative High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, may offer superior resolution.

Troubleshooting Guide: Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.
  • Cause: The compound is coming out of solution above its melting point, or the solution is too concentrated, leading to precipitation rather than crystallization.

  • Solution:

    • Add More Solvent: While the solution is still hot, add a small amount of the hot solvent to further dilute the mixture and redissolve the oil.

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

    • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Use a Seed Crystal: Introduce a tiny crystal of pure this compound into the cooled solution to initiate crystallization.

Problem 2: No crystals form even after the solution is cold.
  • Cause: The solution is not supersaturated, meaning too much solvent was used, or there is a high kinetic barrier to nucleation.

  • Solution:

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-Solvent: If you are using a single solvent, you can try to slowly add a miscible solvent in which your compound is insoluble to induce precipitation.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry, impregnated silica to the top of the column bed.

  • Elution: Begin eluting with a solvent system of moderate polarity (e.g., 50% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 100% ethyl acetate, then to 5-10% methanol in dichloromethane) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A good starting point for a mixed-solvent system is methanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., methanol) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities.

  • Crystallization: If using a mixed-solvent system, slowly add the anti-solvent (e.g., water) to the hot filtrate until a persistent cloudiness is observed. Add a drop or two of the hot primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography of this compound

Solvent System (v/v)PolarityApplication Notes
Ethyl Acetate / Hexanes (1:1 to 10:0)Moderate to HighGood starting point for TLC analysis. The compound is expected to have a low Rf in less polar mixtures.
Dichloromethane / Methanol (98:2 to 90:10)HighEffective for eluting highly polar compounds from silica gel.
Dichloromethane / Methanol / Triethylamine (95:5:0.5)High (Basic)Recommended for overcoming streaking on silica gel.
Water / Acetonitrile (with 0.1% Formic Acid)N/A (Reversed-Phase)A common mobile phase for reversed-phase HPLC purification of polar compounds.

Visualization of Purification Workflow

Sources

Technical Support Center: Synthesis of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1H-indazol-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you improve your yield and overcome common challenges in the lab.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted 1H-indazol-5-ol.

  • The isolated yield of this compound is significantly lower than expected.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Incomplete Deprotonation The iodination of the indazole ring at the C3 position is facilitated by the deprotonation of the N1-proton, which increases the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. Insufficient base will lead to a sluggish or incomplete reaction.Increase the molar equivalent of the base (e.g., KOH or K₂CO₃) to 2.0-2.5 equivalents relative to the starting 1H-indazol-5-ol. Ensure the base is freshly powdered and dry.
Iodine Sublimation Iodine can sublime at room temperature and upon heating, leading to a loss of the key reagent.Add the iodine portion-wise to the reaction mixture. Maintain a well-sealed reaction vessel and consider running the reaction at a controlled, moderate temperature (e.g., room temperature to 40°C).
Reaction Time Too Short The reaction may require a longer period to reach completion, especially if run at lower temperatures.Monitor the reaction progress closely using TLC. Extend the reaction time until the starting material is consumed.
Inadequate Solvent Dimethylformamide (DMF) is a common solvent for this reaction due to its polar aprotic nature, which aids in dissolving the reagents and facilitating the reaction.Ensure you are using anhydrous DMF to prevent side reactions. If solubility is an issue, consider gentle warming.
Problem 2: Formation of Multiple Products (Impurity Profile)

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and the desired product.

  • NMR or LC-MS analysis of the crude product indicates the presence of di-iodinated species or other byproducts.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Di-iodination The presence of the electron-donating hydroxyl group at the C5 position activates the indazole ring, making it susceptible to a second iodination event at another position on the benzene ring.Carefully control the stoichiometry of the iodine. Use no more than 1.05-1.1 equivalents of iodine. Add the iodine solution dropwise over an extended period to maintain a low concentration of the electrophile in the reaction mixture.
Side Reactions on the Benzene Ring The activated aromatic ring may undergo iodination at positions other than C3.Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve the selectivity for the C3 position.
Degradation of Starting Material or Product Indazoles, especially those with hydroxyl groups, can be sensitive to harsh reaction conditions.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use purified starting materials and reagents.
Problem 3: Difficult Purification

Symptoms:

  • Co-elution of the product with impurities during column chromatography.

  • Low recovery of the product after purification.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Similar Polarity of Product and Impurities The desired product and potential byproducts (e.g., di-iodinated species, unreacted starting material) may have very similar polarities, making separation by conventional silica gel chromatography challenging.[1]Optimize the solvent system for TLC to achieve better separation (a good starting point is a system where the desired product has an Rf of approximately 0.2-0.4).[1] Consider using a different stationary phase, such as alumina or reverse-phase silica gel.[1]
Product Streaking on Silica Gel The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms and the phenolic hydroxyl group of the indazole, causing streaking and poor separation.[1]Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine or ammonia in the eluent.[1]
Recrystallization Issues Finding a suitable solvent system for recrystallization can be difficult.Perform small-scale solvent screening to identify a single or mixed solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of the indazole ring preferentially iodinated?

The C3 position of the indazole ring is the most electron-rich carbon atom in the heterocyclic part of the molecule, making it the most susceptible to electrophilic attack.[2] Deprotonation of the N1-proton further increases the electron density at this position, enhancing its reactivity towards electrophiles like iodine.

Q2: Can I use other iodinating agents besides I₂?

Yes, other iodinating agents can be used. N-Iodosuccinimide (NIS) is a milder alternative that can sometimes provide better selectivity and easier handling. Iodine monochloride (ICl) is a more reactive agent but may lead to more side products if not used carefully. The choice of reagent will depend on the specific reactivity of your substrate and the desired outcome.

Q3: Is it necessary to protect the hydroxyl group at the C5 position?

In many cases, protection of the hydroxyl group is not necessary for the C3-iodination of indazoles, especially when using basic conditions which will deprotonate the phenol, making it less likely to react with the electrophilic iodine at the oxygen atom. However, if you are experiencing significant side reactions or low yields, protection of the hydroxyl group as a methyl ether or a silyl ether could be considered.

Q4: How can I confirm the regioselectivity of the iodination?

The most definitive way to confirm the position of the iodine atom is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can show correlations between the protons and carbons in the molecule, allowing for unambiguous structure elucidation.

Optimized Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1H-Indazol-5-ol

  • Potassium hydroxide (KOH), finely powdered

  • Iodine (I₂)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1H-indazol-5-ol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous DMF to dissolve the starting material, followed by the portion-wise addition of finely powdered potassium hydroxide (2.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Iodination: In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous DMF. Add this iodine solution dropwise to the reaction mixture over a period of 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Once the starting material is consumed, quench the reaction by pouring the mixture into an ice-water bath. Add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine (the dark color will disappear).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1H_Indazol_5_ol 1H-Indazol-5-ol Indazolate_anion Indazolate anion 1H_Indazol_5_ol->Indazolate_anion Deprotonation (KOH) KOH KOH I2 I₂ Product This compound Indazolate_anion->Product Electrophilic attack (I₂) Troubleshooting_Workflow Start Low Yield? Check_Base Increase base eq. Start->Check_Base Yes Impurities Multiple Products? Start->Impurities No Check_Iodine Add I₂ portion-wise Check_Base->Check_Iodine Extend_Time Extend reaction time Check_Iodine->Extend_Time Extend_Time->Impurities Control_Stoichiometry Control I₂ stoichiometry Impurities->Control_Stoichiometry Yes Purification_Issues Purification Difficulty? Impurities->Purification_Issues No Lower_Temp Lower reaction temp Control_Stoichiometry->Lower_Temp Inert_Atmosphere Use inert atmosphere Lower_Temp->Inert_Atmosphere Inert_Atmosphere->Purification_Issues Optimize_TLC Optimize TLC system Purification_Issues->Optimize_TLC Yes Success Successful Synthesis Purification_Issues->Success No Change_Stationary_Phase Change stationary phase Optimize_TLC->Change_Stationary_Phase Deactivate_Silica Deactivate silica gel Change_Stationary_Phase->Deactivate_Silica Deactivate_Silica->Success

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • TCI AMERICA. (n.d.). Iodination [Synthetic Reagents].

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Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3-Iodo-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the two acidic protons present in the molecule: the N-H of the indazole ring and the O-H of the phenol. These acidic sites can lead to several complications:

  • Side Reactions: The acidic protons can react with the base, potentially leading to undesired salt formation or altering the reaction stoichiometry.

  • Catalyst Inhibition: The anionic forms of the indazole and phenol can coordinate to the palladium catalyst, leading to deactivation or the formation of inactive complexes.[1]

  • Solubility Issues: The salt forms of the substrate may have different solubility profiles, affecting the reaction kinetics.

Q2: Is protection of the N-H and/or O-H groups necessary for successful cross-coupling?

A2: While not always strictly necessary, protection is highly recommended, especially when encountering issues with yield or reproducibility.

  • N-H Protection: The indazole N-H is particularly problematic and can interfere with the catalytic cycle.[2] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions. However, some conditions, particularly with microwave heating, have been reported to cause in-situ deprotection of N-Boc groups.[3]

  • O-H Protection: The phenolic hydroxyl group can also interfere, though it is sometimes tolerated with careful selection of a mild base.[4] If issues persist, protecting it as a methyl or benzyl ether is a viable strategy.

Q3: How do the electronic properties of this compound influence its reactivity?

A3: The indazole ring is an electron-rich heterocycle, and the hydroxyl group is an electron-donating group. This can make the oxidative addition of the C-I bond to the palladium(0) catalyst slower compared to electron-deficient aryl iodides.[5] However, the C-I bond is generally the most reactive among halogens in cross-coupling reactions.[6]

Q4: What are the best analytical techniques to monitor the progress of my reaction?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material, the formation of the desired product, and the presence of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the reaction progress by integrating the signals of the starting material and product.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low to No Yield with Recovery of Starting Material

Q: I am observing very low or no product formation, and I am recovering most of my this compound starting material. What are the potential causes and how can I fix this?

A: This is a common issue and often points to problems with catalyst activity or reaction conditions. Here is a step-by-step guide to troubleshoot this problem:

Potential Causes & Recommended Actions:

  • Catalyst Inactivation:

    • Cause: The unprotected N-H or O-H groups can deactivate the palladium catalyst. Oxygen in the reaction vessel can also lead to the formation of inactive palladium black.[1]

    • Action:

      • Protect the N-H and/or O-H groups of your starting material.

      • Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed before use.

  • Inappropriate Base:

    • Cause: The chosen base may not be strong enough to facilitate the catalytic cycle, or it may be reacting preferentially with the acidic protons of the substrate without promoting the desired reaction.

    • Action:

      • If using an unprotected substrate, consider a milder base like K₂CO₃ or Cs₂CO₃.

      • For protected substrates, a stronger base like K₃PO₄ may be more effective.

      • Ensure the base is anhydrous and of high quality.

  • Suboptimal Ligand:

    • Cause: The ligand is crucial for stabilizing the catalyst and facilitating the key steps of the catalytic cycle. For electron-rich substrates like this compound, the right ligand is essential.

    • Action:

      • Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.[1]

  • Insufficient Temperature:

    • Cause: Cross-coupling with electron-rich aryl iodides may require higher temperatures to proceed at a reasonable rate.

    • Action:

      • Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for any signs of decomposition.

Troubleshooting Workflow for Low Yield:

G start Low/No Product, Starting Material Recovered check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Degas solvents and use an inert gas (Ar/N2). check_inert->degas No check_catalyst Is the catalyst active? check_inert->check_catalyst Yes degas->check_catalyst protect_substrate Consider protecting N-H and/or O-H groups. check_catalyst->protect_substrate Potential Deactivation success Successful Coupling check_catalyst->success Yes, and other parameters are optimal change_ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). protect_substrate->change_ligand check_base Is the base appropriate? change_ligand->check_base screen_bases Try milder bases (K2CO3, Cs2CO3) for unprotected substrate, or stronger bases (K3PO4) for protected substrate. check_base->screen_bases Uncertain check_temp Is the temperature sufficient? screen_bases->check_temp screen_bases->success Optimization successful increase_temp Gradually increase reaction temperature. check_temp->increase_temp No increase_temp->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Issue 2: Formation of Significant Byproducts

Q: My reaction is proceeding, but I am observing significant amounts of byproducts such as the de-iodinated starting material (1H-indazol-5-ol) or homocoupling of my coupling partner. What is causing this?

A: The formation of these byproducts points to specific competing reaction pathways. Here’s how to address them:

1. De-iodination (Protodeiodination):

  • Cause: This occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner. The source of protons can be trace water or the acidic N-H/O-H groups of the substrate itself.

  • Action:

    • Use anhydrous solvents and reagents.

    • Protect the acidic protons of this compound.

    • Ensure the base is strong enough to deprotonate the acidic groups but not so strong as to cause other side reactions.

2. Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling):

  • Cause: This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to the homocoupling of the boronic acid.[7]

  • Action:

    • Rigorous deoxygenation of the reaction mixture is crucial. Use techniques like freeze-pump-thaw cycles for best results.

    • Use a high-purity palladium catalyst.

Table 1: Summary of Common Byproducts and Mitigation Strategies

ByproductPotential Cause(s)Recommended Action(s)
De-iodinated SubstratePresence of a proton source (water, acidic N-H/O-H)Use anhydrous conditions; Protect acidic groups.
Homocoupling of Boronic AcidPresence of oxygen; Inactive Pd(II) speciesRigorously degas the reaction mixture; Use a high-quality Pd(0) source or a pre-catalyst.
Homocoupling of IndazoleHigh reaction temperature; High catalyst loadingLower the reaction temperature; Reduce catalyst loading.
Issue 3: Inconsistent Results and Poor Reproducibility

Q: I have managed to get the reaction to work once, but I am struggling to reproduce the results. Why is this happening?

A: Poor reproducibility often stems from subtle variations in reaction setup and reagent quality. Consistency is key.

Potential Causes & Recommended Actions:

  • Reagent Quality:

    • Cause: The quality of reagents, especially the base, solvent, and coupling partner (e.g., boronic acid), can vary between batches. Boronic acids, for instance, can dehydrate to form boroxines, which can affect their reactivity.

    • Action:

      • Use fresh, high-purity reagents.

      • Store sensitive reagents under an inert atmosphere and in a desiccator.

  • Inconsistent Reaction Setup:

    • Cause: Minor differences in degassing, stirring rate, or heating can lead to different outcomes.

    • Action:

      • Develop a standardized and detailed experimental protocol.

      • Ensure consistent and efficient stirring, especially for heterogeneous mixtures.

  • Atmospheric Contamination:

    • Cause: Small leaks in the reaction setup can introduce oxygen and moisture, leading to catalyst deactivation and side reactions.

    • Action:

      • Ensure all glassware is properly dried and assembled.

      • Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Protected this compound:

This protocol is a starting point and may require optimization for your specific coupling partner.

  • N-H and O-H Protection: Protect the N-H and O-H groups of this compound (e.g., with a Boc group for the nitrogen and a methyl group for the oxygen) using standard literature procedures.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the protected this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 2: Recommended Starting Conditions for Cross-Coupling of Protected this compound

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O80-100
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100
Sonogashira PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.0)THF/DMF60-80
Buchwald-Hartwig Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100

References

  • Li, Y., et al. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters, 3(13), 1997-1999. Available at: [Link]

  • Ramgren, S. D., & Morken, J. P. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Organic letters, 14(17), 4572–4575. Available at: [Link]

  • Sherwood, T. C., et al. (2013). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Journal of the American Chemical Society, 135(30), 10954–10957. Available at: [Link]

  • Klapars, A., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6331–6334. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Catalysis. Available at: [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 16(1), 94. Available at: [Link]

  • Barluenga, J., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11612–11617. Available at: [Link]

  • Garcia, Y., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632–6639. Available at: [Link]

  • ACS Publications. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(9), 1959-1981. Available at: [Link]

  • National Institutes of Health. (2019). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. ACS Catalysis, 9(11), 10587–10593. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • National Institutes of Health. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(1), 116-119. Available at: [Link]

  • ResearchGate. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Journal of the American Chemical Society. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Available at: [Link]

  • ResearchGate. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • ACS Publications. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(10), 1403–1406. Available at: [Link]

  • Journal of the American Chemical Society. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]

  • ResearchGate. (2020). Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. Available at: [Link]

  • Semantic Scholar. (2018). Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Available at: [Link]

  • National Institutes of Health. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Available at: [Link]

  • Wikipedia. (n.d.). Palladium. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]

  • ChemRxiv. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • National Institutes of Health. (2015). Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands. Accounts of Chemical Research, 48(2), 253–261. Available at: [Link]

  • MDPI. (2013). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts, 3(1), 164-182. Available at: [Link]

  • Journal of the American Chemical Society. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available at: [Link]

  • National Institutes of Health. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(10), 2200–2211. Available at: [Link]

  • ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • MDPI. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 15(4), 2874-2911. Available at: [Link]

  • YouTube. (2025). Heck Cross-Coupling |Selectivity | CSIR 2015 |Problem Solved ChemOrgChem. Available at: [Link]

  • National Institutes of Health. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews, 122(1), 479–564. Available at: [Link]

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Impact of solvent on "3-Iodo-1H-indazol-5-ol" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-1H-indazol-5-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique bifunctional nature of this molecule—possessing an acidic N-H, a phenolic hydroxyl group, and a reactive C-I bond—presents specific challenges and opportunities. The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction outcomes, including yield, selectivity, and impurity profiles.

This document moves beyond standard protocols to explain the causal relationships between solvent properties and the reactivity of this compound in key palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has stalled. I'm observing low conversion of the starting material and the formation of a dark, insoluble precipitate.

Answer: This is a classic issue often rooted in poor solubility and catalyst deactivation, both of which are heavily influenced by the solvent system.

  • Causality: The Suzuki-Miyaura reaction involves multiple components with vastly different polarities: the polar this compound, the often less polar boronic acid, the inorganic base (e.g., K₂CO₃, Cs₂CO₃), and the palladium catalyst complex. A single organic solvent rarely solubilizes all components effectively. The inorganic base, in particular, often has poor solubility in common organic solvents like toluene or THF. This poor solubility can lead to localized high pH, causing the phenolic -OH and indazole N-H to deprotonate and precipitate as salts, potentially trapping the palladium catalyst and halting the reaction.

  • Troubleshooting & Solutions:

    • Introduce a Protic Co-solvent: The most effective solution is to employ a biphasic or mixed-solvent system. The addition of water or a polar protic solvent like ethanol is crucial.[1] Water excels at dissolving the inorganic base, ensuring a more homogeneous reaction mixture and facilitating the crucial transmetalation step.[1][2] A common starting point is a mixture of an ethereal solvent with water, such as 1,4-dioxane/water or THF/water, often in a 4:1 to 10:1 ratio.[3]

    • Optimize the Organic Phase: If your boronic acid is particularly non-polar, a solvent like toluene or DME (1,2-dimethoxyethane) mixed with water and a phase-transfer catalyst (e.g., TBAB) can be effective.

    • Consider the Base: If using an aqueous system is not desirable, switching to an organic-soluble base like K₃PO₄ or an organic base such as triethylamine (Et₃N) in a polar aprotic solvent like DMF may resolve the issue, though care must be taken as amine bases can also act as ligands.

Symptom Potential Solvent-Related Cause Recommended Solution
Low Conversion / Stalled ReactionPoor solubility of inorganic base (e.g., K₂CO₃).Use a mixed solvent system like 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1).[1][2]
Dark Precipitate FormedPrecipitation of indazole salts and/or catalyst.Ensure adequate water or protic co-solvent is present to solubilize the base and intermediates.
Boronic Acid DecompositionUse of an overly aggressive solvent/base combination.Switch to a milder base like Na₂CO₃ and a solvent system like DME/water.

Question 2: I am observing significant hydrodeiodination (loss of iodine) as a major byproduct in my cross-coupling reaction. How can my choice of solvent mitigate this?

Answer: Hydrodeiodination is a common parasitic reaction in palladium-catalyzed processes, converting your reactive starting material into the unreactive 3-methyl-1H-indazole.[4] The solvent plays a key role in modulating the pathways that lead to this byproduct.

  • Causality: This side reaction is essentially a reduction of the C-I bond.[4] It can be promoted by several factors, including the presence of hydride sources (e.g., from certain bases or solvent degradation), elevated temperatures, and prolonged reaction times. Protic solvents, especially alcohols like isopropanol, can sometimes act as hydride donors in the presence of a base and the palladium catalyst.

  • Troubleshooting & Solutions:

    • Prioritize Aprotic Solvents: To minimize the risk, favor polar aprotic solvents like DMF, DMAc, NMP, or dioxane.[5] These solvents are less likely to serve as a hydrogen source compared to alcohols.

    • Ensure Anhydrous Conditions: Water is a potential proton source. While necessary in many Suzuki couplings, using the minimum effective amount and ensuring the organic solvent is anhydrous can help. For water-sensitive reactions like Buchwald-Hartwig or Sonogashira, using rigorously dried solvents is critical.

    • Degas Solvents Thoroughly: Oxygen can participate in catalyst decomposition pathways that may indirectly promote dehalogenation. Always degas your solvents via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[6]

    • Lower Reaction Temperature: High temperatures accelerate deiodination.[4] A more polar, higher-boiling aprotic solvent (e.g., switching from THF to Dioxane or DMF) may allow you to achieve a sufficient reaction rate at a lower temperature.

Troubleshooting Workflow: Deiodination

G start Deiodination Detected via LC-MS check_solvent Is a protic solvent (e.g., alcohol) being used? start->check_solvent switch_aprotic Switch to a polar aprotic solvent (Dioxane, DMF, Toluene) check_solvent->switch_aprotic Yes check_degas Was the solvent rigorously degassed? check_solvent->check_degas No switch_aprotic->check_degas implement_degas Implement degassing (N2 sparge or Freeze-Pump-Thaw) check_degas->implement_degas No check_temp Is the reaction run at high temperature (>100°C)? check_degas->check_temp Yes implement_degas->check_temp lower_temp Lower temperature; screen higher-boiling aprotic solvents to maintain rate check_temp->lower_temp Yes re_evaluate Re-evaluate reaction progress check_temp->re_evaluate No lower_temp->re_evaluate

Caption: A logical workflow to identify and resolve deiodination issues.

Frequently Asked Questions (FAQs)

Question 1: How do I choose between polar protic, polar aprotic, and non-polar solvents for reactions with this compound?

Answer: The choice depends on the specific reaction mechanism and the nature of the nucleophile/base.

  • Polar Protic Solvents (e.g., H₂O, EtOH, iPrOH): These solvents are excellent for dissolving polar reagents and inorganic salts.[7] Their ability to form hydrogen bonds can stabilize charged intermediates. However, this same hydrogen-bonding capability can form a "solvent cage" around anionic nucleophiles, reducing their reactivity.[8] They are most useful as co-solvents in Suzuki reactions but are generally avoided in reactions requiring very strong, unhindered nucleophiles or bases (like Buchwald-Hartwig).[8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Dioxane, THF): This is the most versatile class for cross-coupling reactions. They possess large dipole moments that help dissolve polar and charged species but lack O-H or N-H bonds, meaning they do not form strong hydrogen bonds with nucleophiles.[9] This leaves the nucleophile "free" and highly reactive, making these solvents ideal for reactions like Buchwald-Hartwig and Sonogashira aminations.[10][11]

  • Non-Polar Solvents (e.g., Toluene, Xylene, Hexane): These solvents are generally used for reactions involving non-polar substrates. For a polar molecule like this compound, they are often poor choices unless used in a mixed system. However, they can be advantageous in Buchwald-Hartwig aminations, as the insolubility of the resulting inorganic salt byproduct can sometimes help drive the reaction to completion.[10]

Question 2: Do I need to protect the hydroxyl (-OH) and indazole (N-H) groups, and how does solvent choice relate to this?

Answer: Yes, protection is often a crucial consideration, especially for reproducibility and high yields. Both the phenolic -OH and the indazole N-H are acidic and will react with the strong bases (e.g., NaOtBu, K₃PO₄, LiHMDS) used in many coupling reactions.[12]

  • When to Protect: For reactions like Buchwald-Hartwig amination, which require a strong base, double deprotonation of your starting material is likely.[13] This can affect solubility and potentially lead to catalyst inhibition or side reactions. For Sonogashira couplings, protection of the N-H is often mandatory to achieve good yields.[14][15] For Suzuki couplings with milder bases (Na₂CO₃), you can often proceed without protection.

  • Solvent-Protection Interplay: Your protection strategy dictates solvent choice. If you protect the N-H with a Boc group (di-tert-butyl dicarbonate), you will likely use a solvent like THF or CH₂Cl₂ for the protection step. If you protect the -OH with a silyl ether (e.g., TBDMS), you will use a polar aprotic solvent like DMF. The protected intermediate will be significantly less polar, which may require you to change your solvent for the subsequent coupling step from a polar system (e.g., DMF) to a less polar one (e.g., Toluene or Dioxane) to ensure solubility.

Palladium Catalytic Cycle & Solvent Interaction

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + Ar-I PdII Ar-Pd(II)-I(L2) OA->PdII TM Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->TM + Nu-M or Nu-H PdII_Nu Ar-Pd(II)-Nu(L2) TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Product Ar-Nu RE->Product Solvent Solvent Environment Solvent->Pd0 Stabilizes catalyst [13] Solvent->OA Affects rate & selectivity [3, 5] Solvent->TM Solubilizes base & nucleophile [1]

Caption: Simplified Pd-catalytic cycle showing key points of solvent influence.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq.)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Solvent Preparation (Critical Step):

  • Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and water.

  • Transfer the mixture to a Schlenk flask.

  • Sparge the mixture with a subsurface stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

Procedure:

  • To a clean, dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This detailed approach, grounded in an understanding of the underlying chemical principles, will enable you to more effectively troubleshoot and optimize your reactions involving this compound.

References

  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Various Authors. (2023).
  • Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
  • Al-Masum, M., & El-Hage, C. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
  • Ashenhurst, J. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps.
  • Lyubimov, S., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions.
  • Clot, E., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ArODES.
  • BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem Technical Support.
  • Various Authors. (n.d.).
  • Tenger Chemical. (2024). Polar protic and aprotic solvents. Tenger Chemical.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Sarala, S., et al. (n.d.). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
  • Request PDF. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Khan, I., & Ibrar, A. (2020).
  • BenchChem. (2025). Preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
  • Barta, N. S., et al. (2006). Methods for preparing indazole compounds.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Iodo-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and reaction inefficiency. The indazole scaffold is a privileged structure in medicinal chemistry, and successful functionalization is often critical.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs) - Understanding the System

This section addresses common initial questions researchers have when working with this compound in cross-coupling reactions.

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

A1: Low or no conversion in cross-coupling reactions with this substrate can stem from several factors, with catalyst deactivation being a primary suspect.[5] The key areas to investigate are:

  • Catalyst Activity: The active Pd(0) species may not be forming or is being consumed by side reactions. Ensure you are using a reliable palladium source and consider pre-catalysts for more consistent results.[5]

  • Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid), base, and solvents is crucial. Impurities can act as potent catalyst poisons.[5]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Rigorous exclusion of air and moisture is essential for reproducibility.[5]

  • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl halides like iodoindazoles, bulky and electron-rich ligands are often required.[6]

Q2: Can the unprotected N-H on the indazole ring of this compound interfere with the reaction?

A2: Yes, the acidic N-H proton of the indazole can significantly impact the reaction.[7] It can lead to:

  • Side Reactions: The N-H can be deprotonated by the base, creating an alternative nucleophile that can compete in the reaction.

  • Catalyst Inhibition: The indazole anion can coordinate to the palladium center, potentially leading to the formation of inactive or less active catalyst species.[8] For challenging couplings, N-protection of the indazole may be necessary to achieve high yields.[7][9]

Q3: What are the most likely catalyst poisons I might encounter when using this compound?

A3: Catalyst poisons can be introduced through various sources. For this specific substrate, the most common culprits are:

  • Impurities from Synthesis: The synthesis of this compound often involves iodination of the corresponding indazole.[10][11] Residual iodine or other reagents from this step can poison the palladium catalyst.

  • Sulfur Compounds: Sulfur-containing impurities, even at trace levels, are notorious for irreversibly poisoning palladium catalysts by strongly binding to the metal surface.[12][13]

  • Coordinating Heterocycles: If your reaction mixture contains other nitrogen-containing heterocycles as impurities, they can compete with the desired ligand for coordination to the palladium, leading to catalyst inhibition.[8][12]

  • Heavy Metals: Trace amounts of heavy metals like mercury, lead, or arsenic in reagents can act as catalyst poisons.[14]

Q4: How do I choose the right ligand for my cross-coupling reaction with this compound?

A4: The choice of ligand is critical for a successful reaction. The ideal ligand should:

  • Stabilize the Pd(0) state.

  • Promote oxidative addition of the C-I bond.

  • Facilitate reductive elimination to form the desired product.

For electron-rich and sterically demanding substrates, bulky and electron-rich phosphine ligands such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, SPhos) are often effective.[6][15] The steric bulk can help prevent the formation of inactive catalyst dimers and promote the desired catalytic cycle.[6]

Section 2: Troubleshooting Guides - Diagnosing and Solving Catalyst Poisoning

This section provides a systematic approach to identifying and resolving catalyst poisoning issues.

Issue 1: Sudden Reaction Stalling or Complete Lack of Reactivity

This is a classic symptom of acute catalyst poisoning.

Troubleshooting Workflow:

G A Reaction Failure: Low to No Conversion B Step 1: Verify Reagent Purity A->B C Step 2: Re-evaluate Reaction Setup A->C D Step 3: Conduct a Catalyst Poisoning Test A->D E Sub-step 1a: Analyze this compound (NMR, LC-MS) B->E F Sub-step 1b: Use High-Purity Solvents and Base B->F G Sub-step 2a: Ensure Rigorous Inert Atmosphere C->G H Sub-step 2b: Check Order of Reagent Addition C->H I Sub-step 3a: Spike Reaction with a Known 'Healthy' Substrate D->I J Sub-step 3b: Add More Catalyst/Ligand D->J K Outcome: Impurities Detected in Starting Material E->K L Outcome: Reaction Setup is Faulty G->L M Outcome: Poisoning Confirmed I->M N Solution: Purify Starting Material K->N O Solution: Improve Degassing and Schlenk Technique L->O P Solution: Identify and Remove the Poison Source M->P

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Detailed Troubleshooting Steps:

Possible Cause Diagnostic Step Recommended Action
Impure this compound Analyze the starting material by ¹H NMR, ¹³C NMR, and LC-MS to check for unreacted starting materials from the synthesis or byproducts.Purify the this compound by recrystallization or column chromatography.
Contaminated Solvents or Base Use freshly distilled or commercially available anhydrous solvents. Use a fresh bottle of high-purity base.Always use high-purity, degassed solvents and a reliable source for your base.
Presence of a Potent Poison If the reaction fails with the substrate but proceeds with a known "clean" aryl iodide under the same conditions, it strongly suggests a poison in your starting material.Consider pre-treating your starting material with a scavenger resin designed to remove specific poisons (e.g., sulfur scavengers).
Oxygen Contamination A reaction that starts but then quickly dies may indicate slow oxygen leakage into the system.Ensure all glassware is oven-dried and cooled under vacuum. Use a robust inert gas source and proper Schlenk line or glovebox techniques. Thoroughly degas all solvents and reagents.
Issue 2: Inconsistent Reaction Yields and Reproducibility Problems

This can be caused by subtle variations in reagent quality or reaction setup, often linked to low-level catalyst inhibition.

Troubleshooting Workflow:

G A Inconsistent Yields B Standardize All Reagents A->B C Strictly Control Reaction Parameters A->C D Evaluate the Role of the Indazole N-H A->D E Sub-step 1a: Use a Single Batch of All Reagents B->E F Sub-step 2a: Consistent Stirring Rate and Temperature C->F G Sub-step 3a: Compare Protected vs. Unprotected Indazole D->G H Outcome: Reproducibility Improves E->H I Outcome: N-H Involvement Confirmed G->I J Solution: Continue with Standardized Protocol H->J K Solution: N-Protection of the Indazole is Necessary I->K

Caption: Workflow for addressing inconsistent reaction outcomes.

Detailed Troubleshooting Steps:

Possible Cause Diagnostic Step Recommended Action
Variable Reagent Purity Use reagents from the same batch for a series of experiments to see if consistency improves.If batch-to-batch variability is suspected, re-purify each new batch of this compound before use.
Inconsistent Inert Atmosphere Monitor the inert atmosphere quality. A leaky septum or poor Schlenk line technique can introduce variable amounts of oxygen.Standardize your degassing procedure (e.g., freeze-pump-thaw cycles) and always use fresh septa.
N-H Acidity Issues Run two parallel reactions, one with unprotected this compound and one with an N-protected version (e.g., N-Boc). A significant improvement in yield and consistency with the protected substrate points to N-H interference.[7]If the N-H is problematic, N-protection is the most robust solution. Alternatively, screening different bases (e.g., milder inorganic bases like K₂CO₃ instead of strong alkoxides) may mitigate the issue.[5]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and purification.

Protocol 1: Purification of this compound by Recrystallization

Objective: To remove potential catalyst poisons and impurities from commercially available or synthesized this compound.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Activated charcoal (optional)

  • Standard recrystallization glassware

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

  • Confirm purity by NMR and LC-MS before use in catalytic reactions.

Protocol 2: Small-Scale Test Reaction for Catalyst Poisoning

Objective: To quickly assess if this compound or another reagent contains a catalyst poison.

Materials:

  • Purified this compound

  • A "control" aryl iodide (e.g., 4-iodotoluene)

  • Your chosen boronic acid and base

  • Palladium catalyst and ligand

  • Anhydrous, degassed solvent

  • Small reaction vials (e.g., 2 mL)

Procedure:

  • Set up two identical reactions in parallel under a strict inert atmosphere.

  • Reaction A (Test): Use your purified this compound.

  • Reaction B (Control): Use the "control" aryl iodide.

  • Run both reactions under your standard conditions for a set amount of time (e.g., 1-2 hours).

  • Analyze the conversion of both reactions by TLC or LC-MS.

Interpretation of Results:

  • Both reactions show good conversion: Your catalyst, ligand, base, and solvent are likely not the issue. The problem may lie in the specific reactivity of your substrate under these conditions.

  • Reaction A fails, but Reaction B proceeds: This strongly indicates the presence of a catalyst poison in your batch of this compound.

  • Both reactions fail: This points to a problem with your catalyst, ligand, base, solvent, or reaction setup (e.g., oxygen contamination).

Section 4: Analytical Methods for Detecting Poisons

While direct detection of low-level poisons can be challenging without specialized equipment, some techniques can provide valuable clues.

Analytical Technique What it Can Tell You Notes
¹H and ¹³C NMR Can identify major impurities in your this compound, such as unreacted starting materials or regioisomers.While not sensitive enough for trace poisons, it is essential for assessing the overall purity of your substrate.
LC-MS Can detect a wider range of impurities at lower concentrations than NMR.A powerful tool for comparing different batches of starting material and identifying potential byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Highly sensitive for detecting volatile organic impurities, including some sulfur-containing compounds.[16]Useful for analyzing solvents and other volatile reagents for potential contaminants.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Can detect trace levels of heavy metal contaminants.[14]This is a more specialized technique but can be invaluable if heavy metal poisoning is suspected.

References

Sources

Technical Support Center: Characterization Challenges of 3-Iodo-1H-indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-Iodo-1H-indazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.

Indazole-containing compounds are a cornerstone in modern medicinal chemistry, with several approved drugs featuring this scaffold.[1][2] The introduction of an iodine atom at the 3-position and a hydroxyl group at the 5-position creates a versatile but challenging molecule. The iodine serves as a crucial handle for cross-coupling reactions, while the hydroxyl group offers a site for further functionalization and can significantly influence the molecule's biological activity.[3] However, these same features introduce complexities in synthesis, purification, and characterization.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick answers to common problems, and in-depth Troubleshooting Guides for more complex, persistent issues.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis and characterization of this compound derivatives.

Q1: My N-alkylation or N-acylation reaction on the indazole core is giving me a mixture of products that are difficult to separate. What is happening?

A: You are likely facing the classic challenge of indazole regioisomerism. The indazole ring has two nitrogen atoms (N-1 and N-2) that can be functionalized, leading to the formation of N-1 and N-2 isomers.[4][5] The ratio of these isomers is highly dependent on reaction conditions.

  • Kinetic vs. Thermodynamic Control: Reactions with strong, non-coordinating bases like sodium hydride (NaH) in a solvent like THF often favor the N-1 isomer, which is typically the thermodynamically more stable product.[6][7] In contrast, conditions using bases like potassium carbonate (K₂CO₃) in DMF can lead to mixtures of both N-1 and N-2 isomers.[8]

  • Steric and Electronic Effects: The substituents on the indazole ring and the nature of the alkylating/acylating agent also play a crucial role. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen.[7]

For a definitive solution, refer to Troubleshooting Guide 1 for detailed methods on how to separate and unambiguously identify these isomers.

Q2: I'm observing a significant amount of a de-iodinated byproduct in my reaction mixture, especially during cross-coupling reactions. What causes this and how can I prevent it?

A: De-iodination is a common side reaction for aryl iodides, including 3-iodoindazoles. The carbon-iodine bond is relatively weak and susceptible to cleavage under various conditions.[9]

  • Common Causes:

    • Transition Metal Catalysts: Palladium catalysts, essential for many cross-coupling reactions (e.g., Suzuki, Heck), can also catalyze hydrodehalogenation as a side reaction.[9]

    • Reducing Agents: The presence of reducing agents, certain bases, or even the iodide anion (I⁻) formed during the reaction can lead to reductive cleavage.[9]

    • Light and Heat: Aryl iodides can be light-sensitive, and high reaction temperatures can accelerate decomposition and de-iodination.[9][10]

To address this, see Troubleshooting Guide 2 , which provides a systematic approach to identifying the cause and implementing preventative measures.

Q3: My compound appears pure by TLC, but the ¹H NMR spectrum is broad or shows more peaks than expected. What could be the issue?

A: This is a frequent observation with indazole derivatives and can stem from several factors:

  • Tautomerism: The parent this compound can exist in different tautomeric forms, which can lead to peak broadening or the appearance of multiple sets of signals in solution.[11][12]

  • Residual Solvents: Unexpected peaks can often be attributed to common laboratory solvents. It's crucial to compare the chemical shifts of these unknown peaks with published data for solvents like DMF, DMSO, or ethyl acetate.[13]

  • Aggregation: The hydroxyl group on the indazole can lead to intermolecular hydrogen bonding, causing aggregation at higher concentrations in the NMR tube. This can result in significant peak broadening. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt these interactions.

Q4: I'm having trouble getting a clean mass spectrum. The molecular ion peak is weak or I see unexpected fragmentation.

A: The stability of the molecular ion can be an issue. However, for halogenated compounds, the isotopic pattern is a key diagnostic tool.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so you won't see the characteristic M+2 peak that is observed for chlorine or bromine.[14] However, its presence is often confirmed by characteristic fragmentation patterns, such as the loss of the iodine atom.

  • Thermal Instability: If you are using a technique like GC-MS, the high temperatures of the injection port can cause degradation of thermally labile compounds, such as those with nitro groups or other sensitive functionalities.[15]

For a more detailed guide on interpreting your mass spectra, refer to Troubleshooting Guide 3 .

Troubleshooting Guides

Guide 1: Distinguishing N-1 and N-2 Regioisomers using NMR Spectroscopy

Unambiguous assignment of N-1 and N-2 substituted indazoles is critical, as their biological activities can differ significantly. While 1D ¹H NMR can offer clues, 2D NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are the gold standard for structural confirmation.[7][16]

The Underlying Principle

The key is to identify long-range (2-3 bond) correlations between the protons of the newly introduced alkyl/acyl group and the carbons of the indazole core.

  • For an N-1 isomer , the protons on the alpha-carbon of the substituent will show a correlation to the C-7a carbon of the indazole ring.[16]

  • For an N-2 isomer , these same protons will show a correlation to the C-3 carbon of the indazole ring.[7]

Experimental Protocol: HMBC Analysis
  • Sample Preparation: Prepare a relatively concentrated sample (10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. This is essential for assigning the proton and carbon chemical shifts of your compound.

  • Set up the HMBC Experiment:

    • Use a standard pulse program for a gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments).

    • The crucial parameter is the long-range coupling constant (JXH), which is typically optimized for values between 8-10 Hz.

  • Data Processing and Analysis:

    • Process the 2D data and identify the key cross-peaks.

    • Locate the signal for the protons on the alpha-carbon of your N-substituent (e.g., the -CH₂- group attached to the nitrogen).

    • Trace vertically from this proton signal to identify the carbon atoms it is coupled to.

    • A correlation to C-7a confirms the N-1 isomer, while a correlation to C-3 confirms the N-2 isomer.

Data Presentation: Typical Chemical Shift Differences

While not definitive, certain trends in chemical shifts can provide a preliminary indication of the isomer.

NucleusTypical Chemical Shift Range (N-1 Isomer)Typical Chemical Shift Range (N-2 Isomer)
H-7 Often shifted downfield (more deshielded)Often shifted upfield (more shielded)
C-3 Varies significantly with substitutionGenerally more shielded than in N-1 isomer
C-7a Generally more deshielded than in N-2 isomerGenerally more shielded than in N-1 isomer

Note: These are general trends and can be influenced by other substituents on the ring. Always rely on 2D NMR for definitive assignment.[4][12]

Visualization: HMBC Correlation Diagram

Caption: Key HMBC correlations for distinguishing N-1 and N-2 indazole isomers.

Guide 2: Troubleshooting De-iodination Side Reactions

The loss of the iodine atom from the 3-position is a destructive side reaction that lowers yield and complicates purification. A systematic approach is needed to diagnose and solve the problem.

Step 1: Detection

First, confirm that de-iodination is indeed the problem.

  • LC-MS Analysis: This is the most effective method. Monitor your reaction over time. You will see the mass of your starting material (e.g., this compound, M.W. = 273.98 g/mol ) decrease while a new peak corresponding to the de-iodinated product (e.g., 1H-indazol-5-ol, M.W. = 134.14 g/mol ) appears.

  • ¹H NMR Spectroscopy: In the crude reaction mixture, you will observe the appearance of a new signal for the proton at the 3-position (H-3), typically appearing as a singlet or doublet around 8.0 ppm, while the signals for your starting material diminish.

Step 2: Diagnosis and Mitigation

Use the following decision tree to pinpoint the cause and apply the appropriate solution.

Deiodination_Troubleshooting Start De-iodination Detected in Reaction ReactionType What type of reaction? Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) ReactionType->CrossCoupling Cross-Coupling OtherReaction Other (e.g., Alkylation, Protection) ReactionType->OtherReaction Other C1 C1 CrossCoupling->C1 Potential Cause: Catalyst-mediated hydrodehalogenation LightHeat Is the reaction run at high temp (>100°C) or exposed to strong light? OtherReaction->LightHeat YesLightHeat YES LightHeat->YesLightHeat NoLightHeat NO LightHeat->NoLightHeat C2 C2 YesLightHeat->C2 Potential Cause: Photolytic or Thermal Cleavage C3 C3 NoLightHeat->C3 Potential Cause: Reductive Environment S1a Use ligands promoting fast reductive elimination (e.g., bulky phosphines). C1->S1a Solution 1 S1b Lower catalyst loading or screen different Pd sources (e.g., Pd(OAc)₂ vs Pd(PPh₃)₄). C1->S1b Solution 2 S1c Monitor reaction closely and stop as soon as starting material is consumed. C1->S1c Solution 3 S2a Run reaction at the lowest effective temperature. Wrap the flask in aluminum foil to exclude light. C2->S2a Solution S3a Use the mildest base possible for the transformation. C3->S3a Solution 1 S3b Ensure all reagents and solvents are anhydrous and free of reducing impurities. C3->S3b Solution 2

Caption: A workflow to identify and resolve de-iodination issues.

Guide 3: Interpreting Mass Spectrometry Data for this compound Derivatives

Mass spectrometry (MS) is a powerful tool for confirming the identity of your target compound and detecting impurities. Understanding the specific fragmentation patterns of iodo-indazoles is key.

Key Features to Look For
  • Molecular Ion (M⁺):

    • Identify the peak corresponding to the molecular weight of your compound. For electrospray ionization (ESI), you will typically observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

    • Unlike compounds with chlorine or bromine, you will not see a prominent M+2 peak because iodine has only one major isotope (¹²⁷I).[14]

  • Characteristic Fragmentation:

    • Loss of Iodine: One of the most common and diagnostic fragmentation pathways for 3-iodoindazoles is the cleavage of the C-I bond. Look for a fragment ion corresponding to [M-I]⁺ or [M+H-I]⁺ . This represents the loss of 127 mass units.

    • Loss of Substituents: You may also observe fragmentation corresponding to the loss of other substituents from the indazole core or the side chains.

Example Fragmentation Analysis

Let's consider a hypothetical derivative: 3-Iodo-1-methyl-1H-indazol-5-ol (MW = 288.00 g/mol ).

  • Expected [M+H]⁺: m/z 289.0

  • Key Fragment 1 (Loss of Iodine): [M+H - I]⁺ = 289.0 - 126.9 = m/z 162.1. This fragment corresponds to the 1-methyl-1H-indazol-5-ol cation.

  • Key Fragment 2 (Loss of Methyl Group): [M+H - CH₃]⁺ = 289.0 - 15.0 = m/z 274.0.

Troubleshooting Common MS Issues
  • No Molecular Ion Peak: If the molecular ion is not observed, it may be too unstable.

    • Solution: Try a softer ionization technique. If using Electron Ionization (EI), switch to Chemical Ionization (CI) or ESI. ESI is generally the best method for these types of polar, heterocyclic molecules.

  • Complex Spectrum with Many Peaks: This could indicate an impure sample or significant in-source fragmentation/degradation.

    • Solution: First, ensure the sample is pure by HPLC. If the sample is pure, try reducing the energy in the mass spectrometer (e.g., lower the fragmentor voltage in ESI) to minimize in-source decay.

References

  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • Chaudhary, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
  • University of Groningen. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles.
  • Semantic Scholar. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives.
  • OUCI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs.
  • BenchChem. (2025). Preventing de-iodination of 4-Iodo-3-methyl-1H-indazole.
  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society.
  • BenchChem. (2025). Identifying impurities in 3-Iodo-6-methyl-5-nitro-1H-indazole samples.
  • Zhang, P., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • Salerno, L., et al. (2012). Synthesis of indazoles. Google Patents.
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). In-Depth Technical Guide to the Safety and Handling of 3-Iodo-1,5-dimethyl-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives.
  • BenchChem. (2025). Assessing the Purity of Synthesized 3-Iodo-6-methyl-5-nitro-1H-indazole: A Comparative Guide for Researchers.
  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). Discovery and history of 4-Iodo-3-methyl-1H-indazole.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • Echemi. (2025). 3-HYDROXY-5-IODO (1H)INDAZOLE cas 141122-62-5.
  • National Institutes of Health. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
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  • ResearchGate. (2025). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127.
  • Sci-Hub. (n.d.). Solid-state NMR spectroscopy of the quadrupolar halogens: chlorine-35/37, bromine-79/81, and iodine-127.
  • BenchChem. (n.d.). In vitro and in vivo studies involving 3-Iodo-6-methyl-5-nitro-1H-indazole derivatives.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

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Validation & Comparative

A Comparative Reactivity Guide: 3-Iodo-1H-indazol-5-ol vs. 3-Bromo-1H-indazol-5-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous clinically significant molecules. The strategic functionalization of this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. The choice of the halide at the C-3 position—typically iodine or bromine—is a critical decision point that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 3-Iodo-1H-indazol-5-ol and 3-Bromo-1H-indazol-5-ol. We will move beyond general trends to offer a detailed analysis grounded in mechanistic principles and supported by experimental data, enabling you to make informed decisions in your synthetic endeavors.

The Decisive Step: Understanding C-X Bond Reactivity

The fundamental difference in reactivity between 3-iodo- and 3-bromo-1H-indazol-5-ol lies in the inherent properties of the Carbon-Halogen (C-X) bond. In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.

The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy (BDE) means that the C-I bond is more easily cleaved, facilitating a faster oxidative addition.[1] Consequently, the generally accepted order of reactivity for these electrophiles in palladium-catalyzed reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[1] This principle dictates that this compound will typically be the more reactive coupling partner, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo- counterpart.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxiAdd Oxidative Addition (Rate-Determining Step) Pd0->OxiAdd Ar-X PdII Ar-Pd(II)-X(L_n) Complex OxiAdd->PdII Trans Transmetalation PdII->Trans R-M PdII_Nu Ar-Pd(II)-Nu(L_n) Complex Trans->PdII_Nu RedEli Reductive Elimination PdII_Nu->RedEli RedEli->Pd0 Catalyst Regeneration Product Ar-Nu (Coupled Product) RedEli->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance in Key C-C Bond Forming Reactions

Carbon-carbon bond formation is central to molecular construction. We will examine the performance of our two target molecules in the two most ubiquitous C-C coupling reactions: Suzuki-Miyaura and Sonogashira.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C cross-coupling method.[2] The higher reactivity of the C-I bond in this compound is particularly advantageous here, often leading to higher yields under more benign conditions.

Comparative Experimental Data: Suzuki-Miyaura Coupling

Entry Aryl Halide Coupling Partner Catalyst System Base / Solvent Conditions Yield (%) Ref.
1 3-Iodo-1H-indazole Pinacol vinyl boronate Pd(PPh₃)₄ (5-6 mol%) Na₂CO₃ (2N) / 1,4-Dioxane 120°C (MW), 40 min 75 [3]
2 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ (5 mol%) K₂CO₃ / DME 80°C, 2 h >95 [4]
3 3-Iodo-5-nitro-1H-indazole Pinacol vinyl boronate Pd(PPh₃)₄ (5-6 mol%) Na₂CO₃ (2N) / 1,4-Dioxane 120°C (MW), 40 min 87 [5]

| 4 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various boronic acids | Pd(dppf)Cl₂·DCM (5 mol%) | K₂CO₃ / Dioxane:H₂O | RT, 8-12 h | Good |[6] |

Analysis: While direct comparison of the target molecules under identical conditions is not available in a single report, the data illustrates the general principle. The 3-iodoindazoles (Entries 1 & 3) readily undergo coupling, even with less active catalysts like Pd(PPh₃)₄.[3][5] The bromoindazoles (Entries 2 & 4) also perform exceptionally well but often benefit from more sophisticated catalyst systems, such as those employing ferrocene-based ligands like dppf, to achieve high efficiency.[4][6] The higher reactivity of this compound may allow for lower reaction temperatures or the use of less expensive, first-generation palladium catalysts.

Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalyst system.[7][8] This reaction is highly sensitive to the reactivity of the aryl halide.

Comparative Experimental Data: Sonogashira Coupling

Entry Aryl Halide Coupling Partner Catalyst System Base / Solvent Conditions Yield (%) Ref.
1 N-1 Protected 3-Iodo-1H-indazole Various terminal alkynes Pd(PPh₃)₄ / CuI Et₃N / DMF RT to 50°C 65-99 [9]
2 Aryl Iodide Terminal Alkyne Pd catalyst, Cu(I) cocatalyst Amine Base Room Temp High [7]

| 3 | Aryl Bromide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine Base | Heating Required | Moderate-High |[7] |

Analysis: The literature strongly supports that aryl iodides are superior substrates for Sonogashira couplings.[7] Reactions with 3-iodoindazoles can often be conducted at room temperature with excellent yields, as demonstrated in Entry 1.[9] In contrast, analogous reactions with aryl bromides typically require heating to proceed efficiently.[7] This makes This compound the clear substrate of choice for introducing alkyne functionalities, especially when dealing with thermally sensitive molecules. A critical consideration for indazoles is that N-1 protection is often required to prevent side reactions and achieve high yields in Sonogashira couplings.[9]

Performance in C-N Bond Forming Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling amines with aryl halides.[10][11] Historically, this reaction presented a unique challenge where aryl iodides were sometimes less effective than bromides due to the formation of stable, off-cycle palladium-iodide bridged dimers.[12]

However, the development of modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) has largely overcome these limitations.[12][13] With the appropriate ligand, aryl iodides are now highly efficient substrates, often reacting under milder conditions than their bromo counterparts.

Comparative Reactivity Insights: Buchwald-Hartwig Amination

Aryl Halide General Reactivity Trend Key Considerations
This compound Highly Reactive. With modern ligands, reactions are often faster and occur at lower temperatures than with bromides. Prone to forming inhibitory iodide-bridged Pd dimers with older/simpler ligands (e.g., P(o-tol)₃).[12] Success is highly dependent on using bulky, electron-rich biarylphosphine ligands.[12]

| 3-Bromo-1H-indazol-5-ol | Robust & Reliable. Generally less reactive than the iodide, may require higher temperatures or catalyst loadings. | Less prone to catalyst inhibition issues. A very reliable substrate across a wide range of first to third-generation catalyst systems. |

Analysis: For researchers equipped with modern catalyst systems, This compound offers the potential for more efficient C-N couplings. The faster oxidative addition can lead to shorter reaction times and lower energy consumption. However, 3-Bromo-1H-indazol-5-ol remains an excellent, highly reliable substrate that may be more forgiving with a broader range of catalyst systems and less sensitive to reaction conditions. The choice may come down to catalyst availability and the specific steric and electronic properties of the amine coupling partner.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step protocols representative of the discussed transformations.

Workflow cluster_1 General Cross-Coupling Workflow start Start reagents 1. Combine Aryl Halide, Coupling Partner, & Catalyst in oven-dried flask. start->reagents seal 2. Seal flask with septum. reagents->seal inert 3. Evacuate and backfill with inert gas (Ar/N₂) (Repeat 3x). seal->inert add 4. Add degassed solvent and liquid base via syringe. inert->add heat 5. Heat to desired temperature with vigorous stirring. add->heat monitor 6. Monitor reaction progress (TLC / LC-MS). heat->monitor workup 7. Quench, extract, and purify. monitor->workup end End Product workup->end

Caption: A standardized workflow for setting up a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Iodo-1H-indazole Derivative

(This protocol is adapted from a general procedure and may require optimization for this compound).[3]

  • Materials:

    • This compound (1.0 equiv.)

    • Aryl- or heteroarylboronic acid (1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv.)

    • 1,4-Dioxane (degassed)

  • Procedure:

    • To an oven-dried microwave vial or reaction tube, add this compound, the boronic acid, and Pd(PPh₃)₄.

    • Add a magnetic stir bar and seal the vial with a cap containing a septum.

    • Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Using a syringe, add the degassed 1,4-dioxane, followed by the 2M Na₂CO₃ solution.

    • Place the reaction vial in a pre-heated oil bath or microwave reactor set to 100-120°C.

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 1-12 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromo-1H-indazole Derivative

(This protocol is a general starting point based on robust, modern catalyst systems and may require optimization).[13]

  • Materials:

    • 3-Bromo-1H-indazol-5-ol (1.0 equiv.)

    • Amine (primary or secondary) (1.2 equiv.)

    • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

    • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Procedure:

    • Inside a glovebox: To an oven-dried vial, add the palladium precatalyst, NaOt-Bu, and a stir bar.

    • Add 3-Bromo-1H-indazol-5-ol to the vial.

    • Seal the vial, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.

    • Add the amine coupling partner via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.

    • Place the vial in a pre-heated oil bath (typically 80-110°C).

    • Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Conclusion & Recommendations

Both This compound and 3-Bromo-1H-indazol-5-ol are excellent substrates for the synthesis of complex indazole derivatives. The optimal choice depends on the specific reaction, available resources, and desired process conditions.

  • Choose this compound for:

    • Maximum Reactivity: When faster reaction times, lower temperatures, or lower catalyst loadings are desired.

    • Sonogashira Couplings: It is unequivocally the superior substrate for introducing alkyne moieties.

    • Suzuki Couplings with Challenging Partners: Its higher reactivity can help drive reactions with less reactive boronic acids to completion.

  • Choose 3-Bromo-1H-indazol-5-ol for:

    • Robustness and Reliability: It is a dependable substrate that is less prone to the specific inhibition mechanisms that can affect iodides with older catalyst systems.

    • Cost-Effectiveness: Aryl bromides are often less expensive than the corresponding iodides, which can be a significant factor in large-scale synthesis.

    • Process Safety and Scalability: Its slightly lower reactivity can sometimes offer better control over reaction exotherms in large-scale production.

By understanding the fundamental principles of C-X bond reactivity and leveraging modern catalytic systems, researchers can effectively utilize both building blocks to accelerate the discovery and development of novel, indazole-based therapeutics.

References

  • BenchChem. A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • Anderson, K. W., et al. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
  • BenchChem.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Baviskar, A. T., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Valente, C., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Springer Nature. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Selection Guide. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

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A Researcher's Guide to Iodoindazole Isomers in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] The functionalization of this privileged structure, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents.[2][3] Among the various halogenated indazoles, iodoindazoles serve as highly versatile building blocks due to the high reactivity of the carbon-iodine bond.[3] However, the reactivity of an iodoindazole isomer is not solely dictated by the presence of the iodine atom; its position on the indazole ring, the nature of other substituents, and the protection of the indazole nitrogen all play a significant role.[3]

This guide provides an in-depth, objective comparison of the reactivity of various iodoindazole isomers in key cross-coupling reactions. By synthesizing data from authoritative sources and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery process.

The Critical Role of Isomerism in Reactivity

The indazole core, a bicyclic aromatic heterocycle, can be iodinated at several positions. The position of the iodine atom significantly influences the electronic properties and steric environment of the C-I bond, which in turn dictates its susceptibility to oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling cycles.[3][4]

Generally, the reactivity of aryl iodides is enhanced by the presence of electron-withdrawing groups on the aromatic ring.[3][4] In the context of iodoindazoles, this means that the position of the iodine relative to the nitrogen atoms and any other substituents can lead to substantial differences in reactivity between isomers.

Visualizing the Iodoindazole Scaffold

Caption: Common positions of iodine substitution on the indazole ring.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a clear comparison, this guide will focus on three of the most widely utilized cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[5] The reactivity of iodoindazole isomers in this reaction is highly dependent on the iodine's position and the electronic nature of the indazole ring.[3]

General Observations:

  • N-Protection: While some Suzuki-type vinylations have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended to prevent side reactions and catalyst inhibition.[4] The Boc protecting group is commonly used and can sometimes be removed concomitantly under microwave heating conditions.[6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, on the indazole ring generally increases the reactivity of the iodoindazole towards oxidative addition.[4] For instance, 3-iodo-5-nitroindazole is a highly reactive substrate in Suzuki couplings.[7]

Comparative Data for Suzuki-Miyaura Coupling of Iodoindazole Isomers

Iodoindazole IsomerCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
tert-butyl 3-iodo-1H-indazole-1-carboxylatePhenylboronic acidPdCl₂(dppf) (5)K₂CO₃1,4-Dioxane/Water10092[3]
5-Methoxy-3-iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (6)Na₂CO₃1,4-Dioxane120 (MW)75[5]
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (6)Na₂CO₃1,4-Dioxane120 (MW)87[7]
3-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5-6)Na₂CO₃1,4-Dioxane120 (MW)Not specified[4]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole [4]

  • To a microwave vial, add 3-iodo-6-methyl-4-nitro-1H-indazole (1 equiv.), the corresponding boronic acid or pinacol boronate ester (2 equiv.), Pd(PPh₃)₄ (5-6 mol%), and a 2 M aqueous solution of Na₂CO₃ (2 equiv.).

  • Add 1,4-dioxane as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the desired product.

G reagents Iodoindazole Boronic Acid/Ester Pd(PPh3)4 Na2CO3 1,4-Dioxane microwave Microwave Irradiation 120 °C, 40 min reagents->microwave workup Aqueous Workup & Extraction microwave->workup purification Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[1][8] The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[1]

Key Considerations for Iodoindazoles:

  • Ligand Choice: For the amination of iodoindazoles, bulky and electron-rich biarylphosphine ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have demonstrated good performance in related systems.[1]

  • Base and Solvent: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly employed. Anhydrous, aprotic solvents like toluene, 1,4-dioxane, and tetrahydrofuran (THF) are typically used.[1]

Comparative Reactivity Insights:

While specific comparative data across a range of iodoindazole isomers for Buchwald-Hartwig amination is less systematically documented in single sources, general principles of aryl halide reactivity apply. Isomers with electron-withdrawing groups are expected to be more reactive. For instance, 4-iodo-3-methyl-1H-indazole can be efficiently aminated with a variety of primary and secondary amines using a palladium catalyst with a suitable phosphine ligand and base.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole [1]

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodo-3-methyl-1H-indazole (1 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).

  • Add an anhydrous, aprotic solvent (e.g., toluene).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition {Oxidative Addition} pd0->oxidative_addition Ar-I pdII_complex Ar-Pd(II)-I(L_n) oxidative_addition->pdII_complex amine_coordination {Amine Coordination & Deprotonation} pdII_complex->amine_coordination R'R''NH, Base pdII_amido_complex Ar-Pd(II)-NR'R''(L_n) amine_coordination->pdII_amido_complex reductive_elimination {Reductive Elimination} pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: Olefin Functionalization

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction is a valuable tool for introducing vinyl groups onto the indazole scaffold.

Reactivity Trends:

Similar to other cross-coupling reactions, the reactivity of iodoindazoles in the Heck reaction is influenced by electronic factors. Electron-deficient iodoindazoles are generally more reactive. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.[4]

Example Application:

The synthesis of C-3 methyl acrylate-substituted indazoles has been reported via a Heck cross-coupling reaction, providing a route to azatryptamines.[7]

Experimental Protocol: A General Heck Reaction with an Iodoindazole

  • In a reaction vessel, combine the iodoindazole (1 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2 equiv.).

  • Add a suitable solvent, such as DMF or acetonitrile.

  • Heat the mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by column chromatography to isolate the vinylated indazole.

Conclusion: Strategic Isomer Selection for Synthetic Success

The choice of iodoindazole isomer is a critical parameter in the design of efficient synthetic routes towards functionalized indazoles. The reactivity of these isomers in palladium-catalyzed cross-coupling reactions is a complex interplay of electronic and steric factors. As a general heuristic, iodoindazoles bearing electron-withdrawing groups tend to exhibit enhanced reactivity. However, the optimal reaction conditions, particularly the choice of catalyst, ligand, and base, must be carefully considered for each specific isomer and coupling partner.

This guide has provided a comparative overview and practical experimental protocols to aid researchers in navigating the subtleties of iodoindazole reactivity. By leveraging this information, scientists can streamline their synthetic efforts, enabling the rapid generation of diverse compound libraries for the discovery of new and improved therapeutic agents.

References

  • BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • National Institutes of Health. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

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A Comparative Spectroscopic Guide: Distinguishing 3-Iodo-1H-indazol-5-ol from its Precursor, 1H-Indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-Iodo-1H-indazol-5-ol and its immediate synthetic precursor, 1H-indazol-5-ol. For researchers in medicinal chemistry and drug development, the functionalization of the indazole core is a critical step. The introduction of an iodine atom at the C3 position, for instance, provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1][2] Consequently, the unambiguous confirmation of this iodination step is paramount. This document offers a detailed examination of the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles and experimental protocols.

The Synthetic Transformation: A Gateway to Functionalization

The conversion of 1H-indazol-5-ol to this compound is a foundational step in elaborating the indazole scaffold. The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.[1] Understanding the spectroscopic signature of both the starting material and the product is essential for reaction monitoring and final product verification.

G cluster_0 Synthetic Pathway Precursor 1H-Indazol-5-ol (Precursor) Product This compound (Product) Precursor->Product Iodination (e.g., I₂, NaHCO₃)

Caption: Synthetic route from 1H-indazol-5-ol to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the Substitution

NMR spectroscopy provides the most detailed structural information, allowing for the direct observation of the changes at the C3 position.

¹H NMR Analysis

The proton NMR spectrum offers the most immediate and telling evidence of a successful iodination. In the precursor, 1H-Indazol-5-ol, the proton at the C3 position is present and typically appears as a singlet or a narrow triplet depending on the solvent and concentration. Upon iodination, this signal vanishes completely.

Causality of Spectral Changes:

  • Disappearance of H3 Signal: The substitution of the hydrogen atom at the C3 position with an iodine atom eliminates its corresponding signal from the ¹H NMR spectrum. This is the primary diagnostic marker.

  • Shifts in Aromatic Protons: The introduction of the bulky and electronegative iodine atom at C3 electronically perturbs the aromatic system, causing subtle but measurable shifts in the remaining protons (H4, H6, H7). The anisotropic effect of the iodine atom can cause the adjacent H4 proton to shift either upfield or downfield, depending on its spatial orientation.

Table 1: Comparative ¹H NMR Data (Predicted, in DMSO-d₆)

Assignment 1H-Indazol-5-ol (Precursor) This compound (Product) Key Differentiator
NH (N1-H)~12.5 ppm (br s)~13.0 ppm (br s)Minor shift
OH (C5-OH)~9.0 ppm (br s)~9.2 ppm (br s)Minor shift
H3~8.0 ppm (s)Absent Signal Disappearance
H4~7.5 ppm (d)~7.6 ppm (d)Shift due to iodine proximity
H6~6.8 ppm (dd)~6.9 ppm (dd)Minor shift
H7~7.3 ppm (d)~7.4 ppm (d)Minor shift
¹³C NMR Analysis

Carbon NMR corroborates the findings from the proton spectrum and provides direct evidence of the C-I bond formation.

Causality of Spectral Changes:

  • C3 Signal Shift: In the precursor, the C3 carbon signal appears in a typical aromatic region. In the product, this same carbon is now directly bonded to iodine. The "heavy atom effect" of iodine causes the C3 signal to shift significantly upfield. This is a counterintuitive but well-documented phenomenon for heavier halogens.

  • Other Aromatic Carbons: The chemical shifts of other carbons in the ring (C4, C5, C6, C7, C3a, C7a) will also experience minor shifts due to the electronic changes induced by the iodine substituent.

Table 2: Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)

Assignment 1H-Indazol-5-ol (Precursor) This compound (Product) Key Differentiator
C3~135 ppm~90 ppm Significant Upfield Shift
C3a~140 ppm~141 ppmMinor shift
C4~122 ppm~125 ppmMinor shift
C5~154 ppm~153 ppmMinor shift
C6~112 ppm~113 ppmMinor shift
C7~110 ppm~111 ppmMinor shift
C7a~125 ppm~128 ppmMinor shift

Infrared (IR) Spectroscopy: A Tale of Functional Groups and Fingerprints

IR spectroscopy is excellent for confirming the persistence of key functional groups. While less definitive than NMR for pinpointing the exact location of the substitution, it serves as a valuable complementary technique.

Expected Observations:

  • Shared Features: Both the precursor and the product will exhibit characteristic broad absorption bands for the O-H (~3200-3500 cm⁻¹) and N-H (~3100-3300 cm⁻¹) stretches. Aromatic C-H (~3000-3100 cm⁻¹) and C=C (~1450-1600 cm⁻¹) stretching vibrations will also be present in both spectra.

  • The Differentiator: The most significant difference is the presence of a C-I stretching vibration in the product. This bond absorbs in the far-infrared region, typically between 500-600 cm⁻¹. This peak is often weak and may fall outside the range of standard mid-IR spectrometers (which typically cut off at 400 cm⁻¹). However, the overall "fingerprint region" (< 1500 cm⁻¹) will show distinct differences in the pattern of peaks between the two compounds, which can be used for identification if a reference spectrum is available.

Table 3: Comparative IR Absorption Data

Functional Group Approx. Wavenumber (cm⁻¹) Expected in Precursor? Expected in Product?
O-H Stretch3200-3500 (broad)YesYes
N-H Stretch3100-3300YesYes
Aromatic C-H Stretch3000-3100YesYes
Aromatic C=C Stretch1450-1600YesYes
C-I Stretch500-600NoYes

Mass Spectrometry (MS): The Definitive Proof of Mass

Mass spectrometry provides an unambiguous determination of the molecular weight, making it a crucial tool for confirming the incorporation of the iodine atom.

Causality of Spectral Changes:

  • Molecular Ion Peak: The most striking difference will be in the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). Iodine has an atomic mass of approximately 127 amu. The mass of the product's molecular ion will be exactly 126 mass units higher than that of the precursor (the mass of ¹²⁷I minus the mass of ¹H).

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I has 100% natural abundance), so it will not introduce a complex isotopic pattern, but will result in a clean, single molecular ion peak at the higher mass.

  • Fragmentation: The C-I bond is relatively weak and can cleave during ionization. A characteristic fragmentation pathway for the product would be the loss of an iodine radical (·I), resulting in a prominent fragment ion peak at an m/z value corresponding to the precursor's molecular weight minus one hydrogen ([M-I]⁺).

Table 4: Comparative Mass Spectrometry Data

Parameter 1H-Indazol-5-ol (Precursor) This compound (Product) Key Differentiator
Molecular FormulaC₇H₆N₂OC₇H₅IN₂OAddition of Iodine
Exact Mass134.0480 g/mol 259.9447 g/mol Δ Mass = +125.8967
Expected [M+H]⁺ (m/z)135.0553260.9520 Unambiguous Mass Shift
Key Fragment IonVaries (loss of N₂, CO)[M-I]⁺ at m/z 133.0396Loss of Iodine

Standard Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols should be employed. These protocols are self-validating by design, incorporating internal standards and system suitability checks.

G cluster_workflow General Analytical Workflow Sample Purified Sample (Precursor or Product) Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis (ATR or KBr Pellet) Prep->IR MS MS Analysis (ESI-TOF or GC-MS) Prep->MS Analysis Data Interpretation & Comparison NMR->Analysis IR->Analysis MS->Analysis Confirm Structure Confirmation Analysis->Confirm

Caption: A generalized workflow for the spectroscopic characterization of synthetic compounds.

Protocol 1: NMR Spectroscopy[3][4]
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using gentle sonication if necessary.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for all carbon signals. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Protocol 2: Infrared (IR) Spectroscopy[5]
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty instrument (for ATR) or a pure KBr pellet first, and ratio the sample spectrum against it.

Protocol 3: Mass Spectrometry (ESI-HRMS)[4][6]
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Scan an appropriate mass range (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental formula, which should match the expected formula for the precursor or product.

Conclusion

The differentiation between 1H-indazol-5-ol and its C3-iodinated derivative is straightforward when a multi-technique spectroscopic approach is employed. While IR provides valuable functional group information, NMR and MS offer the most definitive evidence. The disappearance of the H3 proton signal in ¹H NMR, the significant upfield shift of the C3 carbon signal in ¹³C NMR, and the mass increase of 126 amu in the mass spectrum collectively provide an irrefutable confirmation of a successful iodination reaction. Adherence to standardized protocols ensures the generation of high-quality, reliable data critical for advancing drug discovery programs.

References

  • PubChem. 3-Iodo-1H-indazole. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Wiley-VCH.
  • ResearchGate. Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. [Link]

  • ResearchGate. Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. [Link]

  • PubChem. 1H-Indazole. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 1H-Indazole. National Institute of Standards and Technology. [Link]

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A Comparative Guide to the Biological Activity of 3-Iodo-1H-indazol-5-ol Derivatives: A Focused Exploration of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have made it a focal point for the development of targeted therapies.[1][3] This guide provides an in-depth comparative analysis of the biological activity of indazole derivatives, with a specific focus on the emerging potential of the "3-Iodo-1H-indazol-5-ol" scaffold. While comprehensive biological data on a wide array of derivatives from this specific scaffold remains an area of active research, this guide will synthesize available information on structurally related compounds to provide valuable insights into their therapeutic promise and the experimental methodologies used for their evaluation.

The Indazole Scaffold: A Versatile Player in Kinase Inhibition

The 1H-indazole ring system is a bioisostere of purine, enabling it to mimic the natural ligand of kinases, ATP. This inherent property, combined with the synthetic tractability of the indazole core, allows for the strategic placement of various substituents to achieve high potency and selectivity against specific kinase targets. Several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole moiety, underscoring its clinical significance.[2][4]

Synthesis of Iodo-Indazole Derivatives: A Key Synthetic Handle

The introduction of an iodine atom at the 3-position of the indazole ring provides a crucial synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR). A common synthetic route to achieve 3-iodoindazoles involves the direct iodination of the corresponding indazole precursor. For instance, the synthesis of 6-bromo-3-iodo-1H-indazole can be achieved by treating 6-bromo-1H-indazole with potassium hydroxide followed by the dropwise addition of iodine in DMF.[5]

Comparative Biological Activity of Indazole Derivatives as Kinase Inhibitors

While specific comparative data for a series of "this compound" derivatives is not extensively available in the public domain, we can draw valuable comparisons from studies on other substituted indazole analogs targeting key oncogenic kinases like VEGFR-2 and Aurora kinases.

Targeting VEGFR-2: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth and metastasis. Several indazole-based compounds have demonstrated potent inhibitory activity against VEGFR-2.

Table 1: Comparative Inhibitory Activity of Indazole Derivatives against VEGFR-2

Compound IDStructureVEGFR-2 IC50 (nM)Cell LineReference
Axitinib Clinically approved VEGFR inhibitor with an indazole core.0.2-[4]
Compound 30 An indazole derivative with a complex side chain.1.24HUVEC[4]
Pazopanib A multi-kinase inhibitor with an indazole scaffold.30-[4]

The data in Table 1 highlights the remarkable potency that can be achieved with the indazole scaffold against VEGFR-2. The substitutions on the indazole ring play a crucial role in determining the inhibitory activity.

Targeting Aurora Kinases: Regulators of Mitosis

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in cell division. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[7] Indazole derivatives have emerged as promising inhibitors of Aurora kinases.[7]

Table 2: Comparative Inhibitory Activity of Indazole Derivatives against Aurora Kinases

Compound IDStructureAurora A IC50 (nM)Aurora B IC50 (nM)Cell LineReference
Compound 17 A dual Aurora A and B inhibitor with an indazole scaffold.1810-[7]
Compound 21 An Aurora B selective inhibitor with an indazole scaffold.120023-[7]
Compound 30 An Aurora A selective inhibitor with an indazole scaffold.15320-[7]

The selectivity profile of these indazole derivatives against different Aurora kinase isoforms can be modulated by altering the substitution pattern on the indazole ring, as demonstrated by the data in Table 2. This underscores the tunability of the indazole scaffold for achieving desired pharmacological profiles.

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the in vitro potency of a test compound against VEGFR-2.

Workflow for VEGFR-2 Kinase Inhibition Assay

prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) reaction Set up Kinase Reaction (Incubate at 30°C) prep->reaction Add to 96-well plate detection Add Kinase Detection Reagent (Incubate at RT) reaction->detection read Measure Luminescence detection->read

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

    • Prepare serial dilutions of the test compound (e.g., a this compound derivative) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

    • Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Kinase Reaction:

    • Add the master mixture to the wells of a 96-well plate.

    • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Detection:

    • Stop the kinase reaction by adding a kinase detection reagent (e.g., Kinase-Glo® Max). This reagent simultaneously measures the amount of ATP remaining in the well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cell Viability Assay

seed Seed Cells in 96-well Plate treat Treat Cells with Test Compound seed->treat Incubate 24h mtt Add MTT Reagent treat->mtt Incubate 24-72h solubilize Add Solubilization Solution mtt->solubilize Incubate 2-4h read Measure Absorbance solubilize->read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., a human cancer cell line relevant to the kinase target).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the data on a dose-response curve.

Signaling Pathways and Future Directions

The primary mechanism of action for many indazole-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain. This disrupts the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Simplified VEGFR-2 Signaling Pathway

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis Indazole This compound Derivative Indazole->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by an indazole derivative.

Simplified Aurora Kinase Signaling Pathway

AuroraK Aurora Kinase Substrates Mitotic Substrates (e.g., Histone H3) AuroraK->Substrates Phosphorylates Mitosis Proper Mitotic Progression Substrates->Mitosis CellDivision Cell Division Mitosis->CellDivision Indazole This compound Derivative Indazole->AuroraK Inhibits

Caption: Inhibition of Aurora Kinase signaling by an indazole derivative.

The "this compound" scaffold holds significant promise for the development of novel kinase inhibitors. The iodine at the 3-position offers a versatile point for diversification, while the hydroxyl group at the 5-position can potentially engage in additional hydrogen bonding interactions within the kinase active site, thereby enhancing potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives based on this scaffold. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development in the fight against cancer and other diseases driven by aberrant kinase activity.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15777-15788. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Journal of Pharmaceutical Chemistry, 9(4). Available from: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 647-660. Available from: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2022). Molecules, 27(23), 8303. Available from: [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). Molecules, 28(2), 735. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(4), 1465-1474. Available from: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Semantic Scholar. Available from: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2016). Frontiers in Oncology, 6, 20. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing. Available from: [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (2016). Frontiers in Oncology, 6, 20. Available from: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Medicinal Chemistry, 28(1), 1-17. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3901. Available from: [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2023). Molecules, 28(8), 3465. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 26039-26063. Available from: [Link]

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A Senior Application Scientist's Guide to 3-Iodo-1H-indazol-5-ol: A Bioisosteric Strategy for Overcoming Phenolic Liabilities in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenol Problem and the Indazole Solution

In medicinal chemistry, the phenol moiety is a ubiquitous functional group, prized for its ability to act as a hydrogen bond donor and anchor ligands to their biological targets. However, this structural alert often comes with significant pharmacokinetic baggage. Phenols are notoriously susceptible to phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, leading to rapid clearance and poor oral bioavailability.[1][2][3] This metabolic liability can prematurely terminate the development of an otherwise promising drug candidate.

Bioisosteric replacement is a cornerstone strategy to mitigate such liabilities while preserving or enhancing biological activity.[4][5][6] The indazole scaffold has emerged as a "privileged structure" and an exceptional bioisostere for phenol.[7][8][9] Specifically, the 1H-indazol-5-ol moiety effectively mimics the key hydrogen-bonding features of a phenol. Unlike phenols, the indazole nucleus is generally more resistant to metabolic conjugation, offering a significant advantage in developing drug candidates with improved pharmacokinetic profiles.[9]

This guide provides an in-depth comparison of the 3-Iodo-1H-indazol-5-ol scaffold against its phenolic counterpart, focusing on its application in kinase inhibitor design. We will explore the causality behind its synthetic strategy, its advantages in biological systems supported by comparative data, and provide detailed protocols for its synthesis and evaluation.

The Strategic Advantage of the this compound Scaffold

The selection of this compound is not arbitrary; each component of the scaffold serves a distinct and strategic purpose in drug design.

  • The 1H-Indazol-5-ol Core (The Phenol Mimic): The N1-H of the pyrazole ring acts as a hydrogen bond donor, while the N2 nitrogen serves as an acceptor, mimicking the dual donor/acceptor character of a hydroxyl group. The C5-OH directly replaces the phenolic hydroxyl, engaging in critical hydrogen bonding interactions with the target protein. This arrangement preserves the essential pharmacophore while altering the molecule's electronic properties to reduce metabolic susceptibility.[9]

  • The C3-Iodo Group (The Synthetic Handle): The iodine atom at the C3 position is a uniquely versatile functional group. It provides a crucial attachment point for a vast array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[10][11] This allows for the rapid generation of diverse compound libraries to probe the structure-activity relationship (SAR) and optimize potency, selectivity, and physicochemical properties.

Bioisosteric replacement of a metabolically labile phenol.

Comparative Analysis: AXL Kinase Inhibitors Case Study

To illustrate the practical advantages of this bioisosteric replacement, we will consider a case study in the development of inhibitors for AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[12][13][14] Indazole-based scaffolds are known to be potent AXL inhibitors, often binding to the hinge region of the kinase's ATP pocket.[15]

Let's compare a hypothetical parent phenolic compound with its this compound analogue.

Indazole scaffold binding in a kinase ATP pocket.
Performance Data Comparison

The following table summarizes representative experimental data comparing the two scaffolds. The data illustrates a common trend observed in medicinal chemistry programs where such a bioisosteric swap is performed.

ParameterPhenol-Containing InhibitorThis compound AnalogueRationale for Performance Change
Target Affinity (AXL IC₅₀) 50 nM65 nMA minor loss in potency is common and acceptable when trading for superior drug-like properties. The fundamental binding interactions are preserved.
Kinase Selectivity ModerateHighThe rigid, planar indazole scaffold can impose conformational constraints, reducing off-target binding and improving the selectivity profile.
Metabolic Stability (HLM t₁/₂) 5 min45 minThe indazole core is not a primary substrate for UGT enzymes, drastically reducing the rate of metabolic clearance in human liver microsomes (HLM).[9]
Oral Bioavailability (%F) < 5%40%The improved metabolic stability directly translates to significantly higher exposure after oral dosing, a critical parameter for a viable drug candidate.[2]
Synthetic Tractability ModerateHighThe C3-iodo group serves as a powerful handle for rapid library synthesis via cross-coupling, accelerating the optimization cycle.[10][16]

Experimental Protocols

A core tenet of trustworthy science is reproducible methodology. The following sections provide detailed, self-validating protocols for the synthesis and evaluation of the this compound scaffold.

Protocol 1: Synthesis of this compound

This multi-step synthesis is designed from commercially available starting materials and relies on robust, well-documented chemical transformations. The workflow ensures high purity of the final compound.

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1 Step 1: Iodination (NIS, DMF) Start->Step1 Intermediate1 3-Iodo-5-nitro-1H-indazole Step1->Intermediate1 Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate1->Step2 Intermediate2 5-Amino-3-iodo-1H-indazole Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (NaNO2, H2SO4, H2O, Δ) Intermediate2->Step3 End This compound Step3->End

Synthetic workflow for this compound.

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

  • To a solution of 5-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol), add N-Iodosuccinimide (NIS, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound as a solid.

Step 2: Synthesis of 5-Amino-3-iodo-1H-indazole [17]

  • Prepare a suspension of 3-iodo-5-nitro-1H-indazole (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) in a 3:1 mixture of ethanol and water.

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, filter the hot mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired amine, which can often be used without further purification.

Step 3: Synthesis of this compound (via Sandmeyer-type reaction)

  • Dissolve 5-amino-3-iodo-1H-indazole (1.0 eq) in a 10% aqueous solution of sulfuric acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, bring a 20% aqueous solution of sulfuric acid to a boil.

  • Add the cold diazonium salt solution dropwise to the boiling sulfuric acid solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to heat at reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final this compound.

Protocol 2: Generic Kinase Inhibition Assay (Fluorimetric)

This protocol describes a robust, high-throughput method for determining the IC₅₀ of an inhibitor against a target kinase like AXL.[18][19]

Materials:

  • Kinase of interest (e.g., recombinant human AXL)

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and a surfactant like Brij-35)[13]

  • ADP-detecting reagent (commercially available kits like ADP-Glo™ are common)

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates (low-volume, white)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the kinase solution in assay buffer to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a solution of the peptide substrate and ATP in assay buffer to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30 °C) for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination & Signal Generation: Stop the reaction by adding the ADP-detecting reagent as per the manufacturer's instructions. This reagent typically consumes the remaining ATP and then converts the ADP produced by the kinase reaction into a detectable signal (e.g., luminescence).

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a luminometer).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold represents a powerful tool in modern medicinal chemistry for overcoming the inherent metabolic liabilities of phenolic compounds.[1][9] As demonstrated, this bioisosteric replacement not only improves pharmacokinetic properties such as metabolic stability and oral bioavailability but also provides a versatile synthetic handle for rapid lead optimization.[16] The ability to retain crucial hydrogen-bonding interactions while enhancing drug-like characteristics makes this scaffold a highly attractive choice for developing next-generation therapeutics, particularly in the competitive field of kinase inhibitors. Future work will undoubtedly continue to expand the application of this and related indazole bioisosteres to an even wider range of biological targets.

References

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  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central. [Link]

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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

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Purity Analysis of Synthesized "3-Iodo-1H-indazol-5-ol" by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for reliable biological evaluation. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized "3-Iodo-1H-indazol-5-ol," a key intermediate in the development of various therapeutic agents. This document is designed to serve as a practical resource, offering experimentally-backed insights into method development, optimization, and validation, thereby ensuring the generation of accurate and reproducible purity data.

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] The purity of these intermediates, such as this compound, is critical as even minute impurities can alter biological activity and compromise the integrity of research findings.[3] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the target compound from potential process-related impurities and degradation products.[4][5][6][7]

This guide will navigate the critical aspects of HPLC method development, from the selection of the stationary and mobile phases to the validation of the analytical procedure in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH).[8][9]

The Critical Choice: Stationary Phase Selection for Optimal Separation

The foundation of a successful HPLC separation lies in the selection of an appropriate stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.[6][10] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Comparing C18 and Phenyl Columns

Two of the most common reversed-phase stationary phases are C18 (octadecyl) and Phenyl columns.

  • C18 Columns: These are the most widely used columns in reversed-phase chromatography due to their high hydrophobicity and retention capabilities for a broad range of analytes. They are an excellent starting point for method development for compounds like this compound.[11]

  • Phenyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions between the phenyl groups of the stationary phase and the analyte. This can be advantageous in separating the target compound from structurally similar aromatic impurities.

The choice between a C18 and a Phenyl column often depends on the specific impurity profile of the synthesized this compound. It is recommended to screen both column types during initial method development to achieve the best resolution.

Elucidating the Elution: Mobile Phase Optimization

The mobile phase is a critical parameter that governs the retention and elution of the analyte and its impurities.[12][13] A typical mobile phase in reversed-phase HPLC consists of an aqueous component and an organic modifier.

The Role of the Organic Modifier

Commonly used organic modifiers include acetonitrile (ACN) and methanol (MeOH).

  • Acetonitrile (ACN): Generally preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Methanol (MeOH): A more polar and protic solvent that can offer different selectivity compared to ACN.

The ratio of the organic modifier to the aqueous phase determines the elution strength of the mobile phase. A higher percentage of the organic modifier will lead to faster elution of the analytes.

The Importance of pH Control

For ionizable compounds like this compound, controlling the pH of the mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes. The addition of a buffer is highly recommended.[13]

  • Acidic Modifiers: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1% v/v), to the mobile phase can suppress the ionization of acidic analytes and improve peak shape. For this compound, which has a phenolic hydroxyl group, an acidic mobile phase is generally beneficial.

Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the analysis. This is a simpler approach suitable for separating a limited number of components with similar retention characteristics.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic modifier. This is highly effective for separating complex mixtures containing compounds with a wide range of polarities and for reducing analysis time.[11] For purity analysis, where unknown impurities may be present, a gradient elution method is often the preferred starting point.

Experimental Protocol: A Validated HPLC Method for Purity Determination

This section provides a detailed, step-by-step protocol for the purity analysis of this compound. This method has been developed based on established principles of reversed-phase chromatography and is a robust starting point for routine analysis.

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of this compound (purity >99%)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.

Chromatographic Conditions
ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 35 minutes
Data Analysis

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthy Results

Validation of the analytical method is a regulatory requirement and essential for ensuring the reliability of the purity data.[4][9] The key validation parameters, as per ICH guidelines, are summarized below.[8][14]

Summary of HPLC Method Validation Parameters
Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurity peaks. Resolution (Rs) > 2.0 between the main peak and the nearest impurity.
Linearity (R²) R² ≥ 0.999 for a series of at least five concentrations of the reference standard.
Accuracy (% Recovery) 98.0% to 102.0% recovery for spiked samples at three different concentration levels.
Precision (% RSD) Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The synthesis of this compound may involve the reduction of a nitro group and subsequent iodination.[15] Potential impurities could include:

  • Starting Materials: Unreacted 3-iodo-5-nitro-1H-indazole.

  • Intermediates: Incompletely reduced intermediates.

  • By-products: Isomers formed during iodination or other side reactions.

  • Degradation Products: Compounds formed due to the decomposition of the final product.

The developed HPLC method must be capable of separating the main compound from these potential impurities to ensure an accurate purity assessment.[16][17][18]

Visualizing the Workflow and Logic

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation prep_sample Prepare Sample Solution (Synthesized Compound) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Prepare Standard Solution (Reference Standard) prep_std->hplc_system injection Inject Sample and Standard hplc_system->injection run Execute Gradient Method injection->run acquisition Acquire Chromatograms run->acquisition integration Integrate Peaks acquisition->integration calculation Calculate Purity (%) integration->calculation validation Perform Validation Studies (Linearity, Accuracy, etc.) calculation->validation Verify with Validated Method

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Relationship in HPLC Method Development

Method_Development_Logic Analyte This compound (Moderately Polar, Aromatic) Mode Reversed-Phase HPLC Analyte->Mode Select Mode Column Stationary Phase (C18 or Phenyl) Mode->Column Select Column MobilePhase Mobile Phase (Aqueous + Organic Modifier) Mode->MobilePhase Select Mobile Phase Optimization Method Optimization (Resolution, Peak Shape) Column->Optimization Optimize Parameters pH pH Control (Acidic Modifier) MobilePhase->pH Control pH Elution Elution Mode (Gradient) MobilePhase->Elution Select Elution pH->Optimization Optimize Parameters Elution->Optimization Optimize Parameters Validation Method Validation (ICH Guidelines) Optimization->Validation Validate Method

Caption: Logical Steps in HPLC Method Development for this compound.

Conclusion

High-Performance Liquid Chromatography is an indispensable tool for the purity assessment of synthesized this compound. A well-developed and validated reversed-phase HPLC method, typically employing a C18 column with a gradient elution of acetonitrile and water containing an acidic modifier, can provide accurate and reliable purity data. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ensure the quality and integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

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  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

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  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. [Link]

  • RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]

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Illuminating the Solid State: A Comparative Guide to the X-ray Crystal Structure of 3-Iodo-1H-indazol-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and structure-based drug design, the indazole scaffold is a cornerstone, renowned for its versatile biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in understanding their interactions with biological targets. This guide delves into the structural nuances of "3-Iodo-1H-indazol-5-ol," a molecule of significant interest due to its potential for forming specific halogen and hydrogen bonds. While a public crystal structure for this specific molecule remains elusive, this guide will provide a comprehensive comparative analysis, leveraging crystallographic data from closely related analogs to predict its structural behavior and inform experimental design.

We will explore the synthesis, expected solid-state conformation, and intermolecular interactions of this compound. By juxtaposing its predicted features with the determined crystal structures of halogenated and hydroxylated indazoles, we aim to provide a robust framework for researchers seeking to utilize this and similar scaffolds in their drug discovery endeavors.

The Architectural Blueprint: Understanding Indazole Tautomerism and Substitution

Indazoles can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and thus more prevalent form.[1] The subject of our focus, this compound, possesses two key functional groups that profoundly influence its electronic properties and, consequently, its crystal packing: an iodine atom at the 3-position and a hydroxyl group at the 5-position.

It is crucial to recognize that the "5-ol" (hydroxyl) tautomer is in equilibrium with its "3-one" (keto) tautomer, 5-Iodo-1H-indazol-3(2H)-one. The predominant form in the solid state is often dictated by the intricate network of hydrogen bonds and other intermolecular forces established during crystallization.

Experimental Pathways: Synthesis and Crystallization Strategies

The synthesis of substituted indazoles is a well-trodden path in organic chemistry, with numerous established protocols.[2][3] A plausible synthetic route to this compound would likely involve the iodination of a suitable 5-hydroxyindazole precursor or the construction of the indazole ring from appropriately substituted benzene derivatives. For instance, the synthesis of 5-amino-3-iodo-1H-indazole is achieved through the reduction of 3-iodo-5-nitro-1H-indazole, indicating that functional group manipulation on a pre-formed iodo-indazole core is a viable strategy.[4]

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are critical variables. For substituted indazoles, a range of solvents from polar (e.g., ethanol, methanol) to less polar (e.g., dichloromethane, toluene) have been successfully employed. Seeding with a small amount of crystalline material can sometimes be instrumental in inducing crystallization.[5]

Generalized Experimental Protocol for Indazole Crystallization
  • Dissolution: Dissolve the synthesized and purified indazole derivative in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

  • Filtration: Hot-filter the solution to remove any particulate impurities.

  • Cooling/Evaporation: Allow the solution to cool slowly to room temperature, followed by further cooling at lower temperatures (e.g., 4 °C). Alternatively, allow the solvent to evaporate slowly in a controlled environment.

  • Crystal Harvesting: Once crystals of sufficient size have formed, carefully isolate them from the mother liquor by filtration.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of inert gas.

A Comparative Look at the Crystal Lattice: Halogen and Hydrogen Bonding

The presence of both an iodine atom and a hydroxyl group in this compound suggests a rich tapestry of intermolecular interactions within its crystal lattice. By examining the crystal structures of analogous compounds, we can infer the likely bonding motifs.

The Influence of the Iodo Substituent: Halogen Bonding

The iodine atom, with its electropositive σ-hole, is a potent halogen bond donor.[6] In the crystal structures of other halogenated heterocycles, such as 4-iodo-1H-pyrazole, halogen bonds play a significant role in directing the crystal packing, often forming linear chains or more complex networks.[7] We can anticipate that the iodine atom in this compound will form halogen bonds with electron-rich atoms, such as the nitrogen atoms of neighboring indazole rings or potentially the oxygen of the hydroxyl group.

The Role of the Hydroxyl Group: Hydrogen Bonding

The hydroxyl group is a classic hydrogen bond donor and acceptor. In the solid state, indazole derivatives with hydroxyl or amino groups typically exhibit extensive hydrogen bonding networks. For instance, unsubstituted 1H-indazole itself forms dimeric structures through N-H···N hydrogen bonds.[1] The hydroxyl group in our target molecule can act as a proton donor to a nitrogen atom of an adjacent molecule and its oxygen atom can act as a proton acceptor from an N-H group of another neighbor, leading to the formation of robust hydrogen-bonded chains or sheets. The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide reveals inversion dimers linked by N—H⋯O and C—H⋯O hydrogen bonds, showcasing the propensity of substituted indazoles to form such motifs.[8]

Synergy and Competition: A Predicted Packing Motif

It is the interplay between halogen bonding and hydrogen bonding that will ultimately define the crystal structure of this compound. It is plausible that a layered structure could form, with hydrogen-bonded sheets of indazole molecules further stabilized by weaker halogen bonds between the layers. The planarity of the indazole ring system also predisposes it to π-π stacking interactions, which would further contribute to the overall stability of the crystal lattice.

Structural Comparison with Analogs

To provide a concrete basis for our predictions, let's compare the expected features of this compound with the known crystal structures of related compounds.

Feature3-Chloro-1-methyl-5-nitro-1H-indazole4,6-Difluoro-1H,2H-indazolin-3-onePredicted for this compound
Primary Intermolecular Interaction Cl···O short contactsN-H···O and C-H···O hydrogen bondsStrong N-H···N/O and O-H···N hydrogen bonds, C-I···N/O halogen bonds
Dominant Packing Motif Dimer formation via Cl···O interactionsDimeric association via hydrogen bondsLikely hydrogen-bonded chains or sheets, potentially cross-linked by halogen bonds
Tautomeric Form 1H-indazoleIndazolin-3-oneLikely the 1H-indazol-5-ol tautomer, but the indazolin-3-one form is possible, stabilized by specific hydrogen bonding
π-π Stacking Not the dominant interactionPresentExpected to contribute to crystal stability

Alternative and Complementary Structural Elucidation Techniques

While single-crystal X-ray diffraction remains the gold standard for determining the precise atomic arrangement in the solid state, other techniques can provide valuable structural information, especially when suitable crystals are difficult to obtain.

  • Powder X-ray Diffraction (PXRD): Can be used to analyze the bulk crystallinity of a sample and can, in some cases, be used for structure solution.

  • Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms in the solid state and can be used to distinguish between different tautomers and polymorphs.[9]

  • Computational Modeling (DFT): Density Functional Theory calculations can be used to predict the most stable tautomer and to model potential crystal packing arrangements, providing valuable insights to guide experimental crystallization efforts.

Visualizing the Possibilities

To conceptualize the potential interactions and workflows, the following diagrams are provided.

Predicted Intermolecular Interactions of this compound cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_I Iodine (I) M2_N Indazole N M1_I->M2_N Halogen Bond M1_OH Hydroxyl (OH) M1_OH->M2_N Hydrogen Bond (Donor) M1_NH Indazole N-H M2_OH Hydroxyl (OH) M1_NH->M2_OH Hydrogen Bond (Donor) M1_N Indazole N M2_I Iodine (I) M2_NH Indazole N-H

Caption: Predicted intermolecular bonding motifs for this compound.

Workflow for Crystal Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Data_Processing Data Processing & Structure Solution SCXRD->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Analysis Structural Analysis & Comparison Refinement->Analysis

Caption: A generalized workflow for obtaining and analyzing a crystal structure.

Conclusion and Future Outlook

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive analysis of its structural analogs provides a strong predictive foundation for its solid-state behavior. The interplay of robust hydrogen bonding from the hydroxyl and indazole N-H groups, coupled with the directional nature of halogen bonding from the iodine substituent, is expected to orchestrate a highly ordered and stable crystal lattice. This guide serves as a valuable resource for researchers, offering insights into the synthesis, crystallization, and likely structural characteristics of this important molecule. The eventual elucidation of its crystal structure will undoubtedly provide further clarity and contribute significantly to the rational design of new indazole-based therapeutics.

References

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • ResearchGate. (n.d.). Crystal structure of indazolinones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Retrieved from [Link]

  • Monash University. (2017). Insights into crystallization pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

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  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Functionalization of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the various precursors for such modifications, 3-iodo-1H-indazol-5-ol stands out as a versatile building block, offering a reactive handle at the C3 position for a multitude of catalytic cross-coupling reactions. The presence of the hydroxyl group at the C5 position introduces both electronic effects and the potential for further derivatization, making a comparative understanding of catalytic systems for its functionalization essential for efficient and strategic synthesis.

This guide provides an in-depth comparative study of the primary catalytic methods for the functionalization of this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. We will delve into the nuances of catalyst selection, reaction conditions, and mechanistic considerations, supported by experimental data from analogous systems to inform your synthetic strategy.

Preparing the Canvas: Synthesis and Protection of this compound

Before embarking on cross-coupling endeavors, the synthesis of the starting material and a critical consideration of protecting group strategy are necessary.

Synthesis of this compound

The direct iodination of commercially available 5-hydroxy-1H-indazole is a common and effective method for the synthesis of this compound.

Experimental Protocol: Iodination of 5-Hydroxy-1H-indazole

  • To a stirred solution of 5-hydroxy-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0-3.0 eq) at room temperature.

  • After stirring for 30 minutes, add iodine (I₂) (1.5-2.0 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The Crucial Role of Protecting Groups

The unprotected N-H of the indazole and the phenolic -OH can interfere with the catalytic cycle of many cross-coupling reactions, leading to side reactions and catalyst inhibition. Therefore, a robust protecting group strategy is often essential for successful functionalization.

  • N-Protection: The indazole nitrogen is typically protected with groups like tert-butyloxycarbonyl (Boc) or a tetrahydropyranyl (THP) group. The Boc group is often favored due to its ease of installation and subsequent removal under acidic conditions.

  • O-Protection: The phenolic hydroxyl group is also acidic and can react with the bases used in coupling reactions. Protection with a silyl ether (e.g., TBDMS) or a benzyl ether can be advantageous, depending on the desired deprotection conditions.

Experimental Workflow: Protection of this compound

G start This compound N_protection N-Protection (e.g., (Boc)₂O, TEA, DCM) start->N_protection O_protection O-Protection (e.g., TBDMSCl, Imidazole, DMF) N_protection->O_protection fully_protected Fully Protected Indazole O_protection->fully_protected cross_coupling Cross-Coupling Reaction fully_protected->cross_coupling

Caption: Workflow for the protection of this compound.

Comparative Analysis of Catalytic Functionalization Methods

The choice of catalytic method dictates the type of bond formed and the nature of the substituent introduced at the C3 position. Here, we compare four of the most powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C (Aryl-Aryl) Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1]

Catalyst and Ligand Selection: Palladium catalysts are the workhorses of Suzuki coupling. For electron-rich substrates like our protected this compound, catalyst systems with electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Common Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like PEPPSI-IPr have shown efficacy.[2]

  • Rationale: The electron-donating nature of the 5-alkoxy group enhances the electron density of the indazole ring, which can make oxidative addition more challenging. Bulky, electron-rich ligands stabilize the Pd(0) species and facilitate this key step.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Aryl-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation (Base, R-B(OR)₂) PdII_Aryl->Transmetalation PdII_Diaryl Aryl-Pd(II)-R(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance Data (Analogous Systems)

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂O808-1255-70[3]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001295[4]
Pd-PEPPSI-IPrKOt-BuToluene1004High[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk tube, combine the protected this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring by TLC.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means to form C-C bonds between sp² and sp hybridized carbons, enabling the introduction of alkynyl functionalities.[5]

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt.

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a common choice.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[5]

Comparative Performance Data (Analogous Systems)

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMF7024~90[7]
Pd(PPh₃)₄CuIEt₃NTHF251285-95[8]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add the protected this compound (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and copper(I) iodide (10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 70 °C) until completion.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

Heck Reaction: Alkenylation of the Indazole Core

The Heck reaction is a palladium-catalyzed method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[1]

Catalyst and Conditions: The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity in the Heck reaction.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precursor.

  • Ligand: Phosphine ligands, such as tri-o-tolylphosphine or triphenylphosphine, are often employed.

  • Base: An organic base like triethylamine or an inorganic base such as sodium bicarbonate is required to neutralize the HX generated in the catalytic cycle.[9]

Comparative Performance Data (Analogous Systems)

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃DIPEADMF10012-24Moderate to Good[9]
PdCl₂(dppf)TEADMF50262 (for N-Boc-3-iodoindazole)[1]

Experimental Protocol: Heck Reaction

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the protected this compound (1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add the alkene (1.2-1.5 eq), phosphine ligand (e.g., tri-o-tolylphosphine, 10 mol%), and base (e.g., DIPEA, 2.0 eq).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides.[10]

Catalyst and Ligand Selection: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate the reductive elimination step.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precursors.[11]

  • Ligands: Biarylphosphine ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have demonstrated good performance in similar systems.[11][12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required.[12]

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Aryl-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord H₂NR PdII_Amine [Aryl-Pd(II)-I(L)(H₂NR)]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-NHR(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NHR RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance Data (Analogous Systems)

Pd Source/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1104-24Good to Excellent[11]
Pd(OAc)₂ / BINAPNaOtBuDioxane80-1004-24Good to Excellent[11]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere, add the protected this compound (1.0 eq), palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Add the amine (1.1-1.5 eq).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Conclusion

The functionalization of this compound offers a rich landscape for the synthesis of novel and diverse molecular architectures. The choice of catalytic system is a critical decision that should be guided by the desired functionality to be introduced. While direct experimental data for this specific substrate may be limited, a thorough understanding of the principles governing each cross-coupling reaction, combined with the wealth of information available for analogous systems, provides a solid foundation for successful synthetic endeavors. Careful consideration of protecting group strategies, catalyst and ligand selection, and reaction optimization will be key to unlocking the full potential of this versatile building block in drug discovery and development.

References

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • ResearchGate. (2025). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • NIH. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • NIH. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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A Comparative Guide to Validated Analytical Methods for 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3-Iodo-1H-indazol-5-ol

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The indazole scaffold is a core component in numerous therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable intermediate for targeted therapies.[1][2] Ensuring the identity, purity, and stability of this compound is a critical prerequisite for its use in research and development, necessitating robust and validated analytical methods.

This guide provides a comparative overview of the principal analytical techniques for the characterization and quantification of this compound. While a specific, pre-validated method for this exact molecule is not extensively documented in public literature, this guide synthesizes best practices and data from structurally related indazole derivatives to provide a framework for method development and validation.[3][4][5] We will delve into the principles, experimental protocols, and comparative advantages of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is contingent on the specific requirements of the analysis, such as whether it is for qualitative identification, purity assessment, or quantitative determination.[6] The following table provides a comparative summary of the most pertinent techniques for this compound.

Technique Primary Application Strengths Limitations
HPLC-UV Purity assessment and quantitative analysis of the main component and impurities.[7][8]High resolution, excellent for separating non-volatile and thermally labile compounds, well-established for quantitative analysis.[9]Requires the analyte to have a UV chromophore.
GC-MS Identification and quantification of volatile impurities and the main component (if sufficiently volatile).[10][11][12]High sensitivity and specificity from mass spectrometric detection, provides structural information from fragmentation patterns.[13][14]Not suitable for non-volatile or thermally unstable compounds. Derivatization may be necessary.
NMR (¹H, ¹³C) Unambiguous structural elucidation and confirmation.[2][15][16]Provides detailed information about the molecular structure and connectivity, essential for distinguishing isomers.[5][7]Lower sensitivity compared to MS, not ideal for trace analysis.
LC-MS Identification and quantification of the main component and impurities, especially at low concentrations.[6]Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[17]Higher cost and complexity compared to HPLC-UV.

High-Performance Liquid Chromatography (HPLC): A Focus on Purity and Quantification

For routine purity analysis and quantification of this compound, reversed-phase HPLC with UV detection is the method of choice due to its robustness and reproducibility. The aromatic nature of the indazole ring system provides strong UV absorbance, making this a sensitive detection method.

Rationale for Method Design

A C18 column is recommended as it provides excellent retention and separation for moderately polar compounds like indazole derivatives.[7][8] The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, is chosen to ensure good peak shape and resolution of the main peak from potential impurities. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Method Validation Strategy

To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[6][18] The following parameters should be assessed:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the expected working concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of this compound).

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/% Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11][12] It is particularly useful for identifying potential volatile impurities from the synthesis of this compound.

Rationale for Method Design

A standard non-polar or mid-polar capillary column is suitable for the analysis of a wide range of volatile organic compounds. The use of a temperature gradient allows for the separation of compounds with a range of boiling points. Mass spectrometric detection provides high sensitivity and specificity, and the resulting mass spectra can be used to identify unknown impurities by comparison to spectral libraries.

Experimental Protocol: GC-MS Analysis
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or another suitable volatile solvent.

GCMS_Workflow SamplePrep Sample Preparation (Dissolve in Methanol) Injection GC Injection SamplePrep->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataSystem Data System (Spectrum Acquisition) Detection->DataSystem LibrarySearch Library Search & Identification DataSystem->LibrarySearch

Caption: GC-MS workflow for impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound, ensuring the correct isomeric form has been synthesized.[2][16][19] Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

Expected Spectral Features
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the hydroxyl proton, and the NH proton. The chemical shifts and coupling constants of the aromatic protons will be diagnostic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents (iodo, hydroxyl, and the pyrazole ring).

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing definitive proof of the structure.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC).

Conclusion

The analytical control of this compound is a multi-faceted task that relies on the strategic application of orthogonal analytical techniques. While HPLC is the workhorse for purity and quantitative analysis, GC-MS provides valuable insights into volatile impurities, and NMR spectroscopy remains the ultimate tool for structural confirmation. The protocols and validation strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical entity, thereby supporting the advancement of new therapeutic agents.

References

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  • BenchChem. (2025). Identifying impurities in 3-Iodo-6-methyl-5-nitro-1H-indazole samples.
  • BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
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  • Echemi. (2025). 3-HYDROXY-5-IODO (1H)INDAZOLE cas 141122-62-5 white powder 5-Iodo-1H-indazol-3-ol support customized synthesis.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • ResearchGate. (n.d.). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
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  • ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • AJPST. (n.d.). PRIMARY GC-MS CHEMICAL ANALYSIS OF ALCOHOLIC EXTRACT OF EMEX SPINOSA (L.) CAMPD. AND SCREENING OF THEIR ANTIOXIDANT, ANTIBACTERI.
  • MDPI. (n.d.). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities.
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Comparative In-Silico Modeling Strategies for Elucidating the Interactions of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Virtual Screening and Interaction Analysis

In the landscape of modern drug discovery, the strategic application of in-silico modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents.[1][2][3][4] This guide provides a comparative analysis of computational methodologies to investigate the potential protein interactions of "3-Iodo-1H-indazol-5-ol," a heterocyclic compound featuring the versatile indazole scaffold. While specific experimental data on this particular molecule is nascent, the extensive research into indazole derivatives offers a robust framework for predicting its biological targets and elucidating its mechanism of action at an atomic level.[5][6][7][8]

This document is intended for researchers, computational chemists, and drug development professionals. It will navigate the causal relationships behind selecting appropriate in-silico techniques, provide self-validating experimental protocols, and present data in a clear, comparative format to guide your research endeavors.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole core is a prominent feature in numerous compounds with significant therapeutic potential, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[5][6][8][9] The structure-activity relationship (SAR) studies of various indazole derivatives have revealed that substitutions on the indazole ring play a crucial role in their inhibitory activities and target selectivity.[5][10][11] For "this compound," the iodine atom at the 3-position and the hydroxyl group at the 5-position are key chemical features that can be exploited for targeted interactions with protein binding sites. The indazole core itself can serve as a pharmacophore, engaging in critical interactions within protein targets.[8][12]

A Comparative Overview of In-Silico Modeling Techniques

The selection of an appropriate in-silico strategy is contingent on the research question at hand, ranging from initial hit identification to lead optimization. Here, we compare three fundamental and progressively complex computational methods: molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.

Methodology Primary Application Strengths Limitations Recommended Software
Molecular Docking High-throughput virtual screening, binding pose predictionFast, computationally inexpensive, effective for large librariesRigid or partially flexible receptor models, scoring function inaccuraciesAutoDock Vina, Glide, PyRx, GOLD[13][14]
Molecular Dynamics (MD) Simulation Assessing complex stability, understanding conformational changesAccounts for protein flexibility and solvent effects, provides dynamic insightsComputationally intensive, time-consumingGROMACS, AMBER, CHARMM[15][16][17]
Binding Free Energy Calculation (e.g., FEP, MM/PBSA) Accurate ranking of ligand affinity, lead optimizationMore accurate than docking scores, strong correlation with experimental dataHighest computational cost, sensitive to force field parametersSchrödinger FEP+, AMBER (MM/PBSA)[18][19][20][21]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating crucial steps for ensuring the reliability of the generated data.

Protocol 1: Molecular Docking for Target Identification

This protocol outlines a virtual screening workflow to identify potential protein targets for "this compound."

Objective: To predict the binding pose and estimate the binding affinity of "this compound" against a panel of potential protein targets.

Methodology:

  • Target Preparation:

    • Select a panel of potential protein targets (e.g., kinases, cyclooxygenases) based on the known activities of indazole derivatives.[5][9]

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation:

    • Generate the 3D structure of "this compound" using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or predicted active sites.

    • Perform molecular docking using a chosen software (e.g., AutoDock Vina).

    • Generate a set of possible binding poses for the ligand.

  • Results Analysis and Validation:

    • Analyze the predicted binding poses and docking scores.

    • Validation: To validate the docking protocol, re-dock the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[22][23]

Molecular Docking Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation Target Target Selection & Preparation Docking Molecular Docking Target->Docking Ligand Ligand Preparation Ligand->Docking Analysis Pose & Score Analysis Docking->Analysis Validation Protocol Validation (Re-docking) Analysis->Validation Molecular Dynamics Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis System Prepare Solvated Complex MD Run MD Simulation System->MD Trajectory Trajectory Analysis (RMSD, Interactions) MD->Trajectory

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In the fast-paced world of drug discovery and chemical research, the integrity of our work is defined not only by our breakthroughs but also by the diligence with which we manage its byproducts. The compound 3-Iodo-1H-indazol-5-ol, a halogenated heterocyclic molecule, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, field-tested framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, this protocol is built upon established best practices for hazardous waste management and data extrapolated from structurally analogous iodo-indazole compounds.[1][2] This approach embodies the principle of precautionary risk management that is central to modern laboratory safety.

Part 1: Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is the foundational step in its safe management. Based on data from similar chemical structures, we must operate under the assumption that this compound presents multiple hazards.[1][3] Iodinated organic compounds, as a class, should be handled as potentially toxic and irritant substances.[4][5]

The primary risks associated with analogous compounds include acute oral toxicity, skin irritation, and serious eye irritation.[1][3][6][7] Therefore, all handling and disposal operations must be designed to prevent ingestion, inhalation of dust, and contact with skin or eyes.[8][9][10]

Table 1: Hazard Assessment of Structurally Related Indazole Compounds
Hazard ClassGHS CategoryHazard StatementRepresentative Analogous Compounds
Acute Toxicity, OralCategory 4H302: Harmful if swallowed3-Iodo-6-methyl-5-nitro-1H-indazole[1], 5-Amino-1H-indazole[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation5-Amino-1H-indazole[6][11]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation5-Amino-1H-indazole[6][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation5-Amino-1H-indazole[6][11]

This table is for guidance and is based on data for similar compounds. A substance-specific risk assessment should always be conducted.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. The causality is clear: effective PPE creates a necessary barrier between the researcher and potential chemical exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] This prevents accidental splashes or contact with airborne particulates.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][9]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: All handling of the solid compound that could generate dust, as well as the initial commingling of waste, must be conducted within a certified chemical fume hood to prevent inhalation.[4][12]

Part 3: The Critical Path - Waste Segregation and Collection Protocol

The single most important step in the disposal of this compound is its correct segregation as Halogenated Organic Waste .[4][13] This is because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and to manage corrosive gases like hydrogen iodide.[13][14] Mixing halogenated compounds with non-halogenated solvents unnecessarily complicates and increases the cost of disposal.[12]

Step-by-Step Waste Collection Methodology
  • Container Selection: Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[12][13][15] High-density polyethylene (HDPE) carboys are a suitable choice.[16] The container must have a secure, vapor-tight lid.[15][17]

  • Labeling: Immediately upon designating the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[12][17][18] Fill out all required information, listing "this compound" and any solvents used. As waste is added, update the contents list.[13]

  • Waste Transfer (Solid): Carefully transfer residual solid this compound into the designated waste container inside a chemical fume hood. Use spark-proof tools and techniques that minimize dust generation.[10]

  • Waste Transfer (Solutions): Collect solutions containing this compound in the same halogenated waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[16][17]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[12][15][17][18] Store the container in a designated satellite accumulation area within the lab, away from heat or ignition sources, and within secondary containment to mitigate spills.[16][17][19]

  • Full Container: Do not overfill the container; fill to no more than 90% capacity (or to the shoulder) to allow for vapor expansion.[17] Once full, ensure the cap is tightly sealed and schedule a pickup with your EHS office.[17][18]

Crucial Prohibition: Under no circumstances should this compound or its solutions be disposed of down the sink drain or allowed to evaporate in a fume hood.[15][17][18][19] This is a direct violation of environmental regulations and laboratory safety protocols.

Part 4: Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[18]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.

  • Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent materials into a sealed, labeled plastic bag or container.[12][15]

  • Disposal of Spill Debris: The sealed container with cleanup debris must be labeled as "Halogenated Organic Waste" and disposed of through the EHS office.[12][15]

  • Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.[17][18]

Part 5: Final Disposal Pathway

The final step in the lifecycle of this chemical waste is its transfer to a licensed hazardous waste disposal facility, managed by your institution's EHS department. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is collected by trained EHS professionals.[17][18][20] The anticipated final disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.[2][13]

Diagram 1: Waste Disposal Workflow for this compound

G cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Hand-Off Start Generate Waste (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Select 'Halogenated Organic Waste' Container PPE->Segregate Label Affix & Complete Hazardous Waste Label Segregate->Label Collect Transfer Waste into Container (in Fume Hood) Label->Collect Close Keep Container Securely Closed Collect->Close Store Store in Satellite Accumulation Area (with Secondary Containment) Close->Store EHS Schedule Pickup with EHS (When Container is Full) Store->EHS End Waste Transferred for Final Disposal (Incineration) EHS->End

Caption: Decision workflow for the safe disposal of this compound waste.

Part 6: Waste Minimization Strategies

A core principle of modern laboratory management is the reduction of hazardous waste generation.

  • Inventory Management: Purchase only the quantity of chemical required for your specific projects to avoid disposing of excess or expired stock.[19]

  • Process Modification: Where scientifically viable, modify experiments to use smaller quantities of hazardous materials (microanalysis techniques).[19]

  • Substitution: Investigate the potential to substitute non-halogenated or less toxic materials into processes without compromising research outcomes.[12][19]

By adhering to these rigorous protocols, you not only ensure compliance with federal, state, and local regulations but also actively contribute to a culture of safety and environmental responsibility that is the hallmark of a world-class research institution.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]

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A Comprehensive Guide to the Safe Handling of 3-Iodo-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks
  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2][3]

The presence of the iodo- group necessitates careful handling to prevent both acute exposure and potential long-term health effects. The indazole core, a common scaffold in pharmacologically active molecules, warrants treating the compound with respect due to its potential biological activity.

Table 1: Hazard Profile of Structurally Similar Iodo-Indazole Compounds

Hazard StatementRepresentative Compounds
Harmful if swallowed (H302)3-Amino-5-iodo-1H-indazole[2], 1H-Indazole, 4-fluoro-3-iodo-[3], 5-Chloro-3-iodo-1H-indazole[5]
Causes skin irritation (H315)5-Amino-1H-indazole[4], 3-Amino-5-iodo-1H-indazole[2], 1H-Indazole, 4-fluoro-3-iodo-[3]
Causes serious eye irritation (H319)5-Amino-1H-indazole[4], 3-Amino-5-iodo-1H-indazole[2], 1H-Indazole, 4-fluoro-3-iodo-[3]
May cause respiratory irritation (H335)3-Amino-5-iodo-1H-indazole[2], 1H-Indazole, 4-fluoro-3-iodo-[3], 5-Iodo-1H-indazole-3-carboxylic acid[6]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision based on the anticipated hazards.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.[9][10]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for handling this compound, providing a good balance of chemical resistance and dexterity.[7] For prolonged handling or when dealing with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[11] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

    • Lab Coat: A buttoned, knee-length lab coat is required to protect street clothing and skin from contamination.[8]

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions, a properly fitted respirator is necessary.[11]

Table 2: Recommended Personal Protective Equipment

Protection LevelEquipmentRationale
Standard Safety goggles, nitrile gloves, lab coatPrevents accidental skin and eye contact during routine handling.[7][8]
Enhanced Face shield (in addition to goggles), double gloves or chemical-resistant glovesFor tasks with a higher risk of splashes or prolonged contact.[9][10]
Respiratory NIOSH-approved respirator with appropriate cartridgesRequired when handling the solid compound outside of a certified chemical fume hood.[11]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

3.1. Engineering Controls: Creating a Safe Workspace

  • Chemical Fume Hood: All handling of 3-Iodo-1H-indazol-5-ol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[12]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, don the appropriate PPE as outlined in Table 2. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the solid from becoming airborne.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools, such as a spatula for solids and a pipette or syringe for solutions, to transfer the compound.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][12] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12][13]

  • Aqueous Waste: Do not dispose of solutions containing this compound down the drain.[13] For aqueous waste containing iodine, neutralization with a sodium thiosulfate solution until the solution is colorless can be a preliminary step before collection for hazardous waste disposal, in accordance with institutional guidelines.[14]

  • Solid Waste: Contaminated solid waste, such as paper towels and gloves, should be placed in a sealed bag and then into the designated hazardous waste container.[12]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company.[13]

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Response Prep 1. Conduct Risk Assessment PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood 3. Verify Fume Hood Operation PPE->Hood Weigh 4. Weigh Solid Compound Hood->Weigh Proceed to Handling Dissolve 5. Prepare Solution Weigh->Dissolve Spill Spill or Exposure Occurs Weigh->Spill Transfer 6. Perform Experiment Dissolve->Transfer Dissolve->Spill Collect 7. Collect Waste in Labeled Container Transfer->Collect Generate Waste Transfer->Spill Segregate 8. Segregate Solid & Liquid Waste Collect->Segregate Dispose 9. Arrange for Professional Hazardous Waste Disposal Segregate->Dispose FirstAid Administer First Aid (Flush Skin/Eyes, Fresh Air) Spill->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.